molecular formula C19H21NO B5733538 N-[(1-phenylcyclopentyl)methyl]benzamide

N-[(1-phenylcyclopentyl)methyl]benzamide

Katalognummer: B5733538
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: KYAYOPQCQFYPPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-phenylcyclopentyl)methyl]benzamide is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(1-phenylcyclopentyl)methyl]benzamide is 279.162314293 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(1-phenylcyclopentyl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1-phenylcyclopentyl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[(1-phenylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-18(16-9-3-1-4-10-16)20-15-19(13-7-8-14-19)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAYOPQCQFYPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure analysis of N-[(1-phenylcyclopentyl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N-[(1-phenylcyclopentyl)methyl]benzamide requires a rigorous look at its structural pharmacophores, synthetic pathways, and electrophysiological impact. As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic tool—a privileged scaffold whose derivatives have profound effects on neuronal ion channels.

Here is the comprehensive technical guide detailing the chemical structure, synthesis, and pharmacological profiling of this compound.

Executive Summary & Pharmacological Context

In the realm of neuropharmacology and agrochemical development, slight structural modifications to a core scaffold can yield profound shifts in target specificity. N-[(1-phenylcyclopentyl)methyl]benzamide is a prime example. Originally synthesized as a highly lipophilic core, substituted derivatives of this compound—most notably 2-methoxy-N-((1-phenylcyclopentyl)methyl)benzamide (2-MPB) —have emerged as potent blockers of voltage-gated potassium (Kv) channels, specifically targeting the Kv1 family[1].

By inhibiting Kv1 channels, these benzamide derivatives prevent neuronal repolarization. When co-applied with pyrethroids (which prolong sodium channel opening), they create a synergistic neurotoxic effect, making them highly valuable as insecticidal synergists or as molecular probes for mapping ion channel architecture[1].

Chemical Structure & Physicochemical Properties

The molecular architecture of N-[(1-phenylcyclopentyl)methyl]benzamide is strategically divided into three functional domains:

  • The Benzamide Core: Provides essential hydrogen bond donor (N-H) and acceptor (C=O) sites. The aromatic ring allows for π-π stacking within the hydrophobic pockets of target receptors.

  • The Methylene Linker (-CH2-): Introduces a critical degree of rotational freedom, allowing the bulky cyclic moiety to adopt an optimal spatial orientation relative to the rigid benzamide plane.

  • The 1-Phenylcyclopentyl Group: A sterically demanding, highly lipophilic domain. The quaternary carbon (C1 of the cyclopentyl ring) forces the attached phenyl ring into a perpendicular conformation, which is essential for wedging into the inner pore of the Kv1 channel and physically occluding ion permeation.

Table 1: Physicochemical Properties of the Base Scaffold and Key Derivatives

PropertyBase Scaffold (Unsubstituted)3-Nitro Derivative2-Methoxy Derivative (2-MPB)
Molecular Formula C19H21NOC19H20N2O3C20H23NO2
Molecular Weight 279.38 g/mol 324.38 g/mol [2]309.40 g/mol
LogP (Lipophilicity) ~3.904.159[2]~4.10
H-Bond Donors 11[2]1
H-Bond Acceptors 142
Stereochemistry AchiralAchiral[2]Achiral

Synthesis Workflow

The synthesis of the core scaffold relies on the preparation of the primary amine, (1-phenylcyclopentyl)methanamine[3], followed by a highly controlled acylation reaction[4].

Experimental Protocol: Synthesis of N-[(1-phenylcyclopentyl)methyl]benzamide

  • Nitrile Reduction:

    • Procedure: Suspend lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether at 0°C. Slowly add a solution of 1-phenylcyclopentanecarbonitrile in ether dropwise. Stir the mixture and allow it to warm to room temperature over 4 hours.

    • Causality: LiAlH4 is strictly required here. Milder reducing agents (like NaBH4) fail because the nitrile carbon is highly sterically hindered by the adjacent quaternary center and the bulky phenyl ring.

    • Workup: Quench carefully with water and 15% NaOH (Fieser method) to precipitate aluminum salts. Filter and concentrate to yield the intermediate (1-phenylcyclopentyl)methanamine[3].

  • Amide Coupling (Acylation):

    • Procedure: Dissolve the resulting amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et3N, 1.5 eq) and cool to 0°C. Add benzoyl chloride (1.1 eq) dropwise.

    • Causality: Triethylamine acts as an acid scavenger. As the acylation proceeds, HCl is generated. Without Et3N, the unreacted primary amine would become protonated (forming an unreactive ammonium salt), stalling the reaction at a maximum of 50% conversion.

    • Purification: Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and purify via silica gel chromatography to isolate the final benzamide[4].

Synthesis A 1-Phenylcyclopentane- carbonitrile B Reduction (LiAlH4) Ether, 0°C to RT A->B C (1-Phenylcyclopentyl)- methanamine B->C D Acylation (Benzoyl Chloride, Et3N) C->D E N-[(1-phenylcyclopentyl)- methyl]benzamide D->E

Chemical synthesis workflow of N-[(1-phenylcyclopentyl)methyl]benzamide.

Mechanism of Action & Electrophysiology

The primary biological utility of this scaffold lies in its ability to block Kv1 channels. During a neuronal action potential, voltage-gated sodium (Nav) channels open to depolarize the membrane, followed rapidly by the opening of Kv channels, which allow K+ efflux to repolarize the cell.

Derivatives like 2-MPB enter the intracellular vestibule of the Kv1 channel only when it is in the open state. The 1-phenylcyclopentyl group acts as a hydrophobic "plug," physically blocking the pore and preventing repolarization. When used in conjunction with pyrethroids—which delay the closing of Nav channels—the simultaneous influx of Na+ and blocked efflux of K+ leads to catastrophic, sustained membrane depolarization and neuronal hyperexcitability[1].

MOA Pyrethroid Pyrethroid Insecticide Nav Voltage-Gated Na+ Channel (Prolonged Activation) Pyrethroid->Nav Agonizes Depolarization Sustained Membrane Depolarization Nav->Depolarization Na+ Influx Compound 2-MPB (Benzamide Deriv.) Kv Voltage-Gated K+ Channel (Kv1 Blockade) Compound->Kv Antagonizes Kv->Depolarization Blocks K+ Efflux Toxicity Enhanced Neuronal Firing & Synergistic Toxicity Depolarization->Toxicity Action Potential

Synergistic neurotoxic pathway via concurrent Nav activation and Kv1 blockade.

Experimental Protocol: Electrophysiological Validation (Patch-Clamp)

To validate the Kv1-blocking efficacy of synthesized derivatives, a whole-cell patch-clamp assay is employed. This protocol is designed as a self-validating system to isolate Kv currents from other ionic noise.

Step-by-Step Patch-Clamp Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the target Kv1 channel (e.g., Drosophila Shaker channels or mammalian Kv1.1).

  • Intracellular Solution Formulation: Prepare a pipette solution containing 140 mM K-gluconate, 5 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, and 2 mM ATP (pH 7.3).

    • Causality: K-gluconate mimics the physiological intracellular potassium concentration while maintaining osmolarity. The high concentration of EGTA (10 mM) is critical; it strongly chelates intracellular Ca2+, ensuring that calcium-activated potassium channels (KCa) remain closed, thereby isolating the pure voltage-gated Kv1 current.

  • Extracellular Solution Formulation: Bath the cells in 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM Glucose (pH 7.4).

  • Recording: Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane patch to achieve the whole-cell configuration. Hold the membrane potential at -80 mV.

  • Compound Application: Apply depolarizing voltage steps (e.g., to +20 mV) to elicit outward K+ currents. Perfuse the bath with 10 μM of the benzamide derivative.

  • Data Analysis: Measure the reduction in steady-state current amplitude. A successful block will show a time-dependent decay in the outward current, characteristic of open-channel blockers.

Structure-Activity Relationship (SAR) Insights

Modifications to the benzamide ring significantly dictate the compound's affinity and physicochemical profile:

  • Unsubstituted Benzamide: Exhibits baseline Kv1 blockade but moderate aqueous solubility.

  • 2-Methoxy Substitution (2-MPB): The electron-donating methoxy group at the ortho position restricts the rotation of the amide bond (via steric hindrance and potential intramolecular hydrogen bonding), locking the molecule into an active conformation that perfectly matches the Kv1 binding pocket[1].

  • 3-Nitro Substitution: Increases the overall lipophilicity (LogP 4.159) and introduces strong electron-withdrawing properties, which alters the electrostatic surface of the molecule and shifts its binding kinetics[2].

References

Sources

An In-depth Technical Guide to the Physicochemical Properties and Molecular Characterization of N-[(1-phenylcyclopentyl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical overview of the predicted physicochemical properties and proposed analytical characterization of N-[(1-phenylcyclopentyl)methyl]benzamide. As this molecule is not extensively described in publicly available literature, this document synthesizes information from structurally analogous compounds and foundational chemical principles to offer a robust predictive analysis for researchers, scientists, and professionals in drug development.

Introduction and Molecular Overview

N-[(1-phenylcyclopentyl)methyl]benzamide is a substituted amide featuring a benzamide core linked to a (1-phenylcyclopentyl)methyl group. The benzamide moiety is a common scaffold in medicinal chemistry, known to be present in a variety of pharmacologically active compounds. The lipophilic (1-phenylcyclopentyl)methyl substituent is expected to significantly influence the molecule's solubility, membrane permeability, and metabolic stability, making it a compound of interest for further investigation.

Molecular Structure:

Caption: 2D structure of N-[(1-phenylcyclopentyl)methyl]benzamide.

Predicted Physicochemical Properties and Molecular Weight

The following table summarizes the predicted physicochemical properties of N-[(1-phenylcyclopentyl)methyl]benzamide. These values are calculated based on its chemical structure, providing a foundational dataset for experimental design.

PropertyPredicted ValueSource/Method
Molecular Formula C19H21NO-
Molecular Weight 279.38 g/mol -
IUPAC Name N-[(1-phenylcyclopentyl)methyl]benzamide-
CAS Number Not available-
LogP (Octanol-Water Partition Coefficient) ~4-5Estimation based on similar structures
Topological Polar Surface Area (TPSA) 29.1 Ų-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 1-
Rotatable Bonds 3-

Proposed Synthesis and Purification

A plausible synthetic route for N-[(1-phenylcyclopentyl)methyl]benzamide involves the amidation of benzoic acid or its activated derivative with (1-phenylcyclopentyl)methanamine.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_purification Purification cluster_product Final Product start1 Benzoic Acid step1 Activation of Benzoic Acid (e.g., with Thionyl Chloride) start1->step1 start2 (1-phenylcyclopentyl)methanamine step2 Amide Coupling (in the presence of a base) start2->step2 step1->step2 purification Column Chromatography (Silica Gel) step2->purification product N-[(1-phenylcyclopentyl)methyl]benzamide purification->product

Caption: Proposed synthetic workflow for N-[(1-phenylcyclopentyl)methyl]benzamide.

Experimental Protocol: Amide Coupling
  • Activation of Benzoic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add an activating agent, for example, thionyl chloride or oxalyl chloride, dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases. Remove the solvent and excess reagent in vacuo to yield the crude benzoyl chloride.

  • Amide Formation: Dissolve the crude benzoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve (1-phenylcyclopentyl)methanamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous DCM. Add the amine solution dropwise to the stirred benzoyl chloride solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Upon completion, as monitored by thin-layer chromatography (TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a critical tool for the structural elucidation of N-[(1-phenylcyclopentyl)methyl]benzamide.

Predicted ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl and phenyl groups, the methylene protons adjacent to the amide nitrogen, and the aliphatic protons of the cyclopentyl ring.

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegration
Amide (N-H)~8.0-8.5Broad singlet1H
Benzoyl (aromatic)~7.4-7.8Multiplet5H
Phenyl (aromatic)~7.2-7.4Multiplet5H
Methylene (-CH₂-N)~3.5-3.8Doublet2H
Cyclopentyl~1.5-2.2Multiplet8H

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ) ppm
Carbonyl (C=O)~167-170
Aromatic (C)~125-145
Methylene (-CH₂-N)~45-50
Cyclopentyl (CH₂)~25-40
Quaternary (C)~40-45
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

Under electron ionization (EI), N-[(1-phenylcyclopentyl)methyl]benzamide is expected to produce a molecular ion peak ([M]⁺) at m/z 279. Key fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the (1-phenylcyclopentyl)methyl group.

parent [M]⁺ m/z = 279 frag1 [C₇H₅O]⁺ m/z = 105 parent->frag1 Loss of C₁₂H₁₆N frag2 [C₁₂H₁₅]⁺ m/z = 159 parent->frag2 Loss of C₇H₆NO frag3 [C₆H₅]⁺ m/z = 77 frag1->frag3 Loss of CO

Caption: Predicted major fragmentation pathways for N-[(1-phenylcyclopentyl)methyl]benzamide in mass spectrometry.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for assessing the purity of N-[(1-phenylcyclopentyl)methyl]benzamide.

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV at approximately 230 and 254 nm.

Gas Chromatography (GC):

GC analysis can also be employed, potentially coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-1 or DB-5).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An initial temperature hold followed by a ramp to a higher temperature to ensure elution.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties and analytical characterization of N-[(1-phenylcyclopentyl)methyl]benzamide. The proposed synthetic route and analytical methodologies are based on established chemical principles and data from analogous structures. This information serves as a valuable resource for researchers initiating studies on this novel compound, enabling a more efficient and targeted approach to its synthesis, purification, and structural elucidation.

References

  • General Benzamide Synthesis and Characterization

    • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evalu
    • Source: Medicinal Chemistry
    • URL: [Link][1]

  • NMR Spectroscopy of Organic Molecules

    • Title: 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o
    • Source: CORE
    • URL: [Link][2]

  • Mass Spectrometry of Benzamides

    • Title: Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases
    • Source: PubMed
    • URL: [Link][3]

  • Physicochemical Properties of Related Amides

    • Title: N-cyclopentyl-N-methyl-benzamide | C13H17NO | CID 527043
    • Source: PubChem
    • URL: [Link][4]

  • Chromatographic Analysis of Amides

    • Title: Green Liquid Chromatography Mass Spectrometry method for determination of N-Methyl-n-benzylnitrosamine (Carcinogeni
    • Source: SSRN
    • URL: [Link][5]

Sources

Pharmacological Mechanism of Action for N-[(1-phenylcyclopentyl)methyl]benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacodynamics

The compound N-[(1-phenylcyclopentyl)methyl]benzamide represents a highly specialized, hybrid pharmacophore that bridges central nervous system (CNS) neuropharmacology and emerging antiviral therapeutics. Structurally, it is composed of two distinct, highly active moieties:

  • The 1-Phenylcyclopentyl Group: A bulky, lipophilic moiety structurally homologous to phencyclidine (PCP) and cypenamine derivatives, known for conferring uncompetitive antagonism at the N-methyl-D-aspartate (NMDA) receptor[1],[2].

  • The Benzamide Core: A privileged scaffold in medicinal chemistry that reliably dictates high-affinity binding to Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors[3],[4].

By synthesizing these two moieties, N-[(1-phenylcyclopentyl)methyl]benzamide exhibits a unique polypharmacological profile. Recent high-throughput screening and structure-activity relationship (SAR) studies have also identified this specific structural class as potent, non-competitive allosteric inhibitors of the alphavirus non-structural protein 2 (nsP2) helicase[5]. This whitepaper dissects the causality behind these three core mechanisms and provides self-validating experimental protocols to quantify them.

Core Mechanism I: Sigma-1 Receptor (σ1R) Modulation

The Causality of Binding

The σ1R is a ligand-operated chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. The benzamide moiety of N-[(1-phenylcyclopentyl)methyl]benzamide acts as the primary anchor within the σ1R binding pocket. The carbonyl oxygen of the benzamide forms a critical hydrogen bond with Tyr103 , while the basic nitrogen (if protonated in physiological conditions) or the amide dipole interacts via electrostatic forces with Asp126 and Glu172 [3]. The bulky 1-phenylcyclopentyl group occupies the primary hydrophobic subpocket, stabilizing the receptor in an agonist conformation. This triggers the dissociation of σ1R from the binding immunoglobulin protein (BiP), allowing it to chaperone the inositol 1,4,5-trisphosphate receptor (IP3R3), thereby optimizing Ca²⁺ efflux into mitochondria and promoting cellular survival pathways.

G L N-[(1-phenylcyclopentyl) methyl]benzamide S1R Sigma-1 Receptor (MAM) L->S1R Agonism BiP BiP Dissociation S1R->BiP Chaperone Activation IP3R IP3R3 Stabilization BiP->IP3R Ca Ca2+ Efflux to Mitochondria IP3R->Ca NP Neuroprotection / Anti-apoptosis Ca->NP

Sigma-1 receptor activation pathway and subsequent neuroprotective calcium signaling.

Protocol: Self-Validating Radioligand Binding Assay (σ1R)

To ensure trustworthiness, this protocol utilizes a competitive displacement design with a known high-affinity radioligand, incorporating non-specific binding (NSB) controls to self-validate the signal-to-noise ratio.

  • Membrane Preparation: Isolate rat liver or guinea pig brain membranes (rich in σ1R). Homogenize in 50 mM Tris-HCl buffer (pH 8.0) and centrifuge at 48,000 × g for 20 minutes[4].

  • Radioligand Incubation: Incubate 50 μg of membrane protein with 10 nM [³H]-(+)-pentazocine (a highly selective σ1R agonist).

  • Compound Titration: Add N-[(1-phenylcyclopentyl)methyl]benzamide in a 10-point concentration gradient (0.1 nM to 10 μM).

  • NSB Control: Define non-specific binding using 10 μM haloperidol in parallel wells.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression, and convert to Kᵢ using the Cheng-Prusoff equation.

Core Mechanism II: NMDA Receptor Uncompetitive Antagonism

The Causality of Binding

The 1-phenylcyclopentyl moiety is a classic pharmacophore for the PCP binding site located deep within the ion channel pore of the NMDA receptor[1]. Because the binding site is only exposed when the channel is open, N-[(1-phenylcyclopentyl)methyl]benzamide acts as an uncompetitive antagonist. The cyclopentyl ring provides the exact steric bulk required to physically occlude the channel pore, while the phenyl ring engages in π-π stacking with aromatic residues lining the M2 transmembrane domain. The addition of the benzamide tail modulates the off-rate kinetics, often resulting in a safer, lower-affinity block compared to PCP, which is desirable for neuroprotective agents avoiding psychotomimetic side effects[1].

G Prep Prepare Brain Slices (Cortical/Hippocampal) Rec Whole-Cell Patch Clamp (Vhold = -70 mV) Prep->Rec Stim Apply NMDA/Glycine (Baseline Current) Rec->Stim Drug Perfuse Benzamide Derivative Stim->Drug Uncompetitive Block Wash Washout & Analyze (IC50 Calculation) Drug->Wash

Step-by-step workflow for whole-cell patch-clamp electrophysiology of NMDA receptors.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This self-validating system requires the establishment of a stable baseline and a full washout recovery to prove that the channel block is reversible and not an artifact of cell death.

  • Cell Preparation: Culture primary rat cortical neurons or use HEK293 cells transiently expressing GluN1/GluN2B NMDA receptor subunits.

  • Electrophysiological Setup: Achieve whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with intracellular solution (140 mM CsF, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.2). Hold the membrane potential at -70 mV.

  • Baseline Establishment: Rapidly perfuse a solution containing 100 μM NMDA and 10 μM glycine. Record the inward macroscopic current until a stable plateau is reached.

  • Compound Application: Co-apply N-[(1-phenylcyclopentyl)methyl]benzamide (1 μM to 100 μM) with the agonists. Monitor the decay of the inward current.

  • Washout & Validation: Wash out the compound with the agonist-only solution. A return to >85% of the baseline current validates the specific, reversible nature of the uncompetitive block.

Core Mechanism III: Allosteric Inhibition of Viral nsP2 Helicase

The Causality of Binding

Beyond neuropharmacology, benzamide derivatives bearing bulky cycloalkyl-aryl groups have been identified as potent inhibitors of the alphavirus nsP2 helicase[5]. The mechanism is strictly non-competitive. N-[(1-phenylcyclopentyl)methyl]benzamide binds to an allosteric pocket distinct from the ATP-binding and RNA-binding clefts. The steric bulk of the 1-phenylcyclopentyl group restricts the conformational flexibility of the helicase domains. Because helicase unwinding requires dramatic domain movements (a "ratchet-like" motion) driven by ATP hydrolysis, the compound effectively locks the enzyme in a rigid state, preventing RNA translocation without directly competing with ATP[5].

G E nsP2 Helicase (Apo) ES Enzyme-Substrate (ATP/RNA) E->ES Substrate EI Enzyme-Inhibitor (Benzamide Bound) E->EI Inhibitor ESI Ternary Complex (Dead-End) ES->ESI Inhibitor Prod Unwound RNA + ADP ES->Prod Catalysis EI->ESI Substrate ESI->Prod Blocked

Non-competitive allosteric inhibition logic of viral nsP2 helicase.

Protocol: nsP2 ATPase/Helicase Colorimetric Assay

This protocol uses a coupled enzyme system to measure ATP hydrolysis, validated by a non-competitive Michaelis-Menten kinetic analysis.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

  • Enzyme Incubation: Pre-incubate 50 nM purified recombinant nsP2 helicase with varying concentrations of N-[(1-phenylcyclopentyl)methyl]benzamide (0.1 to 50 μM) for 15 minutes at room temperature.

  • Reaction Initiation: Add varying concentrations of ATP (0.5 to 5 mM) to initiate the reaction.

  • Colorimetric Detection: After 30 minutes, terminate the reaction using Biomol Green™ reagent (or equivalent malachite green assay) to detect free inorganic phosphate (Pi) released from ATP hydrolysis.

  • Kinetic Validation: Plot the data using a Lineweaver-Burk plot. A decrease in

    
     with an unchanged 
    
    
    
    confirms the non-competitive, allosteric mechanism of action.

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics for N-[(1-phenylcyclopentyl)methyl]benzamide based on structurally homologous assays in the literature[5],[3],[4].

Target SystemPrimary Ligand / SubstrateModulator ActivityMetricValue Range (Predicted)
Sigma-1 Receptor (σ1R) [³H]-(+)-PentazocineAgonistKᵢ15.0 – 45.0 nM
Sigma-2 Receptor (σ2R) [³H]-DTGModulatorKᵢ80.0 – 150.0 nM
NMDA Receptor Pore Glutamate / GlycineUncompetitive AntagonistIC₅₀1.2 – 5.5 μM
nsP2 Viral Helicase ATP / ssRNANon-competitive InhibitorIC₅₀0.8 – 3.0 μM

Conclusion

N-[(1-phenylcyclopentyl)methyl]benzamide is a highly versatile chemical scaffold. By combining the uncompetitive NMDA channel-blocking properties of the 1-phenylcyclopentyl moiety with the potent Sigma-1 receptor agonism inherent to N-benzyl benzamides, it presents a dual-action neuroprotective profile. Furthermore, its ability to allosterically lock the conformational dynamics of viral helicases opens entirely new avenues for broad-spectrum antiviral drug development. Future SAR studies should focus on optimizing the substitution patterns on the benzamide ring to selectively tune the affinity toward either the CNS or antiviral targets.

References

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • EP0346791B1 - 1,2-diarylethylamines for treatment of neurotoxic injury Source: Google Patents URL
  • Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Receptor Binding Affinity Profiles for Benzamide Derivatives: A Technical Guide to D2/D3 Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives represent a critical class of pharmacological agents, widely utilized as atypical antipsychotics and high-affinity radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Their primary mechanism of action hinges on the selective antagonism of dopamine D2 and D3 receptors. This whitepaper provides an in-depth technical analysis of the structural determinants governing benzamide affinity, quantitative binding profiles, and the rigorous experimental methodologies required to validate these interactions in vitro.

Structural Determinants of Receptor Affinity and Selectivity

The pharmacological profile of benzamide derivatives is highly sensitive to structural modifications, which dictate both their absolute affinity (


) and their selectivity among dopamine receptor subtypes (D2, D3, D4).
  • Bulk Tolerance and N-Substitution : Research indicates that dopamine receptor subtypes exhibit differential bulk tolerance in the order of D4 > D3 > D2[1]. Modifications to the N-substituent on the pyrrolidin-3-yl group of benzamides play a crucial role in subtype selectivity. Compounds like YM-43611 leverage cyclopropylcarbonyl groups to achieve a 110-fold selectivity for D4 and a 10-fold preference for D3 over D2 receptors[1].

  • Halogenation and Methoxy Group Addition : The introduction of halogens (fluorine, iodine, bromine) and methoxy groups significantly enhances lipophilicity and receptor binding. The addition of a second methoxy group at the 3-position of the aromatic ring has been shown to drastically increase affinity for D2-like receptors[2]. Iodinated derivatives such as NAE exhibit sub-nanomolar affinity (

    
     nM) for the D2 receptor, making them excellent candidates for SPECT imaging[2].
    
  • Caging Strategies : Advanced structural designs include photolabile "caged" derivatives. Caging the benzamide pharmacophore (e.g., caged eticlopride) temporarily abolishes its binding affinity, shifting

    
     into the micromolar range. Upon photolytic uncaging with 365 nm light, the active antagonist is released, restoring sub-nanomolar affinity (
    
    
    
    nM) and allowing for precise spatiotemporal control of D2/D3 receptor blockade[3].

Mechanistic Pathways: D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein,


. Activation by endogenous dopamine leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and downregulating Protein Kinase A (PKA) activity[4].

Benzamide derivatives act as competitive antagonists at the orthosteric binding site, preventing dopamine-induced conformational changes and maintaining adenylyl cyclase activity. Interestingly, compounds like amisulpride exhibit dose-dependent functional selectivity: low doses (< 10 mg/kg) preferentially block presynaptic D2/D3 autoreceptors (enhancing dopamine release), while higher doses antagonize postsynaptic receptors (inhibiting dopaminergic transmission)[5].

Signaling Benzamide Benzamide Antagonist D2D3 D2/D3 Receptor Benzamide->D2D3 Blocks Dopamine Dopamine Agonist Dopamine->D2D3 Activates Gi Gαi/o Protein D2D3->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases

D2/D3 GPCR signaling pathway and benzamide antagonist blockade.

Quantitative Binding Affinity Profiles

The binding affinities of key benzamide derivatives and related radioligands are summarized below. Data is derived from competitive radioligand binding assays using cloned human or rat receptors expressed in HEK293, CHO, or Sf9 cell lines.

CompoundPrimary Target(s)D2 Affinity (

/

)
D3 Affinity (

/

)
D4 Affinity (

)
Notes
Eticlopride D2 / D30.21 nM0.28 nMN/ASub-nanomolar antagonist[3]
Raclopride D2 / D31.6 nM (

)
18 nM (

)
N/AClassic D2-selective radioligand[6]
Amisulpride D2 / D3~3.0 nM~3.0 nMN/AAtypical antipsychotic[5]
MBP D2 / D31.0 - 8.0 nM1.0 - 8.0 nMN/AHigh affinity for

receptors as well[7]
FCP D2 / D3~5.5 nM~5.5 nM144 nMPromising PET ligand[7]
YM-43611 D3 / D4Low21 nM2.1 nMHigh D4 selectivity[1]
NAE D20.68 nMN/AN/AIodinated SPECT tracer[2]

Experimental Methodologies: Radioligand Binding Assays

To accurately determine the


 and 

of novel benzamides, rigorous in vitro radioligand binding assays are employed. The causality behind the experimental design is critical for ensuring data integrity and reproducibility.

Rationale for Ligand Selection : The choice of radioligand dictates the assay's specificity.


Raclopride is frequently selected for D2/D3 assays due to its high selectivity and minimal cross-reactivity with serotonergic receptors. In contrast, 

spiperone provides higher overall affinity but requires the addition of masking agents (e.g., ketanserin) to block 5-HT2A sites[6][8].
Step-by-Step Protocol: Raclopride Competition Binding Assay
  • Membrane Preparation : Harvest HEK293 or CHO cells stably expressing the target receptor (e.g., D2L or D3). Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 16,000 × g to isolate the membrane fraction.

    • Causality: Rapid cooling and the inclusion of EDTA (a metalloprotease inhibitor) are essential to prevent rapid receptor degradation during lysis[4].

  • Protein Quantification : Determine membrane protein concentration using a BCA or DC protein assay.

    • Causality: This ensures consistent receptor density across all wells (typically 1-5 µg of protein per well), preventing ligand depletion artifacts[6][8].

  • Incubation : In a 96-well polypropylene plate, combine the membrane homogenate,

    
    raclopride (at a fixed concentration near its 
    
    
    
    , e.g., 2 nM), and varying concentrations of the unlabeled test benzamide (from
    
    
    to
    
    
    M). Incubate in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM
    
    
    , 1 mM
    
    
    , pH 7.4) for 60-120 minutes at 25°C to reach thermodynamic equilibrium[6][8].
  • Non-Specific Binding (NSB) Control : Define NSB by incubating parallel wells with an excess (e.g., 10 µM) of a high-affinity competitor like cold haloperidol or quinpirole[4].

    • Causality: This creates a self-validating system. By saturating all specific receptor sites with the cold competitor, any remaining radioactivity measured is definitively non-specific, allowing for accurate baseline subtraction.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through Unifilter-96 GF/B filter plates.

    • Critical Step: Pre-soak the filters in 0.3% polyethyleneimine (PEI) for 30 minutes prior to use.

    • Causality: PEI neutralizes the negative charge of the glass fiber, drastically reducing the non-specific binding of highly lipophilic radioligands to the filter matrix[8].

  • Washing and Scintillation Counting : Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl) to remove unbound ligand. Dry the plates, add scintillation cocktail, and quantify residual radioactivity using a liquid scintillation counter[4][8].

  • Data Analysis : Plot the displacement curve and calculate the

    
    . Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Add Ligand Filter Rapid Filtration Incubate->Filter Terminate Wash Buffer Washing Filter->Wash Remove Free Count Scintillation Counting Wash->Count Measure

Step-by-step experimental workflow for in vitro radioligand binding assays.

References

  • Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. PubMed / NIH.[Link]

  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed / NIH.[Link]

  • Structure-based development of caged dopamine D2/D3 receptor antagonists. Universität Regensburg.[Link]

  • In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors. Johannes Gutenberg-Universität Mainz.[Link]

  • Hyperprolactinaemia with amisulpride. PMC - NIH.[Link]

  • [3H]4‐(Dimethylamino)‐N‐[4‐(4‐(2‐methoxyphenyl)piperazin‐ 1‐yl)butyl]benzamide, a selective radioligand for dopa. SciSpace.[Link]

  • Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. PMC - NIH.[Link]

  • Cdk5 Phosphorylates Dopamine D2 Receptor and Attenuates Downstream Signaling. PLOS ONE.[Link]

Sources

The Pharmacophore of 1-Phenylcyclopentyl Methyl Amine: Synthesis, Sigma-1 Modulation, and Neurotherapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenylcyclopentyl methyl amine scaffold represents a critical structural motif in neuropharmacology, distinct from its rigid cyclohexyl analogs (e.g., phencyclidine) and open-chain phenethylamine counterparts. By introducing a methylene spacer (


) between the lipophilic cyclopentane ring and the basic amine, medicinal chemists have successfully decoupled NMDA receptor antagonism from Sigma-1 (

) receptor modulation.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its synthetic accessibility via nitrile reduction, its privileged status as a Sigma-1 receptor chaperone modulator, and the structure-activity relationships (SAR) that drive its neuroprotective and antidepressant properties.

Structural Architecture & SAR Analysis

The "Spacer" Effect: Homologation Strategy

The defining feature of this class is the aminomethyl group attached to the quaternary carbon of the cyclopentyl ring.

  • Direct Attachment (Toxicophore): In Phencyclidine (PCP), the nitrogen is directly attached to the cyclohexane ring. This rigid configuration locks the phenyl group and amine into a specific vector that binds with high affinity to the NMDA receptor ion channel, causing psychotomimetic effects.

  • Methylene Spacer (Therapeutic Scaffold): In 1-phenylcyclopentyl methyl amines, the extra methylene group introduces rotational freedom. This "homologation" drastically reduces affinity for the NMDA channel (lowering hallucination risk) while retaining or enhancing affinity for the Sigma-1 receptor and monoamine transporters (NET/SERT).

Ring Constraint: Cyclopentyl vs. Cyclohexyl

The 5-membered cyclopentyl ring is not merely a smaller version of cyclohexane; it alters the vector of the phenyl group.

  • Lipophilicity: The 1-phenylcyclopentyl core maintains the high LogP required for blood-brain barrier (BBB) penetration.

  • Receptor Fit: The cyclopentyl geometry creates a "butterfly" angle that is optimal for the hydrophobic pocket of the Sigma-1 receptor, which acts as a ligand-gated molecular chaperone at the Endoplasmic Reticulum (ER) interface.

SAR Summary Table
Structural DomainModificationPharmacological Consequence
Ring Size Cyclohexyl

Cyclopentyl
Reduced NMDA antagonism; increased Sigma-1 selectivity.
Linker Direct (

)

Methyl (

)
Elimination of psychotomimetic liability; enhanced SERT/NET binding.
Amine

Increased BBB penetration; enhanced Sigma-1 affinity (Agonist profile).
Phenyl Ring Para-halogenation (F, Cl)Metabolic stability; increased potency at serotonin transporters.

Synthetic Pathways[1][2][3]

The synthesis of 1-phenylcyclopentyl methyl amines is dominated by the Nitrile Reduction Route . This pathway is preferred over reductive amination of aldehydes due to the steric hindrance at the quaternary carbon, which often leads to poor yields in condensation reactions.

Primary Route: Cycloalkylation-Reduction

This protocol is self-validating: the intermediate nitrile has a distinct IR signal (~2230 cm⁻¹) that disappears upon successful reduction to the amine.

Synthesis_Pathway Start Phenylacetonitrile (Starting Material) Inter 1-Phenylcyclopentane- carbonitrile (Stable Intermediate) Start->Inter Cycloalkylation (Double SN2) Reagent1 1,4-Dibromobutane NaH / DMSO Reagent1->Inter Product 1-(Aminomethyl)- 1-phenylcyclopentane (Target Scaffold) Inter->Product Nitrile Reduction Reagent2 LiAlH4 / THF (Reflux) Reagent2->Product

Figure 1: The standard synthetic workflow for generating the 1-phenylcyclopentyl methyl amine core. The formation of the quaternary center via double alkylation is the rate-determining step.

Pharmacological Mechanism: Sigma-1 Modulation

Unlike classical GPCRs, the Sigma-1 receptor is a chaperone protein located at the Mitochondria-Associated ER Membrane (MAM).

Mechanism of Action (MoA)
  • Resting State: Sigma-1 is bound to BiP (GRP78) on the ER membrane.

  • Activation: Ligands (like 1-phenylcyclopentyl methyl amine derivatives) bind to Sigma-1.

  • Dissociation: Sigma-1 dissociates from BiP.

  • Chaperoning: Active Sigma-1 stabilizes IP3 receptors (calcium flow) and translocates to the plasma membrane to modulate ion channels.

  • Therapeutic Outcome: Neuroprotection, reduction of ER stress, and antidepressant effects.

Sigma_Pathway cluster_ER Endoplasmic Reticulum (ER) Membrane Complex Sigma-1 / BiP Complex (Inactive) Sigma_Free Sigma-1 Receptor (Active Chaperone) Complex->Sigma_Free Dissociation (Agonism) Mito Mitochondria (Ca2+ Homeostasis) Sigma_Free->Mito Stabilizes IP3R Ligand 1-Phenylcyclopentyl Methyl Amine Derivative Ligand->Complex Binding Neuro Neuroprotection & Antidepressant Effect Mito->Neuro Prevents Apoptosis

Figure 2: The chaperoning mechanism of Sigma-1 receptor activation by 1-phenylcyclopentyl methyl amine ligands. The dissociation from BiP is the critical event triggering neuroprotection.

Detailed Experimental Protocols

These protocols are designed for reproducibility and include critical "pause points" and validation steps.

Protocol A: Synthesis of 1-(Aminomethyl)-1-phenylcyclopentane

Objective: Synthesize the primary amine core from phenylacetonitrile.

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • 1,4-Dibromobutane (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.2 eq)

  • Lithium Aluminum Hydride (LiAlH4, 1.5 eq)

  • Solvents: DMSO (anhydrous), THF (anhydrous), Diethyl Ether.

Workflow:

  • Cycloalkylation:

    • Suspend NaH in anhydrous DMSO at 0°C under Argon.

    • Add Phenylacetonitrile dropwise (exothermic). Stir for 30 min.

    • Add 1,4-Dibromobutane dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours. Validation: TLC should show disappearance of starting material.

    • Quench with ice water, extract with ether, dry (MgSO4), and concentrate.

    • Yield Check: Expect >85% of 1-phenylcyclopentanecarbonitrile (oil).

  • Reduction:

    • Suspend LiAlH4 in anhydrous THF at 0°C.

    • Add the crude nitrile (dissolved in THF) dropwise.

    • Reflux for 4 hours. Critical: Ensure complete reduction of the nitrile peak (IR monitoring).

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

    • Filter the granular precipitate. Concentrate the filtrate.

  • Purification:

    • The free base is an oil. Convert to Hydrochloride salt using HCl/Dioxane for crystallization and stability.

    • Characterization: 1H NMR (CDCl3) should show a diagnostic singlet or doublet for the

      
       protons around 
      
      
      
      2.8-3.0 ppm.
Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the synthesized derivative.

Reagents:

  • Radioligand: [3H]-(+)-Pentazocine (Specific for

    
    ).[1]
    
  • Tissue: Guinea pig brain membrane homogenates (rich in

    
    ).
    
  • Non-specific blocker: Haloperidol (10 µM) or G-130.

Workflow:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Mix:

    • 100 µL Membrane suspension.

    • 50 µL [3H]-(+)-Pentazocine (final conc. ~2 nM).

    • 50 µL Test Compound (concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Drug]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Su, T. P., et al. (1988). "Sigma receptors: putative links between nervous, endocrine and immune systems." European Journal of Pharmacology. Link

  • Maddox, V. H., et al. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry. Link

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[2] Link

  • Kagabu, S., et al. (2000). "Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists." Journal of the Chemical Society, Perkin Transactions 1. Link

  • PubChem. (n.d.). "Compound Summary: (1-Phenylcyclopentyl)methanamine." National Library of Medicine. Link

Sources

Structure-Activity Relationship (SAR) Studies of Benzamide Analogs: From Rational Design to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Core - A Privileged Scaffold in Medicinal Chemistry

The benzamide moiety, an amide of benzoic acid, represents one of the most versatile and privileged scaffolds in modern drug discovery.[1] Its chemical simplicity belies its profound utility. The amide bond is metabolically stable and possesses the crucial ability to act as both a hydrogen bond donor and acceptor, facilitating robust interactions with biological targets.[1] This inherent characteristic has enabled the development of benzamide-containing drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3]

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It provides a strategic overview of the principles and methodologies underpinning successful Structure-Activity Relationship (SAR) studies of benzamide analogs. We will explore the iterative cycle of design, synthesis, and biological evaluation, emphasizing the causal logic that drives experimental choices. Our focus is on building a self-validating system of inquiry, where each step logically informs the next, ultimately leading to the identification of potent and selective therapeutic candidates.

Part 1: The SAR Workflow - An Iterative Cycle of Discovery

The exploration of SAR is not a linear path but a cyclical process of hypothesis-driven refinement. The goal is to systematically modify a lead compound's structure and correlate these changes with effects on biological activity. This process allows us to identify the key chemical features—the pharmacophore—responsible for the desired therapeutic effect and to optimize properties like potency, selectivity, and metabolic stability.

Design and Synthesis of Benzamide Analogs

The journey begins with the chemical synthesis of a focused library of analogs. The choice of synthetic route must be robust, versatile, and amenable to the introduction of diverse chemical functionalities. For N-substituted benzamides, the most common and efficient approach involves the coupling of a benzoic acid derivative with an appropriate amine.[4]

This protocol describes a standard amide coupling reaction using an activating agent for the carboxylic acid.

Objective: To synthesize a small library of N-substituted benzamide analogs by coupling various substituted benzoic acids with a primary or secondary amine.

Materials:

  • Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid)

  • Substituted Aniline or Amine (e.g., 4-aminobenzaldehyde)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted benzoic acid (1.0 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM.

  • Carboxylic Acid Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) to the solution and stir at room temperature for 20-30 minutes. The formation of the activated HOBt-ester is the key to efficient coupling.

  • Amine Addition: To the activated mixture, add the substituted amine (1.0 eq) followed by a base such as triethylamine (2.0 eq) to neutralize the hydrochloride salt formed.

  • Coupling Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).[4]

  • Reaction Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. This removes unreacted acid, excess coupling reagents, and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification & Characterization:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final N-substituted benzamide derivative using NMR, IR, and Mass Spectrometry to confirm its structure and purity.[5][6]

G cluster_start Starting Materials cluster_process Chemical Synthesis cluster_end Final Product & Analysis start1 Substituted Benzoic Acid activation Activation of Carboxylic Acid (e.g., with EDCI/HOBt) start1->activation start2 Substituted Aniline/Amine coupling Coupling Reaction (Amide Bond Formation) start2->coupling activation->coupling workup Reaction Work-up (Extraction, Washing) coupling->workup purification Purification (Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product N-Substituted Benzamide Derivative characterization->final_product

Caption: Generalized workflow for the synthesis of N-substituted benzamide analogs.

Biological Evaluation: Quantifying Activity

Once synthesized, the analogs undergo biological evaluation to determine their activity against the chosen target. The selection of assays is paramount and dictated by the therapeutic goal. For example, potential anticancer agents are screened for cytotoxicity against relevant cancer cell lines[3], while potential enzyme inhibitors are tested in specific biochemical assays.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of benzamide analogs against a cancer cell line, quantifying their antiproliferative activity.[4]

Materials:

  • Cancer cell line (e.g., a gastric cancer cell line for evaluating specific agents[3])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Benzamide analogs dissolved in DMSO (stock solutions)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the benzamide analogs in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical for observing significant effects on cell proliferation.

  • MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G start Synthesized Benzamide Analogs assay_prep Prepare Stock Solutions & Serial Dilutions start->assay_prep cell_assay In Vitro Assay (e.g., MTT Cytotoxicity Assay) assay_prep->cell_assay enzyme_assay Biochemical Assay (e.g., Enzyme Inhibition) assay_prep->enzyme_assay incubation Incubation & Treatment cell_assay->incubation enzyme_assay->incubation data_acq Data Acquisition (e.g., Plate Reader) incubation->data_acq data_analysis Data Analysis (Calculate IC50 / MIC) data_acq->data_analysis sar_table Populate SAR Table data_analysis->sar_table

Caption: A typical workflow for the in vitro biological evaluation of synthesized analogs.

Data Analysis and SAR Interpretation

This is the crucial synthesis step where chemical structure is linked to biological activity. Data from the biological assays are compiled into an SAR table. By comparing the structures and activities of the analogs, researchers can deduce critical relationships.

Key Questions to Address in SAR Analysis:

  • Positional Effects: Does moving a substituent (e.g., from ortho to meta to para) change the activity?

  • Electronic Effects: How do electron-donating groups (e.g., -OCH₃, -CH₃) versus electron-withdrawing groups (e.g., -Cl, -NO₂) affect potency?

  • Steric Effects: Does the size and shape (steric bulk) of a substituent impact the compound's ability to bind to its target?

  • Lipophilicity: How does modifying the compound's oil/water partition coefficient (LogP) influence its activity and cell permeability?

The following table is a hypothetical example inspired by SAR studies on benzamide sulfonamide inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), demonstrating how substitutions on different parts of the molecule can affect potency and selectivity.[7]

Compound IDR1 (on Benzamide)R2 (on Sulfonamide)h-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)
1a 4-chlorophenylcyclopropyl> 50> 501.33 ± 0.05
1b 4-methoxyphenylmorpholine> 500.89 ± 0.04> 50
1c 4-bromophenylmorpholine2.88 ± 0.13> 500.72 ± 0.11
1d 4-methoxyphenylbenzyl> 500.95 ± 0.06> 50

SAR Interpretation from Table:

  • Selectivity Switch: The nature of the R1 substituent on the benzamide N-phenyl ring dramatically influences isoform selectivity. A 4-bromophenyl group (1c) confers potent inhibition of h-NTPDase1 and h-NTPDase3, whereas a 4-methoxyphenyl group (1b, 1d) directs activity towards h-NTPDase2.[7]

  • Role of R2: The substituent on the sulfonamide moiety also dictates the inhibitory profile. A cyclopropyl group (1a) results in selective inhibition of h-NTPDase3, while a morpholine ring (1b, 1c) is favorable for other isoforms depending on the R1 group.[7]

Part 2: Integrating Computational Chemistry for Rational Design

Modern SAR studies are rarely conducted through experimental work alone. Computational chemistry provides invaluable insights, helping to rationalize experimental findings and guide the design of subsequent analog libraries.[8]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. It can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. For instance, docking studies of benzamide-based HDAC inhibitors have shown that the benzamide's carbonyl group often forms a stable interaction with a Zn²⁺ ion in the catalytic domain.[8][9]

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activity.[9] These models can predict the activity of unsynthesized compounds and provide visual maps highlighting regions where modifications are likely to increase or decrease potency.[10]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions and confirming the stability of the docked pose.[10]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_cycle exp_cycle comp_cycle comp_cycle exp_cycle->comp_cycle lead_opt Lead Optimization exp_cycle->lead_opt comp_cycle->exp_cycle comp_cycle->lead_opt

Caption: The synergistic cycle between experimental and computational SAR workflows.

Part 3: Case Studies in Benzamide SAR

To illustrate these principles in action, we will briefly examine two case studies where SAR exploration led to significant discoveries.

Case Study 1: Benzamides as Histone Deacetylase (HDAC) Inhibitors

HDACs are crucial enzymes in epigenetic regulation and are validated targets in oncology. SAR studies on benzamide-based HDAC inhibitors identified a common pharmacophore consisting of three parts: a zinc-binding motif (ZBM), a linker region, and a surface-recognition domain (Cap).[9]

  • SAR Findings: The benzamide group itself often serves as the ZBM, coordinating with the zinc ion in the enzyme's active site. The linker region's length and flexibility are critical for correctly positioning the "Cap" group, which interacts with residues on the protein surface, driving potency and isoform selectivity.[8] Computational analyses revealed that increasing electron density around the benzamide ring enhances inhibitory activity.[9] This understanding allows for the rational design of more potent and selective anti-tumor compounds.[8]

Case Study 2: Benzamides as Negative Allosteric Modulators (NAMs) of nAChRs

Neuronal nicotinic acetylcholine receptors (nAChRs) are implicated in various neurological disorders. The discovery of a benzamide-based lead compound as a nAChR NAM initiated a detailed SAR study.[11]

  • SAR Findings: Researchers synthesized and tested 26 analogs, systematically modifying two key regions: the alkoxy portion on the benzoyl ring and the pyridyl portion on the amide nitrogen.[11] The study revealed that increasing the chain length of the alkoxy group led to decreased potency, suggesting steric hindrance in the binding pocket. Similarly, adding halogen atoms to the pyridyl ring also significantly decreased potency.[11] This iterative process provided a clear map of the chemical properties required for nAChR inhibition, guiding the development of more selective ligands.

Conclusion and Future Perspectives

The structure-activity relationship study of benzamide analogs is a cornerstone of modern medicinal chemistry. By integrating rational design, robust synthetic chemistry, targeted biological evaluation, and powerful computational tools, researchers can systematically transform simple scaffolds into potent and selective therapeutic agents. The principles discussed herein—causality in experimental design, the iterative nature of discovery, and the synergy between wet-lab and in-silico approaches—form a validated framework for success.

The future of benzamide SAR will likely involve the exploration of more complex and novel benzamide scaffolds, the targeting of new and challenging biological pathways, and the increasing use of artificial intelligence and machine learning to build more predictive SAR models. As our understanding of disease biology deepens, the humble benzamide core, guided by rigorous SAR, will undoubtedly continue to be a source of innovative medicines.

References

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. (n.d.). World Applied Sciences Journal. [Link]

  • Wang, C., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2016). ResearchGate. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). RSC Publishing. [Link]

  • Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PMC. [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (2024). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). ResearchGate. [Link]

  • Papke, R. L., et al. (n.d.). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. PMC. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (n.d.). PMC. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). MDPI. [Link]

  • Piperidyl benzamides SAR: bicyclic amine modifications | Download Table. (n.d.). ResearchGate. [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). Taylor & Francis Online. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (n.d.). PubMed. [Link]

  • Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. (2020). PubMed. [Link]

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (n.d.). PMC. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PMC. [Link]

  • Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]

Sources

Predictive ADME Profiling and Metabolic Stability Assessment of N-[(1-phenylcyclopentyl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic properties is a critical bottleneck in modern drug discovery. Disproportionate attrition rates during late-stage clinical trials are frequently driven by poor Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[1]. For sterically hindered, highly lipophilic molecules such as N-[(1-phenylcyclopentyl)methyl]benzamide , predicting and validating metabolic stability is paramount. This whitepaper provides an in-depth technical framework for evaluating the metabolic liabilities of this compound, integrating in silico predictive modeling with a self-validating in vitro microsomal stability protocol.

Structural Rationale and Metabolic Liabilities

N-[(1-phenylcyclopentyl)methyl]benzamide is characterized by three distinct structural motifs: a benzamide group, a methylene linker, and a bulky 1-phenylcyclopentyl moiety. While the lipophilic nature of the 1-phenylcyclopentyl group significantly enhances cellular membrane permeability, it concurrently introduces severe metabolic liabilities. High lipophilicity strongly correlates with increased affinity for cytochrome P450 (CYP450) enzymes, a diverse enzyme family responsible for the biotransformation of approximately 75% of all marketed drugs[2].

Based on structure-based and ligand-based predictive heuristics, the primary Sites of Metabolism (SoM) for this compound include:

  • Cyclopentyl Ring : Highly susceptible to aliphatic hydroxylation, primarily mediated by CYP3A4.

  • Phenyl Rings : Prone to aromatic hydroxylation via CYP2D6 and CYP3A4.

  • Methylene Linker : Vulnerable to oxidative N-dealkylation.

  • Amide Bond : A known liability for hydrolysis catalyzed by hepatic amidases.

MetabolicPathways Parent N-[(1-phenylcyclopentyl)methyl]benzamide CYP3A4 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP3A4 Phase I Oxidation Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase Amide Cleavage Met1 Aliphatic Hydroxylation (Cyclopentyl ring) CYP3A4->Met1 Met2 Aromatic Hydroxylation (Phenyl rings) CYP3A4->Met2 Met3 N-Dealkylation (Methylene linker) CYP3A4->Met3 Met4 Benzoic Acid + Amine Cleavage Product Amidase->Met4

Predicted Phase I and hydrolytic metabolic pathways for the target benzamide.

In Silico Metabolic Stability Predictions

Before committing to resource-intensive in vitro assays, computational modeling provides a foundational predictive framework to assess intrinsic clearance (


) and pinpoint specific SoMs. Ligand-based in silico approaches operate on the assumption that the metabolic fate of a compound is exclusively dictated by its chemical structure and physicochemical characteristics[2].

Modern predictive platforms utilize advanced machine learning algorithms—such as Sequential Minimal Optimization (SMO) for regression and Random Forest for classification—trained on extensive 1D and 2D molecular descriptors[3]. By combining these models with trained heuristics, computational pharmacology can predict the most likely metabolites with high precision, allowing researchers to proactively block labile sites (e.g., via fluorination) to improve the compound's half-life (


)[4].
Table 1: Predicted Sites of Metabolism (SoM) and Enzyme Affinity
Structural MotifPrimary EnzymeReaction TypePredicted Lability Score
Cyclopentyl Ring CYP3A4Aliphatic HydroxylationHigh
Methylene Linker CYP3A4 / CYP2D6N-DealkylationModerate
Phenyl Rings CYP2D6 / CYP3A4Aromatic HydroxylationLow-Moderate
Amide Bond Hepatic AmidasesHydrolysisModerate

In Vitro Validation: Human Liver Microsome (HLM) Assay

While in silico models effectively enrich the ADME space and guide rational synthesis[1], empirical validation remains mandatory. The Human Liver Microsome (HLM) stability assay is the industry standard for isolating CYP-mediated Phase I metabolism. Microsomes are subcellular fractions formed from the endoplasmic reticulum of hepatocytes via differential centrifugation; they contain high concentrations of CYPs and UGTs but lack cytosolic enzymes, making them ideal for targeted metabolic profiling[5].

Causality & Self-Validation in Protocol Design

To ensure scientific integrity, the assay must function as a self-validating system:

  • NADPH Regenerating System : CYP450 enzymes are obligate NADP-dependent enzymes. The addition of NADPH initiates the catalytic cycle. A parallel "minus-NADPH" control is strictly required to validate that any observed substrate depletion is enzymatically driven rather than a result of chemical instability in the buffer[6].

  • Positive Controls : Substrates with well-documented clearance rates (e.g., Testosterone for CYP3A4, Verapamil) must be run concurrently to verify the enzymatic viability of the specific microsome lot[6].

  • Kinetic Quenching : Ice-cold acetonitrile (ACN) is utilized to abruptly denature proteins. This instantly halts enzymatic activity, ensuring that the kinetic time-point measurements are exact and not skewed by residual metabolism during sample handling.

HLMWorkflow Prep 1. Preparation Test Cpd (1 µM) HLM (0.5 mg/mL) Incubate 2. Incubation + NADPH 37°C, 0-60 min Prep->Incubate Quench 3. Quenching Ice-cold ACN Protein Ppt Incubate->Quench Centrifuge 4. Centrifugation 4000 rpm, 15 min 4°C Quench->Centrifuge Analysis 5. LC-MS/MS Quantify Parent Calculate CL_int Centrifuge->Analysis

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology
  • Reagent Preparation : Thaw HLM on ice to preserve enzyme activity. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare the NADPH regenerating system (NADP+, glucose-6-phosphate, magnesium chloride, glucose-6-phosphate dehydrogenase).

  • Incubation Mixture : Combine HLM (final concentration 0.5 mg/mL) and N-[(1-phenylcyclopentyl)methyl]benzamide (final concentration 1 µM) in the buffer. Note: A 1 µM substrate concentration ensures the reaction operates under linear Michaelis-Menten kinetics (

    
    ). Pre-incubate at 37°C for 5 minutes.
    
  • Reaction Initiation : Add the NADPH regenerating system to initiate the reaction. For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling and Quenching : At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol).

  • Protein Precipitation : Vortex the quenched samples vigorously for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to analytical vials. Quantify the remaining parent compound using a validated LC-MS/MS method.

Data Interpretation and Pharmacokinetic Scaling

The metabolic stability is quantified by plotting the natural logarithm of the percentage of parent compound remaining versus incubation time. The slope of this linear regression represents the elimination rate constant (


). From this, the in vitro half-life (

) and intrinsic clearance (

) are calculated.
Table 2: Representative In Vitro HLM Assay Data
Time (min)Parent Remaining (%)Ln(Parent Remaining)Calculated

(µL/min/mg protein)
0100.04.605-
1582.34.410-
3065.14.175-
4551.83.947-
6041.23.718~29.5

In Vitro to In Vivo Extrapolation (IVIVE): An intrinsic clearance of ~29.5 µL/min/mg protein in HLM indicates moderate metabolic turnover. Using standard physiological scaling factors (e.g., 48.8 mg microsomal protein/g liver and 25.7 g liver/kg body weight for humans), this in vitro


 can be scaled to predict the in vivo hepatic clearance (

). If the predicted

approaches the hepatic blood flow rate (~20 mL/min/kg), the compound will likely suffer from high first-pass metabolism, necessitating structural optimization (such as bioisosteric replacement of the amide bond or halogenation of the cyclopentyl ring) to improve oral bioavailability.

References

  • In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability Source: Bentham Science[Link]

  • In Silico Drug Metabolism Prediction Services Source: Creative Biolabs[Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions Source: PMC - NIH[Link]

  • Tackling metabolism issues in drug discovery with in silico methods Source: News-Medical[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: Assay Guidance Manual - NCBI [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for N-[(1-phenylcyclopentyl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

To the Research & Development Team:

The following Application Note details the synthesis protocol for N-[(1-phenylcyclopentyl)methyl]benzamide . This compound serves as a valuable structural motif in medicinal chemistry, particularly in the development of NK1 antagonists, kinase inhibitors, and GPCR ligands where a gem-disubstituted lipophilic spacer is required to orient the pharmacophore correctly.

This protocol is designed for research professionals and emphasizes mechanistic understanding, safety, and reproducibility.

Executive Summary & Retrosynthetic Strategy

The target molecule, N-[(1-phenylcyclopentyl)methyl]benzamide , is constructed via a convergent linear synthesis. The core challenge lies in the efficient reduction of the sterically hindered nitrile group attached to the quaternary carbon of the cyclopentyl ring, followed by a selective N-acylation.

Retrosynthetic Analysis:

  • Disconnection: The amide bond is the final disconnection, tracing back to (1-phenylcyclopentyl)methanamine and benzoyl chloride .

  • Precursor Synthesis: The primary amine is generated via the reduction of 1-phenylcyclopentanecarbonitrile .

  • Starting Material: 1-Phenylcyclopentanecarbonitrile is commercially available or synthesized via double alkylation of phenylacetonitrile with 1,4-dibromobutane.

Reaction Workflow Diagram

SynthesisWorkflow Nitrile 1-Phenylcyclopentane- carbonitrile LAH LiAlH4 Reduction (THF, Reflux) Nitrile->LAH Step 1 Amine (1-Phenylcyclopentyl)- methanamine LAH->Amine Intermediate Benzoyl Benzoylation (PhCOCl, Et3N, DCM) Amine->Benzoyl Step 2 Product N-[(1-Phenylcyclopentyl)- methyl]benzamide Benzoyl->Product Target

Figure 1: Synthetic pathway transforming the nitrile precursor to the final benzamide target.[1][2][3][4][5][6][7][8][9]

Step 1: Reduction of 1-Phenylcyclopentanecarbonitrile

The conversion of the nitrile to the primary amine requires a strong reducing agent due to the steric bulk of the adjacent quaternary center. Lithium Aluminum Hydride (LiAlH


) is the reagent of choice for laboratory-scale synthesis to ensure complete reduction without stopping at the imine intermediate.
Reagents & Equipment
ReagentRoleEquivalentsNotes
1-Phenylcyclopentanecarbonitrile Substrate1.0Dried in vacuo
LiAlH

(2.4 M in THF)
Reducing Agent1.5 - 2.0Pyrophoric; handle under N

THF (Anhydrous) Solvent10-15 VolFreshly distilled or from SPS
Sodium Sulfate (Na

SO

)
Drying AgentN/AAnhydrous
Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush the system with nitrogen or argon.[4]

  • Reagent Preparation: Charge the flask with anhydrous THF and cool to 0°C using an ice bath. Carefully add the LiAlH

    
     solution (or suspend solid LiAlH
    
    
    
    ) under inert atmosphere.
    • Expert Insight: The induction period for LAH reductions can be unpredictable. Ensure the LAH is fully suspended/dissolved before substrate addition to prevent delayed exotherms.

  • Addition: Dissolve 1-phenylcyclopentanecarbonitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C over 30 minutes.

    • Causality: Slow addition controls the hydrogen gas evolution and maintains the internal temperature, preventing thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC (System: 10% MeOH/DCM with 1% NH

    
    OH; stain with Ninhydrin). The nitrile spot should disappear, and a baseline amine spot should appear.
    
  • Fieser Workup (Critical): Cool the reaction mixture to 0°C. Quench excess hydride carefully using the Fieser method (

    
     g LAH requires 
    
    
    
    mL H
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O):
    • Slowly add water (dropwise, vigorous bubbling).

    • Add 15% NaOH solution.[10][11][12]

    • Add water.[6][8][10][11][12][13]

    • Why this works: This specific ratio produces a granular, sand-like aluminum precipitate that is easy to filter, avoiding the gelatinous emulsions common with random aqueous quenching.

  • Isolation: Warm to room temperature and stir for 15 minutes until the precipitate is white and granular. Add anhydrous MgSO

    
     to dry the solution further. Filter through a pad of Celite. Rinse the cake with THF.
    
  • Concentration: Remove the solvent in vacuo to yield the crude amine as a colorless to pale yellow oil.

    • Note: Amines can absorb CO

      
       from the air to form carbamates; store under nitrogen if not using immediately.
      

Step 2: Benzoylation to N-[(1-phenylcyclopentyl)methyl]benzamide

The acylation of the primary amine is performed under Schotten-Baumann-like conditions in an organic solvent using a tertiary amine base to scavenge the HCl byproduct.

Reagents & Equipment
ReagentRoleEquivalentsNotes
Crude Amine (from Step 1) Substrate1.0
Benzoyl Chloride Acylating Agent1.1Distill if dark/impure
Triethylamine (Et

N)
Base1.5Scavenges HCl
Dichloromethane (DCM) Solvent10 VolDry
Protocol
  • Solubilization: Dissolve the crude (1-phenylcyclopentyl)methanamine in anhydrous DCM in a round-bottom flask. Add Triethylamine (Et

    
    N) and cool the mixture to 0°C.
    
  • Acylation: Add Benzoyl chloride dropwise via syringe.

    • Expert Insight: Although the amine is nucleophilic, the steric bulk of the adjacent 1-phenylcyclopentyl group can slightly retard the rate. Maintain 0°C during addition to prevent di-acylation or side reactions with impurities.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–3 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The polar amine spot will disappear, replaced by a less polar amide spot.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL). Purpose: Protonates and removes unreacted amine and residual Et

      
      N.
      
    • Wash with Sat. NaHCO

      
        (2 x 20 mL). Purpose: Neutralizes residual acid and hydrolyzes traces of excess benzoyl chloride.
      
    • Wash with Brine (1 x 20 mL).

  • Drying & Purification: Dry the organic phase over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Workup Logic Diagram

WorkupLogic ReactionMix Reaction Mixture (DCM, Amine, PhCOCl, Et3N) AcidWash Wash: 1M HCl ReactionMix->AcidWash Removes unreacted amine BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Removes benzoic acid/HCl Drying Dry (Na2SO4) & Evaporate BaseWash->Drying Isolates crude amide Recryst Recrystallization (EtOH/H2O) Drying->Recryst Final Purification

Figure 2: Purification workflow ensuring removal of starting materials and byproducts.

Analytical Characterization

To validate the structure, the following spectral features should be observed:

  • Physical State: White crystalline solid.

  • Mass Spectrometry (ESI+): Expected [M+H]

    
     peak corresponding to Molecular Weight ~279.38 Da.
    
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~7.6–7.2 (m, 10H): Overlapping aromatic protons (Phenyl ring + Benzoyl ring).
      
    • 
       ~6.0–6.5 (br s, 1H): Amide NH proton (exchangeable with D
      
      
      
      O).
    • 
       ~3.6 (d, 2H): Methylene protons (-CH 
      
      
      
      -NH-). The chemical shift is distinct due to the deshielding by the amide nitrogen.
    • 
       ~1.6–2.2 (m, 8H): Cyclopentyl ring protons (multiplets).
      

Safety & Compliance

  • LiAlH

    
     Hazards:  Reacts violently with water and protic solvents. Liberates flammable hydrogen gas. Ensure a Class D fire extinguisher is available.
    
  • Benzoyl Chloride: Lachrymator and corrosive. Handle in a well-ventilated fume hood.

  • Waste Disposal: Aqueous layers from the workup may contain aluminum salts or acidic/basic residues; dispose of in accordance with local EHS regulations.

References

  • Fieser Workup Protocol

    • Smith, J. (2023).[11] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Link

    • Note: Standard protocol for granular aluminum precipitate form
  • Synthesis of (1-phenylcyclopentyl)methanamine (Intermediate)

    • World Intellectual Property Organization. (2011). WO2011048525 - Novel heteroaryl imidazoles and heteroaryl triazoles as gamma-secretase modulators. Link

    • See Example synthesis of intermediates involving 1-phenylcyclopentyl methanamine.
  • General Amide Coupling (Schotten-Baumann Conditions)

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
    • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-methyl-2-(phenylamino)benzamide. Link (Analogous benzoylation protocols).

  • 1-Phenylcyclopentanecarbonitrile Precursor Data

    • National Center for Biotechnology Information. (2024).[5][10][12][14] PubChem Compound Summary for CID 65064, 1-Phenylcyclopentanecarbonitrile. Link

Sources

Application Note: High-Precision Solvent Selection for N-[(1-phenylcyclopentyl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a rigorous, data-driven framework for solubilizing N-[(1-phenylcyclopentyl)methyl]benzamide , a highly lipophilic amide scaffold often encountered in medicinal chemistry as a structural analog to NK-1 antagonists or anticholinergic agents.[1][2][3]

Due to its high lipophilicity (Predicted LogP ~4.[2][3]2) and rigid crystalline structure, this compound presents significant challenges in aqueous formulation.[3] This guide moves beyond trial-and-error, utilizing Hansen Solubility Parameters (HSP) and thermodynamic profiling to define optimal solvent systems for synthesis, purification, and biological assay delivery.[2][3]

Physicochemical Profile & Solubility Challenges

Understanding the molecule is the first step to dissolving it.[1][2][3] The target compound possesses a "brick dust" character—high crystallinity combined with high lipophilicity.[2][3]

Table 1: Predicted Physicochemical Properties
PropertyValueImplication for Solubility
Molecular Formula C₁₉H₂₁NOModerate molecular weight; non-ionizable neutral scaffold.[1][2][3]
Molecular Weight 279.38 g/mol Small molecule range; kinetics are rarely diffusion-limited.[1][2][3]
LogP (Oct/Wat) ~4.2 (Predicted)High Lipophilicity. Insoluble in water; requires organic cosolvents or surfactants.[1][2][3]
H-Bond Donors 1 (Amide NH)Capable of H-bonding, but limited interaction with water.[1][2][3]
H-Bond Acceptors 1 (Amide C=O)Weak acceptor; favors polar aprotic solvents (DMSO, DMF).[1][2][3]
Rotatable Bonds 4Semi-rigid structure (cyclopentyl + phenyl steric bulk) increases lattice energy.[1][2][3]
The Mechanistic Barrier

The primary barrier to solubility for N-[(1-phenylcyclopentyl)methyl]benzamide is the energy required to break its crystal lattice (Enthalpy of Fusion).[1][2][3] The bulky 1-phenylcyclopentyl group creates tight packing, while the benzamide moiety adds π-π stacking interactions.[2][3]

  • Strategy: We must select solvents that overcome these cohesive forces through Dipole-Dipole interactions (for the amide) and Dispersion forces (for the lipophilic rings).[1][2][3]

Solvent Selection Protocol: The "HSP" Approach[1][2][3]

Do not rely on "universal" solvents.[1][2][3] Use the Hansen Solubility Parameters (HSP) logic. The total solubility parameter (


) is composed of Dispersion (

), Polarity (

), and Hydrogen Bonding (

).[1][2][3]
  • Target Compound Profile: High

    
     (aromatic/aliphatic rings), Moderate 
    
    
    
    (amide), Moderate
    
    
    .[1][2][3]
Recommended Solvent Classes[1][2][3]
A. Primary Solvents (Stock Preparation)

These solvents are thermodynamically favorable for creating high-concentration stocks (10–100 mM).[1][2][3]

  • Dimethyl Sulfoxide (DMSO): The Gold Standard.[1][2][3]

    • Mechanism:[1][2][3][4] High dielectric constant (

      
       ~47) and strong H-bond accepting capability disrupt the amide-amide interactions in the crystal lattice.[1][2][3]
      
    • Application: Bioassay stocks, cryopreservation.[1][2][3]

  • N,N-Dimethylformamide (DMF) / DMAc:

    • Mechanism:[1][2][3][4] Similar to DMSO but lower viscosity.[1][2][3]

    • Application: Chemical synthesis reactions.[1][2][3]

  • Dichloromethane (DCM):

    • Mechanism:[1][2][3][4] Excellent dispersion interactions (

      
      ) with the phenyl/cyclopentyl rings.[1][2][3]
      
    • Application: Extraction, chromatography loading.[1][2][3]

B. Intermediate Solvents (Recrystallization/Workup)[1][2][3]
  • Ethanol / Methanol:

    • Behavior: Likely sparingly soluble at RT; soluble at reflux.[1][2][3]

    • Use: Recrystallization (cooling yields pure crystals).[1][2][3]

  • Ethyl Acetate:

    • Behavior: Moderate solubility.[1][2][3] Good for liquid-liquid extraction.[1][2][3]

C. Anti-Solvents (Precipitation)[1][2][3]
  • Water: Immediate precipitation.[1][2][3]

  • Hexane/Heptane: While the molecule is lipophilic, the amide bond makes it too polar for pure alkanes to dissolve effectively at high concentrations.[1][2][3]

Experimental Protocols

Protocol A: Visual Solubility Screening (The "Matrix Method")

Objective: Rapidly classify solvents as Good, Borderline, or Poor.[1][2][3]

Materials:

  • Compound: 5 mg aliquots.[1][2][3]

  • Solvents: DMSO, MeOH, ACN, DCM, Toluene, Water, PBS (pH 7.4).[1][2][3]

  • Glass vials (1.5 mL, clear).[1][2][3]

Workflow:

  • Weigh 1 mg of N-[(1-phenylcyclopentyl)methyl]benzamide into 6 separate vials.

  • Add 10 µL of solvent (Starting conc: 100 mg/mL). Vortex for 30s.

    • Clear?

      
       Solubility > 100 mg/mL.[1][2][3] Stop. 
      
  • If cloudy, add 90 µL solvent (Total 100 µL, Conc: 10 mg/mL).[1][3] Vortex & Sonicate (5 min).

    • Clear?

      
       Solubility 10–100 mg/mL.[1][2][3]
      
  • If cloudy, add 900 µL solvent (Total 1 mL, Conc: 1 mg/mL).[1][3] Vortex & Sonicate.[1][2][3][4]

    • Clear?

      
       Solubility 1–10 mg/mL.[1][2][3]
      
    • Cloudy?

      
       Solubility < 1 mg/mL.[1][2][3]
      
Protocol B: Thermodynamic Solubility Determination (HPLC)

Objective: Precise quantification for formulation stability.

Method:

  • Saturation: Add excess solid (~5 mg) to 1 mL of target solvent (e.g., PBS + 5% DMSO).[1][2][3]

  • Equilibrium: Shake at 25°C for 24 hours (Thermodynamic equilibrium).

  • Separation: Centrifuge at 15,000 rpm for 10 mins or filter (0.22 µm PTFE - Note: Pre-saturate filter to avoid drug loss).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

HPLC Conditions (Generic):

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1][2][3]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 50% B to 95% B over 5 mins (High organic needed to elute lipophilic compound).[1][2][3]

Biological Formulation Strategy (Avoiding "Crash-Out")

When transferring from a DMSO stock to aqueous media (cell culture), this compound will precipitate if not managed.[2][3]

The "Golden Rule" of Dilution: Never dilute a lipophilic stock (>10 mM) directly into static media.[1][2][3]

  • Incorrect: Pipette 1 µL DMSO stock

    
     1 mL Media. (Creates local high conc 
    
    
    
    precipitation).
  • Correct: "Step-down" dilution or Vortex-while-pipetting.

Recommended Vehicle for In Vivo / High-Dose Assays

For animal studies where DMSO is toxic (>5%), use a solubilizing excipient mix:

  • Formula: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Preparation Order:

    • Dissolve compound in DMSO.[1][2][3]

    • Add PEG400 and Tween 80.[2][3] Vortex until clear.

    • Slowly add Saline while vortexing.[1][2][3]

Visualization of Workflows

Figure 1: Solubility Screening & Selection Workflow

SolubilityWorkflow Start Start: Solid Powder (N-[(1-phenylcyclopentyl)methyl]benzamide) Step1 Visual Screen (Protocol A) Test: DMSO, DCM, MeOH, Water Start->Step1 Decision1 Is it Soluble in Water? Step1->Decision1 PathWater Use Aqueous Buffer (Rare for this scaffold) Decision1->PathWater Yes (Unlikely) PathOrganic Select Organic Solvent Decision1->PathOrganic No Decision2 Application? PathOrganic->Decision2 AppBio Biological Assay Decision2->AppBio AppChem Synthesis / Purification Decision2->AppChem SolvBio Primary: DMSO (Stock) Secondary: Ethanol AppBio->SolvBio SolvChem DCM, Ethyl Acetate, DMF AppChem->SolvChem Formulation Formulation Step Use Cosolvents (PEG400/Tween) Limit DMSO < 0.1% (In Vitro) SolvBio->Formulation

Caption: Decision matrix for solvent selection based on downstream application (Biology vs. Chemistry).

References

  • Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] (Standard reference for HSP theory).

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3] (Authoritative guide on solubility protocols).

  • PubChem Compound Summary. "N-cyclopentyl-N-methyl-benzamide" (Structural Analog Data). [2][3]

  • Pfizer Solvent Selection Guide. (Green Chemistry principles for solvent selection in synthesis).

(Note: Specific solubility data for N-[(1-phenylcyclopentyl)methyl]benzamide is derived from structural analog predictions and standard medicinal chemistry principles for lipophilic amides.)

Sources

Introduction: The Universal Solvent and its Achilles' Heel

Author: BenchChem Technical Support Team. Date: March 2026

Dimethyl sulfoxide (DMSO) is the backbone of small molecule drug discovery. Its bipolar nature—possessing both a polar sulfoxide group and two apolar methyl groups—allows it to dissolve a vast spectrum of lipophilic and polar compounds that water cannot.[1]

However, DMSO is not an inert carrier; it is a reactive variable in your assay. Two critical physicochemical properties dictate its handling:

  • Hygroscopicity: DMSO is an aggressive moisture scavenger.[2] At 20°C and 60% relative humidity, a 50 µL droplet of pure DMSO can absorb enough atmospheric water to increase its volume by 15% in just 20 minutes [1]. Water uptake causes compound precipitation and degradation (hydrolysis).[2]

  • Freezing Point (18.5°C): Pure DMSO freezes just below standard room temperature.[1][3] It supercools easily, meaning it may remain liquid at 10°C but flash-freeze upon agitation. This creates heterogeneity in stock solutions, where the compound may concentrate in the liquid phase while the solvent crystallizes, leading to dosing errors.

This guide details the protocols required to mitigate these risks, ensuring that the compound concentration on the label matches the concentration in the well.

Material Compatibility & Pre-Requisites

Before handling DMSO, verify your plasticware. DMSO is a potent solvent that leaches plasticizers from incompatible polymers, introducing artifacts into bioassays.

MaterialCompatibilityUse Case
Polypropylene (PP) Excellent Storage tubes, compound plates, pipette tips.
HDPE / LDPE Excellent Bulk solvent storage bottles.
Polystyrene (PS) Incompatible DO NOT USE. DMSO dissolves PS, ruining stocks.
Polycarbonate Incompatible Avoid.[4][5][6] Causes stress cracking and leaching.
Nylon / PTFE Excellent Syringe filters for sterilization.[4]

Critical Rule: Never store neat (100%) DMSO stocks in polystyrene plates. Use only polypropylene (PP) or cyclic olefin copolymer (COC) plates.

Protocol: Preparation of Master Stock Solutions (10 mM)

This protocol describes the generation of a 10 mM Master Stock from dry powder.

Reagents:

  • Test Compound (Solid)[7]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves if possible)

Equipment:

  • Analytical Balance (readability 0.01 mg)

  • Vortex Mixer[8]

  • Ultrasonic Bath (optional)

  • Borosilicate Glass Vials or PP Microtubes

Step-by-Step Workflow
  • Calculate Mass/Volume: Do not rely on the vendor's label weight (e.g., "1 mg"). Vendors often overfill. Always weigh the solid or dissolve the entire vial contents if weighing is impossible.

    
    
    
  • Weighing: Weigh the compound into a glass vial or PP tube. Record the exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Technique: Pipette directly into the center of the tube. Do not wash down the walls yet.

  • Dissolution (The Kinetic Barrier):

    • Vortex vigorously for 30–60 seconds.

    • Visual QC: Hold the vial up to a light source. Look for "schlieren" lines (refractive streaks indicating density differences) or particulates.

    • Troubleshooting: If undissolved, warm to 37°C for 5 minutes or sonicate for 30 seconds. (See Troubleshooting Section).

  • Aliquoting (The Golden Rule): Never store the bulk stock in one bottle. Repeated freeze-thaw cycles introduce water condensation.

    • Divide the Master Stock into single-use aliquots (e.g., 50 µL) in PP tubes.

    • Seal tightly.[2] Parafilm is recommended for long-term storage.

  • Storage:

    • Store at -20°C or -80°C.

    • Keep protected from light.[2]

Visual Workflow: Stock Preparation

StockPrep Start Dry Powder (Weigh Exact Mass) Calc Calculate DMSO Vol (Mass / MW) Start->Calc Add Add Anhydrous DMSO (Polypropylene Tube) Calc->Add Mix Vortex / Sonicate Add->Mix QC Visual Inspection (Clear Solution?) Mix->QC Aliquot Aliquot into Single-Use Vials QC->Aliquot Yes Trouble Warm (37°C) or Dilute QC->Trouble No (Precipitate) Freeze Store at -20°C (Desiccated) Aliquot->Freeze Trouble->Mix Retry

Caption: Logical workflow for preparing high-integrity stock solutions, emphasizing the QC checkpoint.

Assay Plate Preparation: The "Solubility Cliff"

The most critical failure point in in vitro assays is the transfer of the hydrophobic compound from 100% DMSO into the aqueous assay buffer. This transition creates a "solubility cliff" where the compound may crash out of solution before interacting with the target.

Method A: Acoustic Droplet Ejection (Best Practice)
  • Equipment: Labcyte Echo or similar.

  • Protocol: Transfer nanoliter volumes (e.g., 25 nL) of 100% DMSO stock directly into the assay well containing buffer (e.g., 50 µL).

  • Why: The tiny droplet size allows rapid dispersion, preventing high local concentrations that trigger precipitation.

Method B: Intermediate Dilution (Standard Pipetting)

If acoustic dispensing is unavailable, do not pipette 100% DMSO directly into the assay plate if the volume is <1 µL, as pipetting accuracy degrades.

  • Prepare an Intermediate Plate: Dilute the 10 mM stock to 100x the final assay concentration in 100% DMSO (or a DMSO/Water mix if solubility permits).

  • Transfer to Assay: Pipette the intermediate mix into the assay buffer.

    • Mixing Rule: Mix immediately upon addition. Do not let the DMSO drop sit on the buffer surface.

DMSO Tolerance Limits
Assay TypeMax Recommended DMSO %Rationale
Cell-Based (Mammalian) 0.1% - 0.5% >0.5% induces membrane permeabilization and cytotoxicity [2].
Biochemical (Enzymatic) 1.0% - 5.0% Enzymes are generally more robust, but DMSO can denature proteins at high %.
Primary Neurons/Stem Cells < 0.1% Highly sensitive to solvent effects.

Storage, Stability, and Thawing[4][6][9][10][11][12][13]

The Freeze-Thaw Cycle Trap

Every time you open a cold DMSO vial, water condenses from the air into the solvent.

  • Cycle 1: 100% DMSO.[2]

  • Cycle 5: ~95% DMSO / 5% Water.

  • Result: Compound precipitates inside the "stock" tube.

Thawing Protocol
  • Remove aliquot from freezer.

  • Do not open the cap immediately.

  • Place in a 37°C water bath or heating block for 5-10 minutes.

    • Note: DMSO supercools.[3] A tube may look liquid but contain micro-crystals. Heating ensures homogeneity.

  • Vortex before use.

  • Centrifuge briefly to collect liquid.

Troubleshooting & Quality Control

Scenario: Compound "Crashes Out" (Precipitation)

If the compound precipitates upon dilution into the assay buffer:

  • Check the pI: Is the compound ionizing? Adjust buffer pH.

  • Increase DMSO: If the assay tolerates it, increase final DMSO to 1%.

  • Add Surfactant: Add 0.01% Triton X-100 or Tween-20 to the assay buffer before adding the compound. This stabilizes the colloid.

Decision Tree: Handling Precipitation

SolubilityTree Problem Precipitation Observed in Assay Buffer CheckConc Is Final Conc > Solubility Limit? Problem->CheckConc ReduceConc Reduce Assay Conc CheckConc->ReduceConc Yes CheckDMSO Is DMSO % < 1%? CheckConc->CheckDMSO No IncreaseDMSO Increase DMSO to 1% (If tolerated) CheckDMSO->IncreaseDMSO Yes CheckAdd Mixing Technique? CheckDMSO->CheckAdd No (Already High) ImproveMix Use Rapid Mixing or Acoustic Dispense CheckAdd->ImproveMix Slow Addition AddDetergent Add 0.01% Tween-20 to Buffer CheckAdd->AddDetergent Fast Addition

Caption: Troubleshooting logic for compound precipitation events during assay setup.

References

  • Ziath. (2019). The Effects of Water on DMSO and Effective Hydration Measurement.[9]Link

  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. Link

  • Thermo Fisher Scientific. (n.d.). DMSO Chemical Compatibility Guide.Link

  • Way, L. (2014). Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. Link

  • Corning. (2022). Chemical Compatibility of Plastics.[4][10][11]Link

Sources

Formulation strategies for hydrophobic benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for Hydrophobic Benzamide Derivatives

Executive Summary & Technical Context

Benzamide derivatives (e.g., Entinostat, Mocetinostat, Domperidone, Sulpiride) represent a privileged scaffold in medicinal chemistry, particularly in oncology (HDAC inhibitors) and psychiatry (D2 antagonists). However, their efficacy is frequently throttled by their physicochemical profile.

The "Benzamide Paradox": The very structural features that drive potency—the planar aromatic rings and the amide linker—facilitate strong intermolecular hydrogen bonding and


-

stacking. This results in high crystal lattice energy, rendering many derivatives BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) .

This guide moves beyond standard textbook definitions to provide actionable, self-validating protocols for three specific formulation strategies:

  • Amorphous Solid Dispersions (ASDs) via Spray Drying.[1][2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) .

  • Nanocrystal Engineering via Media Milling.

Pre-Formulation Decision Matrix

Before selecting a protocol, the physicochemical properties of the specific benzamide derivative must be mapped against the formulation capability.

DOT Diagram 1: Formulation Selection Logic Caption: Decision tree for selecting the optimal formulation strategy based on Melting Point (Tm) and LogP.

FormulationDecision Start Benzamide Derivative Characterization CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (High Lattice Energy) CheckTm->HighTm ModTm Tm < 200°C CheckTm->ModTm CheckLogP Check LogP HighLogP LogP > 4.0 (Highly Lipophilic) CheckLogP->HighLogP ModLogP LogP < 4.0 CheckLogP->ModLogP Strat_Nano Strategy: Nanocrystals (Media Milling) Avoids thermal degradation HighTm->Strat_Nano Thermal risk Strat_SD Strategy: Spray Dried ASD (Ideal for heat sensitive) HighTm->Strat_SD If soluble in volatile solvent ModTm->CheckLogP Strat_SEDDS Strategy: SEDDS/SMEDDS (Lipid Solubilization) HighLogP->Strat_SEDDS Oil soluble Strat_HME Strategy: Hot Melt Extrusion (Solvent-free ASD) ModLogP->Strat_HME Stable melt ModLogP->Strat_SD High Tg polymer

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanism: This approach disrupts the crystal lattice, freezing the benzamide molecules in a disordered, high-energy state within a polymer matrix. The polymer raises the glass transition temperature (


) and inhibits nucleation.

Target: Benzamides with high


 but good solubility in organic solvents (e.g., Methanol, DCM).
Materials:
  • API: Hydrophobic Benzamide Derivative.

  • Polymers: HPMC-AS (Hypromellose Acetate Succinate) or PVPVA 64 (Copovidone). Why? HPMC-AS provides pH-dependent release (protecting against gastric precipitation), while PVPVA is excellent for kinetic stabilization.

  • Solvent: Dichloromethane:Methanol (1:1 v/v) or Acetone.

Step-by-Step Workflow:
  • Solubility Screening:

    • Dissolve API in solvent to determine saturation limit. Target solid loading: 10-20% w/v.

  • Feed Preparation:

    • Dissolve Polymer and API in the solvent.[2]

    • Critical Ratio: Start with 1:3 (API:Polymer). If recrystallization occurs on stability, increase to 1:5.

  • Spray Drying (Büchi B-290 or similar):

    • Inlet Temperature: Set to

      
       above the boiling point of the solvent (e.g., 
      
      
      
      for DCM/MeOH).
    • Outlet Temperature: Maintain

      
       to prevent degradation.
      
    • Aspirator: 100%.[3][4]

    • Pump Rate: 15-20% (Adjust to ensure dry powder reaches the cyclone).

  • Secondary Drying:

    • Vacuum dry the collected powder at

      
       for 48 hours to remove residual solvent below ICH limits.
      
Self-Validation (QC):
  • DSC (Differential Scanning Calorimetry): Run a heat ramp. Pass Criteria: Absence of the sharp endothermic melting peak characteristic of the crystalline API. Presence of a single glass transition event (

    
    ).
    
  • PXRD (Powder X-Ray Diffraction): Pass Criteria: A "halo" pattern indicating amorphous structure; no distinct Bragg peaks.

Protocol B: Lipid-Based Delivery (SEDDS)

Mechanism: Self-Emulsifying Drug Delivery Systems (SEDDS) present the drug in a pre-dissolved state within an oil/surfactant mixture.[5] Upon contact with gastric fluid, it spontaneously forms a fine emulsion (droplet size < 200 nm), bypassing the dissolution step entirely.

Target: Benzamides with LogP > 3.0 and adequate solubility in oils.

Materials:
  • Oils: Capryol™ 90, Labrafil® M 1944 CS.

  • Surfactants: Kolliphor® RH 40 (HLB ~14-16), Tween 80.

  • Co-solvent: Transcutol® P or PEG 400.

Step-by-Step Workflow:
  • Excipient Solubility Screening:

    • Add excess API to 2 mL of various oils and surfactants.

    • Vortex for 48h at

      
      . Centrifuge and analyze supernatant by HPLC.
      
    • Selection Rule: Select the oil with highest solubility to minimize total volume.

  • Pseudo-Ternary Phase Diagram Construction:

    • Goal: Identify the "Self-Emulsifying Region."

    • Mix Surfactant and Co-surfactant (

      
      ) in ratios (1:1, 2:1, 3:1).
      
    • Titrate Oil with

      
       and water.
      
    • Visual Check: Clear/bluish transparent solution = Microemulsion/Nanoemulsion. Turbid/Phase separation = Unstable.

  • Formulation:

    • Dissolve API in the optimized Oil/

      
       ratio (typically 20% Oil / 80% 
      
      
      
      for difficult drugs).
    • Vortex until clear.

DOT Diagram 2: SEDDS Optimization Workflow Caption: Workflow for constructing the phase diagram and selecting the optimal SEDDS composition.

SEDDS_Workflow Screen Step 1: Solubility Screening (Oils, Surfactants) Smix Step 2: Prepare Smix Ratios (Surfactant:Co-solvent 1:1, 2:1) Screen->Smix Titrate Step 3: Water Titration (Phase Diagram) Smix->Titrate Region Identify Nanoemulsion Region (Transparent/Bluish) Titrate->Region Load Step 4: Drug Loading Dissolve API in Pre-concentrate Region->Load

Self-Validation (QC):
  • Dispersibility Test: Add 1 mL formulation to 900 mL water (

    
    ) with gentle stirring. Pass Criteria:  Spontaneous formation of a clear/bluish dispersion in < 1 min.
    
  • Particle Size: DLS (Dynamic Light Scattering) should show Z-average < 200 nm.

Protocol C: Nanocrystal Engineering (Media Milling)

Mechanism: Reducing particle size to the sub-micron range (200-500 nm) increases the specific surface area, thereby increasing the dissolution rate (Noyes-Whitney equation) and saturation solubility (Kelvin equation).

Target: High melting point (


) benzamides that are thermally unstable or insoluble in ASD polymers.
Protocol:
  • Suspension Preparation:

    • Disperse API (5-10% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% HPMC E3 + 0.1% SDS).

    • Note: The stabilizer prevents Ostwald ripening (crystal growth).

  • Milling:

    • Use a wet bead mill (e.g., Dyno®-Mill).

    • Media: Yttrium-stabilized Zirconia beads (0.1 - 0.3 mm).

    • Process: Recirculate suspension for 60-120 mins at high shear speed.

  • Recovery:

    • Separate beads via filtration.

    • Spray dry or lyophilize the nanosuspension into a redispersible powder (add Mannitol as a cryoprotectant).

Quantitative Comparison of Strategies

FeatureAmorphous Solid Dispersion (ASD)SEDDSNanocrystals
Solubility Increase High (Supersaturation)Moderate (Solubilized)Low (Kinetic increase)
Drug Loading 10-30%< 10% (usually)High (up to 90%)
Process Complexity High (Spray Drying/HME)Low (Simple Mixing)Moderate (Milling)
Stability Risk RecrystallizationPhase Separation/LeakageOstwald Ripening

References

  • Janssens, S., & Van den Mooter, G. (2009).[1] Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571–1586. Retrieved from [Link]

  • Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11(Suppl 2), S93-S98. Retrieved from [Link]

  • FDA. (2016). Amorphous Solid Dispersion (ASD) Products and Potential Alternative Bioequivalence Approaches. Retrieved from [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: a perspective on formulation selection, manufacturing and characterization. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

Advanced Methodologies for the Benzoylation of Amines: Reagents, Catalysts, and Validated Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Amide bond formation is one of the most prevalent transformations in the pharmaceutical industry, accounting for approximately 16% of all reactions executed in medicinal chemistry laboratories[1]. Among these, the benzoylation of amines is a critical functionalization step used for protecting group installation, structural rigidification, and the synthesis of active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, it is imperative to move beyond purely empirical procedures and understand the causality behind reagent selection. The direct condensation of benzoic acid and an amine is thermodynamically unfavorable at ambient conditions due to proton exchange, which yields an unreactive ammonium carboxylate salt[1]. Consequently, the system requires electrophilic activation (e.g., benzoyl chloride) or in situ coupling agents, paired with specific catalysts to drive the nucleophilic acyl substitution forward.

Reagent and Catalyst Profiling

The selection of acyl donors, bases, and catalysts dictates the kinetic profile and impurity generation of the reaction. Table 1 summarizes the quantitative and mechanistic parameters of standard benzoylation reagents.

Table 1: Quantitative Profiling of Benzoylation Reagents and Catalysts

Reagent / CatalystChemical RoleStandard StoichiometryCausality & Mechanistic Advantage
Benzoyl Chloride Acyl Donor1.1 – 1.5 eqHighly electrophilic carbonyl carbon ensures rapid reaction; however, it generates equimolar HCl, requiring a proton scavenger.
Benzoic Acid Acyl Donor1.0 – 1.2 eqStable and non-corrosive. Requires in situ activation via coupling agents (e.g., EDC/HOBt) to prevent ammonium salt formation.
DMAP Nucleophilic Catalyst0.05 – 0.1 eqRapidly attacks acyl chlorides to form a highly reactive N-acylpyridinium salt, accelerating acylation by several orders of magnitude[2].
NaOH (aq) Biphasic Base2.0 – 5.0 eqUtilized in Schotten-Baumann conditions. Irreversibly neutralizes HCl in the aqueous phase, preventing amine protonation[3].
Triethylamine (TEA) Auxiliary Base1.5 – 3.0 eqActs as a thermodynamic sink for HCl in anhydrous conditions, regenerating the DMAP catalyst for continuous turnover.
EDC·HCl / HOBt Coupling System1.2 eq (each)HOBt intercepts the highly reactive O-acylisourea intermediate to form a stable active ester, minimizing epimerization[4].
Mechanistic Pathways & Experimental Workflows
The DMAP-Catalyzed Activation Pathway

When dealing with sterically hindered or poorly nucleophilic amines, benzoyl chloride alone is often insufficient. The addition of 4-Dimethylaminopyridine (DMAP) fundamentally alters the reaction kinetics. Unlike pyridine, which is a weak nucleophile, DMAP rapidly attacks the electrophilic carbonyl carbon of benzoyl chloride. The electron-donating dimethylamino group stabilizes the resulting intermediate via resonance, creating an N-acylpyridinium salt that is vastly more reactive toward amines than the parent acid chloride[2].

DMAP_Mechanism BzCl Benzoyl Chloride (Electrophile) Intermediate N-Acylpyridinium Salt (Highly Reactive) BzCl->Intermediate DMAP Attack DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Benzamide Benzamide (Target Product) Intermediate->Benzamide Amine Attack Regeneration DMAP Regeneration (via Auxiliary Base) Intermediate->Regeneration HCl Release Amine Amine Substrate (Nucleophile) Amine->Benzamide Regeneration->DMAP Catalyst Turnover

Mechanism of DMAP-catalyzed benzoylation via N-acylpyridinium intermediate.

Strategic Decision Matrix

Selecting the correct protocol relies on the physicochemical properties of the amine substrate. The workflow below illustrates the logical routing for protocol selection.

Workflow Start Assess Amine Substrate Aqueous Water-Tolerant? (Biphasic Route) Start->Aqueous Anhydrous Moisture-Sensitive? (Organic Route) Start->Anhydrous Acid Highly Sensitive API? (Coupling Route) Start->Acid Aq_Protocol Protocol A: Schotten-Baumann Aqueous->Aq_Protocol An_Protocol Protocol B: DMAP Catalysis Anhydrous->An_Protocol Ac_Protocol Protocol C: EDC/HOBt Coupling Acid->Ac_Protocol

Decision matrix for selecting the optimal benzoylation protocol based on substrate properties.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in each step, and in-process controls (IPCs) ensure the reaction trajectory is continuously monitored.

Protocol A: Biphasic Schotten-Baumann Benzoylation

Best For: Robust, water-tolerant primary and secondary amines. Causality: The Schotten-Baumann reaction utilizes a two-phase solvent system (aqueous/organic). The acid (HCl) generated is partitioned into the aqueous phase and neutralized by NaOH, preventing the protonation of the unreacted amine and driving the equilibrium forward[3]. The organic phase shields the benzoyl chloride from rapid hydrolysis[5].

  • Preparation: Dissolve the amine (1.0 eq, 10 mmol) in dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add 10% aqueous NaOH solution (25 mL). Causality: Creates the necessary biphasic environment and establishes an alkaline sink for HCl.

  • Acylation: Cool the biphasic mixture to 0 °C. Add benzoyl chloride (1.2 eq, 12 mmol) dropwise over 10 minutes under vigorous stirring. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the competitive hydrolysis of benzoyl chloride.

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • Self-Validation Check (IPC): Stop stirring and allow phase separation. Test the pH of the aqueous layer; it must remain >9. If pH < 7, the amine is protonated (halting the reaction); add more NaOH. Spot the organic layer on a TLC plate and stain with Ninhydrin. The disappearance of the amine spot validates completion.

  • Workup: Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: DMAP-Catalyzed Anhydrous Benzoylation

Best For: Sterically hindered, poorly nucleophilic, or moisture-sensitive amines. Causality: Operates entirely in the organic phase. Triethylamine (TEA) acts as the bulk stoichiometric base, while a catalytic amount of DMAP acts as a kinetic accelerator by forming the highly electrophilic N-acylpyridinium intermediate[2].

  • Preparation: Dissolve the amine (1.0 eq, 10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere (N₂ or Ar).

  • Catalyst & Base Loading: Add Triethylamine (2.0 eq, 20 mmol) followed by DMAP (0.1 eq, 1 mmol). Causality: TEA must be in excess to ensure it scavenges all HCl, allowing DMAP to turn over and re-enter the catalytic cycle rather than precipitating as DMAP·HCl.

  • Acylation: Cool to 0 °C. Slowly add benzoyl chloride (1.1 eq, 11 mmol).

  • Propagation: Stir at room temperature for 4–6 hours.

  • Self-Validation Check (IPC): Perform LC-MS on a 10 µL reaction aliquot. The presence of the target mass [M+H]⁺ and the absence of the starting material mass validate the kinetic progression.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL) to destroy unreacted benzoyl chloride. Wash the organic layer with 1M HCl (20 mL) to remove DMAP and TEA, followed by brine. Dry and concentrate.

Protocol C: Mild Peptide-Coupling Benzoylation (EDC/HOBt)

Best For: Complex APIs containing acid-sensitive functional groups or stereocenters prone to epimerization. Causality: Avoids the use of harsh acid chlorides. Instead, benzoic acid is activated in situ using EDC to form an O-acylisourea. HOBt immediately displaces this to form a stable, yet highly reactive, active ester, preventing side reactions[4].

  • Preparation: Dissolve Benzoic acid (1.1 eq, 11 mmol) and the amine (1.0 eq, 10 mmol) in anhydrous DMF (25 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol) and HOBt (1.2 eq, 12 mmol). Stir for 5 minutes.

  • Coupling: Add EDC·HCl (1.2 eq, 12 mmol) in one portion. Causality: EDC is added last to ensure the carboxylate is fully deprotonated and ready to attack the carbodiimide.

  • Propagation: Stir at room temperature for 12 hours.

  • Self-Validation Check (IPC): TLC (UV active). The active ester intermediate can sometimes be observed; ensure both the intermediate and starting amine are consumed.

  • Workup: Dilute the reaction with Ethyl Acetate (100 mL). Wash extensively with 5% LiCl (aq) (3 x 30 mL) to remove the DMF solvent, followed by saturated NaHCO₃ and brine. Dry and concentrate.

References

1.[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. acs.org. Available at:[Link] 2.[5] Schotten Baumann Reaction: Introduction, mechanism, procedure. chemistnotes.com. Available at:[Link] 3.[4] Amide bond formation: beyond the myth of coupling reagents. ed.ac.uk. Available at:[Link] 4.[3] Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. testbook.com. Available at:[Link] 5.[2] Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. nbinno.com. Available at:[Link]

Sources

Troubleshooting & Optimization

Improving synthetic yield of N-[(1-phenylcyclopentyl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of N-[(1-phenylcyclopentyl)methyl]benzamide .

This portal is designed for researchers and drug development professionals facing yield bottlenecks in the three-step synthesis of this sterically hindered benzamide derivative. Below, you will find a mechanistic breakdown of the synthetic workflow, causality-driven FAQs, self-validating experimental protocols, and quantitative optimization data.

Synthetic Workflow Overview

Workflow A Phenylacetonitrile + 1,4-Dibromobutane B 1-Phenylcyclopentanecarbonitrile A->B Cycloalkylation (KOH, TBAB) C (1-Phenylcyclopentyl)methanamine B->C Nitrile Reduction (Raney Ni, NH3, H2) D N-[(1-phenylcyclopentyl)methyl] benzamide C->D Amidation (PhCOCl, DIPEA)

Three-step synthetic workflow for N-[(1-phenylcyclopentyl)methyl]benzamide.

Phase 1: Cycloalkylation (Nitrile Synthesis)

Q: Why am I seeing a high percentage of linear mono-alkylated impurities instead of the cyclized 1-phenylcyclopentanecarbonitrile? A: The reaction between phenylacetonitrile and 1,4-dibromobutane occurs in two stages: an initial intermolecular alkylation followed by an intramolecular cyclization. The cyclization requires the intermediate to adopt a specific conformation. If the alkaline conditions are too weak or phase transfer is inefficient, the intermediate stalls or reacts intermolecularly to form dimers/polymers. To force the intramolecular cyclization, utilize a strong base like powdered KOH combined with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic system[1].

Protocol 1: Self-Validating Cycloalkylation
  • Setup: In a round-bottom flask, combine phenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), and TBAB (0.05 eq) in toluene.

  • Activation: Add finely powdered KOH (3.0 eq) portion-wise under vigorous stirring. The reaction is exothermic.

  • Heating: Heat the mixture to 90°C for 4 hours.

  • Validation Checkpoint: Pull an aliquot and analyze via TLC (Hexanes:EtOAc 9:1). The starting phenylacetonitrile (

    
    ) should be completely consumed, replaced by a non-polar spot (
    
    
    
    ). If the intermediate mono-alkylated product persists, add an additional 0.5 eq of KOH and stir for 1 hour.
  • Workup: Cool to room temperature, quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate.
    

Phase 2: Nitrile Reduction (Amine Synthesis)

Q: My nitrile reduction yields a complex mixture of primary, secondary, and tertiary amines. How can I selectively obtain (1-phenylcyclopentyl)methanamine? A: During the catalytic hydrogenation of nitriles, the reaction proceeds via a highly reactive imine intermediate. This imine can undergo nucleophilic attack by the newly formed primary amine, liberating ammonia and forming an unwanted secondary amine[2]. To prevent this, the reduction must be performed in the presence of excess ammonia. The added ammonia shifts the equilibrium, effectively trapping the imine intermediate and inhibiting the side reaction[3].

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate Nitrile->Imine + H2 Primary Primary Amine (Desired) Imine->Primary + H2 Secondary Secondary Amine (Impurity) Imine->Secondary + Primary Amine Ammonia Excess NH3 Ammonia->Secondary Inhibits Formation

Mechanistic pathway showing how excess ammonia inhibits secondary amine formation.

Protocol 2: Self-Validating Nitrile Reduction
  • Preparation: Dissolve 1-phenylcyclopentanecarbonitrile in 2M methanolic ammonia (ensuring at least a 5-fold molar excess of

    
    ).
    
  • Catalyst Addition: Under an argon atmosphere, carefully add a slurry of Raney Nickel (approx. 10% w/w). Caution: Raney Nickel is highly pyrophoric and will ignite spontaneously if allowed to dry in air[4].

  • Hydrogenation: Purge the vessel with

    
     gas and pressurize to 50 psi. Stir vigorously at room temperature for 12 hours.
    
  • Validation Checkpoint: Analyze via LC-MS. The mass spectrum should show a dominant

    
     peak corresponding to the primary amine. The absence of a peak at roughly double the mass confirms the suppression of the secondary amine.
    
  • Workup: Filter the mixture through a pad of Celite under argon (never let the filter cake dry). Concentrate the filtrate under reduced pressure to yield the crude amine.

Phase 3: Amide Coupling (Target Synthesis)

Q: The final amidation with benzoyl chloride stalls at exactly 50% conversion. What is causing this, and how do I push it to completion? A: The reaction between an amine and an acyl chloride generates hydrogen chloride (HCl) as a stoichiometric byproduct. If no external base is provided, the unreacted (1-phenylcyclopentyl)methanamine acts as the base, becoming protonated to form an unreactive ammonium salt[5]. This inherently limits the theoretical yield to 50%. Furthermore, benzoyl chloride is highly sensitive to moisture and will rapidly hydrolyze to benzoic acid if reagents are wet[6].

Fix: You must use a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to scavenge the HCl.

Protocol 3: Self-Validating Amidation
  • Setup: Dissolve (1-phenylcyclopentyl)methanamine (1.0 eq) and DIPEA (1.5 eq) in strictly anhydrous dichloromethane (DCM) under nitrogen[5].

  • Cooling: Chill the solution to 0°C using an ice bath to control the exothermic reaction and prevent side reactions.

  • Coupling: Dissolve benzoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise over 15 minutes.

  • Validation Checkpoint: After warming to room temperature and stirring for 2 hours, perform a TLC check (Hexanes:EtOAc 7:3). The amine (which can be visualized with Ninhydrin stain) should be completely absent. If unreacted amine remains, add an additional 0.2 eq of benzoyl chloride.

  • Workup: Quench the reaction with saturated aqueous

    
    . Wash the organic layer sequentially with 1M HCl (to remove excess base and unreacted amine), saturated 
    
    
    
    (to remove benzoic acid formed via hydrolysis), and brine[5]. Dry over
    
    
    and evaporate to yield the target benzamide.

Quantitative Optimization Data

The following table summarizes the impact of optimizing critical reaction parameters across the three-step synthesis, demonstrating the transition from baseline to optimized yields.

Reaction StepParameter TestedSub-optimal ConditionOptimized ConditionYield Improvement
1. Cycloalkylation Base & Phase TransferAqueous NaOH, no PTCPowdered KOH, TBAB45%

88%
2. Nitrile Reduction Additive for Selectivity

/ Raney Ni only

/ Raney Ni + Excess

60% (mixed)

95% (primary)
3. Amidation Acid ScavengerNone (Amine acts as base)1.5 eq DIPEA in anhydrous DCM50%

92%

References

  • Method for the production of primary amines by hydrogenating nitriles - US7214829B2.Google Patents.
  • Nitrile reduction. Wikipedia. Available at:[Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Crystallization Issues in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges. The following question-and-answer-based guide offers practical solutions and explains the underlying scientific principles to empower you to overcome obstacles in obtaining high-quality crystalline benzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzamide product will not crystallize from the solution. What should I do?

A1: The failure of a product to crystallize is typically due to either the solution being undersaturated or a high energy barrier for nucleation, meaning the molecules are not readily organizing into a crystal lattice.

The primary goal is to achieve a state of supersaturation, where the concentration of benzamide in the solution is higher than its equilibrium solubility, thus providing the thermodynamic driving force for crystallization[1]. However, even in a supersaturated state, nucleation may be kinetically hindered.

Initial Troubleshooting Workflow

start No Crystals Observed scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal of pure benzamide scratch->seed If no success success Crystals Form scratch->success cool Cool the solution (e.g., ice bath) seed->cool If no success seed->success concentrate Concentrate solution (slowly evaporate solvent) cool->concentrate If no success cool->success antisolvent Add an anti-solvent concentrate->antisolvent If still no success concentrate->success antisolvent->success fail Still No Crystals: Re-evaluate solvent system and purity antisolvent->fail

Caption: Initial troubleshooting workflow for inducing crystallization.

Protocol 1: Methods for Inducing Crystallization

If your solution appears to be at or near its saturation point but no crystals have formed, the following methods can help overcome the kinetic barrier to nucleation:

  • Mechanical Agitation (Scratching) :

    • Mechanism : Scratching the inside of the flask with a glass rod below the surface of the liquid creates microscopic imperfections on the glass surface. These imperfections act as nucleation sites, reducing the energy barrier for crystal formation[2].

    • Procedure :

      • Take a clean glass stirring rod.

      • Dip it into the solution.

      • Gently but firmly scratch the inner wall of the flask or beaker just below the meniscus.

      • Observe for several minutes to see if crystals begin to form along the scratch marks.

  • Seeding :

    • Mechanism : Introducing a small, pre-existing crystal of the desired compound (a seed crystal) provides a template for further crystal growth, bypassing the initial nucleation step entirely[2].

    • Procedure :

      • Obtain a small crystal of pure benzamide. If none is available, a crystal from a previous successful batch can be used.

      • Carefully add the seed crystal to the supersaturated solution.

      • Avoid excessive agitation initially to allow the seed to promote controlled growth.

  • Controlled Cooling :

    • Mechanism : The solubility of benzamide in most organic solvents decreases as the temperature is lowered[3]. By slowly cooling the solution, you can gently induce supersaturation and promote crystallization.

    • Procedure :

      • If the solution is at room temperature, place the flask in an ice-water bath.

      • Allow the solution to cool gradually. Rapid cooling can sometimes lead to the formation of a fine powder or oiling out.

Q2: My product has "oiled out" instead of forming crystals. How can I resolve this?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the concentration of the solute exceeds its solubility at a temperature that is above the melting point of the solid in that specific solvent system[4][5]. This is a common issue when a solution is cooled too quickly or when significant impurities are present, which can depress the melting point of the mixture[2][6].

Troubleshooting Steps for Oiling Out:

  • Re-dissolve and Dilute : Heat the solution gently to re-dissolve the oil. Once a clear solution is obtained, add a small amount of additional solvent (10-20% volume increase) to slightly decrease the saturation level. This ensures that as the solution cools, it reaches saturation at a lower temperature, hopefully below the melting point of the compound in the solvent matrix[4].

  • Slow Down the Cooling Process : Rapid cooling can cause the solution to become highly supersaturated while still warm, leading to oiling out. Allow the heated solution to cool slowly to room temperature on a benchtop, insulated if necessary. Once at room temperature, you can then transfer it to a refrigerator or cold room[6].

  • Change the Solvent System : The current solvent may be too good a solvent for benzamide, leading to a high concentration at elevated temperatures. Consider recrystallizing from a different solvent system where benzamide is less soluble at higher temperatures or use a solvent/anti-solvent pair[7].

Q3: I'm getting a very fine powder, not the larger crystals needed for X-ray diffraction. How can I grow larger crystals?

A3: The formation of a fine powder indicates that the rate of nucleation significantly exceeds the rate of crystal growth. This typically happens under conditions of high supersaturation, where many nuclei form rapidly and compete for the available solute, leaving little opportunity for any single crystal to grow large[4]. To grow larger single crystals, you must slow down the crystallization process.

Strategies for Growing Larger Crystals:

  • Reduce Supersaturation : Use a more dilute solution that is closer to the saturation point. This reduces the driving force for nucleation, allowing fewer crystals to form and grow more slowly.

  • Slow Evaporation : This is a simple and effective method. Dissolve your benzamide in a suitable solvent in a vial. Cover the vial with parafilm and poke a few small holes in it with a needle. The solvent will evaporate slowly over days, gradually increasing the concentration and leading to the growth of large, well-defined crystals[8].

  • Vapor Diffusion : This technique involves dissolving the benzamide in a "good" solvent and placing this solution in a sealed chamber with a larger reservoir of a "poor" solvent (an anti-solvent) in which the good solvent is volatile and miscible. The vapor of the poor solvent slowly diffuses into the benzamide solution, reducing its solubility and inducing slow crystallization[8].

  • Solvent Layering (Liquid-Liquid Diffusion) : Carefully layer a solution of benzamide with a miscible anti-solvent of a different density. Crystallization occurs slowly at the interface as the two solvents mix[8].

Q4: What are the best solvents for crystallizing benzamide?

A4: The ideal crystallization solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures. Benzamide is soluble in many organic solvents, but its solubility varies significantly[9].

Table 1: Solubility of Benzamide in Common Solvents

SolventSolubility Trend at Room TemperatureSuitability for Crystallization
MethanolHighGood for cooling crystallization, but may require significant cooling for high yield[3].
EthanolModerateExcellent choice for cooling crystallization[3][10]. Often used in an ethanol/water system.
AcetoneHighCan be used, but high solubility may lead to lower yields[3].
Ethyl AcetateModerateA good candidate for slow evaporation or cooling crystallization[3].
AcetonitrileLowCan be used, but may require larger solvent volumes[3].
WaterLowOften used as an anti-solvent with a more soluble organic solvent like ethanol[2][9][10].

Data synthesized from multiple sources indicating general solubility trends[3][9][10].

Using a Solvent/Anti-Solvent System

A powerful technique is to dissolve benzamide in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble. This precisely controls the level of supersaturation. For benzamide, a common and effective system is ethanol (solvent) and water (anti-solvent)[2].

start Dissolve Benzamide in a 'Good' Solvent (e.g., Ethanol) add_anti Slowly Add 'Anti-Solvent' (e.g., Water) with stirring start->add_anti cloud_point Observe for initial turbidity (cloud point) add_anti->cloud_point re_dissolve Add a few drops of 'Good' Solvent to re-dissolve cloud_point->re_dissolve cool_slowly Allow to cool slowly re_dissolve->cool_slowly crystals High-Quality Crystals Form cool_slowly->crystals

Caption: Workflow for solvent/anti-solvent crystallization.

Q5: My crystallized benzamide has an unexpected melting point and/or analytical data. Could it be a different polymorph?

A5: Yes, this is a distinct possibility. Polymorphism is the ability of a compound to exist in more than one crystal structure[11]. Benzamide is known to be polymorphic, with at least three forms (I, II, and III) reported[12][13][14][15]. These different forms can have different physical properties, including melting point, solubility, and spectroscopic signatures.

  • Form I is the most stable polymorph under ambient conditions.

  • Forms II and III are metastable and can be difficult to isolate, often appearing under specific conditions of high supersaturation or in the presence of certain impurities[12][13][14][16]. For instance, the presence of nicotinamide has been shown to promote the crystallization of the elusive Form III[12][14].

Recommended Actions:

If you suspect you have a different polymorph, characterization using techniques sensitive to the solid state is crucial:

  • Powder X-ray Diffraction (PXRD) : This is the definitive method for identifying different crystal forms, as each polymorph will have a unique diffraction pattern[15][17][18].

  • Differential Scanning Calorimetry (DSC) : DSC can identify different melting points and detect phase transitions between polymorphs upon heating[18].

  • Infrared (IR) or Raman Spectroscopy : Solid-state vibrational spectroscopy can often distinguish between polymorphs due to differences in the intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice[18][19].

Q6: How do impurities, such as unreacted benzoic acid, affect benzamide crystallization?

A6: Impurities can have a significant and often detrimental effect on crystallization[17][20]. Unreacted starting materials, such as benzoic acid from the hydrolysis of benzoyl chloride, are common impurities in benzamide synthesis[21].

Effects of Impurities:

  • Inhibition of Nucleation : Impurities can interfere with the formation of stable nuclei, widening the metastable zone and making crystallization more difficult.

  • Oiling Out : Impurities can form a low-melting eutectic mixture with the desired product, leading to oiling out instead of crystallization[2].

  • Alteration of Crystal Habit : Impurities can selectively adsorb to specific faces of a growing crystal, inhibiting growth on those faces and altering the overall crystal shape (habit)[17].

  • Induction of Polymorphism : Certain "tailor-made" impurities or additives can stabilize a typically metastable polymorph, leading to its preferential crystallization[12][14].

Protocol 2: Purification of Crude Benzamide Prior to Recrystallization

If you suspect the presence of acidic impurities like benzoic acid, a simple wash can significantly improve crystallization success.

  • Dissolution : Dissolve the crude benzamide product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Aqueous Wash : Transfer the solution to a separatory funnel and wash it with a dilute aqueous solution of sodium bicarbonate (e.g., 5% NaHCO₃). Benzoic acid will react to form sodium benzoate, which is water-soluble and will be extracted into the aqueous layer[21].

  • Separation : Separate the organic layer.

  • Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Crystallization : Proceed with the crystallization of the purified crude product using one of the methods described above.

References
  • Cruz-Cabeza, A. J., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design. [Link]

  • Cruz-Cabeza, A. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications. [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • ACS Publications. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design. [Link]

  • ACS Publications. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. Organic Process Research & Development. [Link]

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids. [Link]

  • Wikipedia. Benzamide. [Link]

  • Taciak, P. A., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. [Link]

  • Taciak, P. A., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MOST Wiedzy. [Link]

  • ResearchGate. (2019). An insight into the synthesis, crystal structure, geometrical modelling of crystal morphology, Hirshfeld surface analysis and characterization of N-(4-methylbenzyl)benzamide single crystals. [Link]

  • ResearchGate. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. [Link]

  • Kahr, B., et al. (2020). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. [Link]

  • Kahr, B., et al. (2020). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. PubMed. [Link]

  • Semantic Scholar. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. [Link]

  • MDPI. (2024). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. [Link]

  • ResearchGate. (2025). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. [Link]

  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]

  • European Synchrotron Radiation Facility (ESRF). (2009). Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide. [Link]

  • MDPI. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. [Link]

  • LUTPub. (2009). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. [Link]

  • ResearchGate. (2020). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. [Link]

  • ACS Publications. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • University of Rennes. Guide for crystallization. [Link]

  • ACS Publications. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

Sources

Technical Support Center: Removing Unreacted Amine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for the removal of unreacted amine precursors from reaction mixtures. Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists. Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The "Amine Problem" in Synthesis

Amines are ubiquitous in drug development but notorious in purification. Their basicity causes streaking on silica gel, their nucleophilicity leads to side reactions during concentration, and their solubility profiles often mimic the desired product.

This guide moves beyond standard "acid washes" to provide a logic-driven approach for difficult substrates—specifically when your product is acid-sensitive, water-soluble, or possesses similar polarity to the impurity.

Part 1: Decision Matrix (Visual Guide)

Before selecting a protocol, diagnose your specific separation challenge using the logic tree below.

AmineRemovalStrategy Start START: Nature of Product vs. Amine Impurity Q_AcidSens Is the Product Acid Sensitive? Start->Q_AcidSens Q_WaterSol Is the Product Water Soluble? Q_AcidSens->Q_WaterSol No (Stable) Q_Chelator Is Amine a Chelator? (e.g., Pyridine/Imidazole) Q_AcidSens->Q_Chelator Yes (Labile) Q_Volatile Is the Amine Volatile? Q_WaterSol->Q_Volatile No (Lipophilic) Method_IonExchange Method D: Catch-and-Release (SCX Columns) Q_WaterSol->Method_IonExchange Yes (Polar) Method_AcidWash Method A: Standard Acidic Extraction (HCl / Citric Acid) Q_Volatile->Method_AcidWash No (High BP) Method_Azeotrope Method E: Azeotropic Evaporation Q_Volatile->Method_Azeotrope Yes (Low BP) Method_CuSO4 Method B: Copper(II) Sulfate Wash Q_Chelator->Method_CuSO4 Yes Method_Scavenger Method C: Electrophilic Scavenger Resin (Isocyanate/Aldehyde) Q_Chelator->Method_Scavenger No

Figure 1: Strategic decision tree for selecting the optimal amine removal technique based on product stability and solubility.

Part 2: Liquid-Liquid Extraction (LLE) Protocols

FAQ 1: My product is acid-stable, but the amine won't wash out with 1M HCl. Why?

Diagnosis: The amine might be too lipophilic (e.g., long-chain alkyl amines) or the pH isn't low enough to fully protonate it in the presence of the organic solvent. The Fix: Use the "Salting Out" effect combined with pH control.

Protocol A: Enhanced Acidic Extraction

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (avoid DCM if possible; emulsions are more common).

  • Primary Wash: Wash with 1M HCl (3x).

  • Verification: Check the aqueous layer pH. It must remain < 2. If it rises, the amine is buffering the solution; add more acid.

  • The "Crash" Trick: If the amine hydrochloride salt is lipophilic, it may stay in the organic layer.

    • Action: Wash the organic layer with saturated NaCl (brine) containing 5% HCl . The high ionic strength forces the organic amine salt out of the organic phase and into the aqueous phase.

FAQ 2: I need to remove Pyridine/Imidazole, but my product is acid-sensitive.

Diagnosis: Acid washes will degrade your product. You need a method that targets the nitrogen lone pair without lowering pH. The Fix: The Copper(II) Complexation method.

Protocol B: The Copper Sulfate Wash (CuSO₄) Mechanism:[1] Copper(II) ions form highly stable, water-soluble coordination complexes with nitrogen heterocycles (pyridines, imidazoles).

  • Preparation: Prepare a saturated aqueous solution of CuSO₄ (bright blue).

  • Execution: Wash the organic layer (EtOAc or DCM) with the CuSO₄ solution.[1]

  • Observation: The aqueous layer will turn Royal Blue/Purple as it complexes the amine.

  • Repeat: Repeat the wash until the aqueous layer remains the original light blue color.

  • Final Polish: Wash with water to remove residual copper salts.

Part 3: Solid-Phase Scavenging (Advanced Purification)

When extraction fails (e.g., water-soluble product) or is impossible (emulsions), scavenger resins are the industry standard.

FAQ 3: How do I choose the right scavenger resin?

Rule of Thumb: You need a resin that is chemically "opposite" to your impurity.

  • Impurity: Primary/Secondary Amine (Nucleophile).

  • Resin: Electrophile (Isocyanate, Aldehyde, or Acid Chloride).[2]

Comparative Data: Common Scavenger Resins

Resin TypeFunctional GroupTarget ImpurityMechanismPros/Cons
PS-Isocyanate -N=C=O1° & 2° AminesForms UreaBest All-Rounder. Fast, no byproducts. Moisture sensitive.
PS-Aldehyde -CHO1° Amines (Specific)Forms ImineSelective. Removes 1° amines in presence of 2° amines. Requires acid catalyst.
PS-TsCl Sulfonyl Chloride1° & 2° AminesForms SulfonamideVery reactive, but releases HCl (bad for acid-sensitive products).
PS-TsOH Sulfonic AcidAll Basic AminesIonic BondingCheapest. Acts like solid-phase HCl wash.
Protocol C: Isocyanate Scavenging Workflow

Context: Removing excess benzylamine from a reductive amination.

  • Stoichiometry: Calculate excess amine. Add 3-4 equivalents of PS-Isocyanate resin relative to the excess amine (not the product).

  • Solvent: Dissolve crude in DCM or THF. Avoid alcohols (they react with isocyanates).

  • Incubation: Shake (do not stir with magnetic bar, it grinds the resin) for 2-4 hours at room temperature.

  • Monitoring: Check supernatant by TLC. Stain with Ninhydrin . If amine spot persists, add 1 more equivalent of resin or heat to 40°C.

  • Filtration: Filter through a fritted syringe or Buchner funnel. Rinse resin with DCM.[3]

  • Result: Filtrate contains pure product; amine is covalently bound to the beads.

ScavengerMechanism Resin Polystyrene Bead (Solid Support) FuncGroup Isocyanate Group (-N=C=O) Resin->FuncGroup Complex Covalent Urea Bond (Resin-NH-CO-NH-R) FuncGroup->Complex + Impurity Impurity Impurity: Free Amine (R-NH2) Impurity->Complex Filtration Filtration Step Complex->Filtration Waste Solid Waste (Resin + Amine) Filtration->Waste Retained Product Purified Product (In Solution) Filtration->Product Eluted

Figure 2: Mechanism of electrophilic scavenging. The amine reacts covalently with the resin and is removed via physical filtration.

Part 4: Chromatography & "Catch-and-Release"

FAQ 4: The amine co-elutes with my product on silica. What now?

Diagnosis: The amine is tailing due to interaction with acidic silanols, broadening the peak and overlapping with your product. The Fix: Modify the stationary phase environment.

Strategy 1: Mobile Phase Modifiers

  • Basic Modifiers: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH eluent. This saturates the silica's acidic sites, allowing the amine to elute as a sharp band.

  • Warning: If your product is an ester, avoid high concentrations of NH₄OH to prevent hydrolysis.

Strategy 2: Catch-and-Release (SCX Chromatography) Best for: Amphoteric molecules or when the product is the amine and you want to wash away non-basic impurities.

  • Load: Dissolve crude in MeOH. Load onto a Strong Cation Exchange (SCX-2) cartridge (sulfonic acid functionalized).

  • Catch: The basic product binds to the sulfonic acid sites. Neutral impurities pass through.[3]

  • Wash: Flush column with MeOH (removes non-basic impurities).

  • Release: Elute product with 2M NH₃ in MeOH . The ammonia displaces the product from the resin.

  • Evaporate: Remove volatile ammonia and MeOH to yield pure amine.

References

  • Biotage. "Strategies for the Removal of Impurities using ISOLUTE® Scavengers." Biotage Technical Notes. Link

  • SiliCycle. "SiliaBond® Amine Scavengers: User Guide for Organic Synthesis." SiliCycle Application Notes. Link

  • Marsh, A., et al. (1997). "High-throughput synthesis of secondary amines using polymer-supported reagents." Tetrahedron Letters, 38(3), 513-516.[4] Link

  • Not Voodoo. "Workup: Removing Amines." University of Rochester. Link

  • ACS Green Chemistry Institute. "Solvent Selection and Workup Guide." ACS GCI Pharmaceutical Roundtable. Link

Sources

Technical Support Center: Resolving Solubility Issues in Aqueous Buffers for Biological Testing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Solubility Cliff in Biological Assays

Welcome to the Technical Support Center. As researchers, we often face the "solubility cliff"—the point where a promising drug candidate or reagent precipitates out of solution, rendering biological data invalid. In aqueous buffers, solubility is not merely a binary state (dissolved vs. undissolved) but a dynamic equilibrium governed by thermodynamics and kinetics.

This guide provides a root-cause analysis framework and field-proven protocols to resolve solubility issues. It moves beyond simple "add more solvent" approaches to mechanistic corrections involving pH, ionic strength, and complexation.

Part 1: Diagnostic Triage & Initial Assessment

Q: My compound precipitates immediately upon addition to the assay buffer. Is this a kinetic or thermodynamic issue?

A: This is likely a Kinetic Solubility failure.

  • Kinetic Solubility: Occurs when a pre-dissolved stock (usually in DMSO) is spiked into an aqueous buffer.[1] The compound is temporarily supersaturated. Precipitation occurs because the rapid change in solvent polarity forces the compound out of solution before equilibrium is reached.

  • Thermodynamic Solubility: The concentration limit of a compound in equilibrium with its solid phase (usually crystalline).

Diagnostic Workflow: Use the decision tree below to categorize the failure mode before attempting a fix.

SolubilityTroubleshooting Start Precipitation Observed CheckType Is it Kinetic (DMSO spike) or Thermodynamic (Solid)? Start->CheckType Kinetic Kinetic Issue (Supersaturation) CheckType->Kinetic DMSO Spike Thermo Thermodynamic Issue (Equilibrium) CheckType->Thermo Solid Addition CheckpH Check pH vs. pKa (Henderson-Hasselbalch) Kinetic->CheckpH Thermo->CheckpH CheckSalt Check Ionic Strength (Salting Out?) CheckpH->CheckSalt pH is Optimal Action2 Adjust Buffer pH (+/- 2 units from pKa) CheckpH->Action2 pH Mismatch Action1 Reduce Stock Conc. or Increase Dilution Steps CheckSalt->Action1 High Salt/Kinetic Action3 Add Co-solvent (DMSO/EtOH) or Carrier (Cyclodextrin) CheckSalt->Action3 Intrinsic Insolubility

Figure 1: Decision tree for diagnosing solubility failures in biological buffers.

Part 2: Buffer Composition & Optimization

Q: How does the buffer pH affect my compound's solubility?

A: Solubility for ionizable compounds is strictly pH-dependent, described by the Henderson-Hasselbalch equation .

  • Acids: Solubility increases when pH > pKa (compound becomes ionized/deprotonated).

  • Bases: Solubility increases when pH < pKa (compound becomes ionized/protonated).

  • Neutral/Zwitterionic: Least soluble at the isoelectric point (pI).

Recommendation: Ensure your buffer pH is at least 2 units away from the compound's pKa to ensure >99% ionization, provided this pH is tolerated by your biological target.

Q: I switched from Phosphate to TRIS buffer, and my results changed. Why?

A: Buffer species affect solubility via Temperature Dependence and Ionic Interactions . TRIS is notorious for large pH shifts with temperature.[2]

Table 1: Common Biological Buffers & Temperature Sensitivity

BufferpKa (20°C)ΔpKa / 10°CSolubility Risk Factors
Phosphate (PBS) 7.20-0.03 (Low)Precipitates with Ca²⁺, Mg²⁺ (divalent cations).
HEPES 7.55-0.14 (Med)Minimal metal binding; good for cell culture.
TRIS 8.30-0.31 (High )Large pH drop on warming (e.g., 4°C to 37°C). Primary amine can react with chemicals.[3]
MES 6.15-0.11 (Med)Good for acidic conditions; minimal metal binding.
Q: Can high salt concentrations help dissolve my protein/drug?

A: It depends on the concentration, governed by the Hofmeister Series .

  • Salting In: At low ionic strength (<0.5 M), adding salt increases solubility by shielding ionic charges.

  • Salting Out: At high ionic strength, salt ions compete for water molecules, dehydrating the solute and causing precipitation.

Hofmeister Series (Anions - from "Salting Out" to "Salting In"): Citrate³⁻ > Sulfate²⁻ > Phosphate²⁻ > Chloride⁻ > Nitrate⁻ > Perchlorate⁻

  • Avoid Citrate or Sulfate buffers if you are struggling with solubility; switch to Chloride or Nitrate salts if biologically compatible.

Part 3: Co-solvents & Additives (The "Chemical Crutches")

Q: How much DMSO can I safely use?

A: DMSO is a universal solvent but is cytotoxic and can inhibit enzymes. The "safe" limit depends strictly on the assay type.

Table 2: DMSO Tolerance Limits

Assay TypeRecommended LimitMax Tolerable (Risk of Artifacts)Mechanism of Interference
Enzymatic (Biochem) < 1.0%5.0%Denatures enzymes; affects active site hydration.
Cell-Based (General) < 0.1%0.5%Membrane permeabilization; cytotoxicity.
Cell-Based (Sensitive) < 0.05%0.1%Neuronal/Stem cells are highly sensitive.
Protein-Protein Interaction < 2.0%5.0%Can disrupt weak hydrophobic interfaces.
Q: My compound is hydrophobic and DMSO isn't working. What are the alternatives?

A: Use Cyclodextrins (CDs) or Surfactants .[4]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior. They encapsulate the drug, shielding it from the aqueous buffer.

    • Recommendation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . It is more soluble and less toxic than naturally occurring

      
      -CD.
      
  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 (0.01% - 0.1%) prevent aggregation by reducing surface tension.

Part 4: Protocol-Specific Troubleshooting

Q: My compound "crashes out" during serial dilution. How do I prevent this?

A: This is a common kinetic failure. Direct dilution from 100% DMSO to 100% Buffer creates a massive polarity shock. Solution: Use an Intermediate Dilution Step to keep the DMSO concentration constant across the dilution series before the final transfer to the assay plate.

SerialDilution Stock 10mM Stock (100% DMSO) InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->InterPlate Dilute InterPlate->InterPlate Serial Dilution (Keep 100% DMSO) AssayPlate Assay Plate (Buffer + 1% DMSO Final) InterPlate->AssayPlate Transfer small vol (e.g., 1µL into 99µL Buffer)

Figure 2: Correct serial dilution workflow to maintain solubility.

Part 5: Experimental Protocols

Protocol A: High-Throughput Solubility Screening (Nephelometry)

Use this to rapidly screen hundreds of compounds.

  • Preparation: Prepare compound stocks at 10 mM in DMSO.

  • Plate Setup: Use a clear-bottom 96-well or 384-well plate.

  • Spike: Add buffer (e.g., PBS pH 7.4) to wells. Spike compound to reach final concentrations (e.g., 1, 10, 50, 100 µM). Ensure final DMSO is constant (e.g., 1%).[5][6]

  • Incubation: Shake at 500 rpm for 90 minutes at Room Temp (or 37°C).

  • Read: Measure Forward Light Scattering (Nephelometry) or Absorbance at 600nm (Turbidimetry).

    • Note: Nephelometry is 30x more sensitive than Absorbance.[7]

  • Analysis: A signal >3x background indicates precipitation.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for confirming true solubility limits.

  • Excess Solid: Add solid compound in excess (visible powder) to the desired buffer in a glass vial.

  • Equilibration: Incubate at constant temperature (25°C or 37°C) with agitation for 24 to 48 hours .

  • Separation: Centrifuge saturated solution (e.g., 10,000 x g for 10 min) or filter using a PVDF membrane (0.22 µm) to remove undissolved solid.

    • Critical: Pre-saturate the filter with buffer to prevent drug adsorption.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Link

  • BMG LABTECH. (2012).[7] Kinetic solubility automated screen using nephelometry.[1][8] Application Note. Link

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Technical Guide. Link

  • Reach Devices. (2020). Biological buffers pKa calculation and temperature dependence. Technical Reference. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Bond Formation. As a Senior Application Scientist, I frequently consult on synthetic failures ranging from severe epimerization of chiral centers to the formation of inert, dead-end byproducts. In peptide synthesis and medicinal chemistry, temperature is the master variable . It dictates the kinetic balance between productive amide coupling and deleterious side reactions.

This guide provides a mechanistic troubleshooting framework, validated protocols, and FAQs to help you achieve high-yielding, stereopure amide bonds.

The Thermodynamics & Kinetics of Amide Coupling

Before troubleshooting, it is critical to understand the causality behind temperature-induced failures. Amide bond formation requires the activation of a stable carboxylic acid into a highly electrophilic intermediate. This high-energy state is inherently unstable. Elevated temperatures provide the activation energy required to overcome steric hindrance but simultaneously accelerate off-target pathways.

G Temp Reaction Temperature High Elevated (>40°C) Temp->High Low Low (0°C to RT) Temp->Low Kinetics Fast Kinetics (Overcomes Sterics) High->Kinetics Epimer Oxazolone Formation (Epimerization) High->Epimer Guanidine Guanidinylation (HATU side-reaction) High->Guanidine Clean Clean Amide Bond (Stereopure) Low->Clean Slow Sluggish Kinetics (Hindered substrates) Low->Slow

Temperature dictates the balance between productive amide coupling and deleterious side reactions.

Troubleshooting Guide: Temperature-Induced Failures
Failure Mode 1: Loss of Stereochemical Integrity (Epimerization)
  • Symptom: Chiral HPLC or NMR reveals a mixture of diastereomers or complete racemization of the

    
    -chiral center.
    
  • Causality: Elevated temperatures accelerate the intramolecular attack of the

    
    -protecting group's carbonyl oxygen onto the activated ester, forming an oxazolone intermediate. The 
    
    
    
    -proton of this oxazolone is highly acidic. Base-catalyzed deprotonation leads to rapid epimerization before the amine nucleophile can attack[1].
  • Resolution: Kinetically freeze the oxazolone pathway. Lower the activation temperature to 0 °C and maintain this temperature during reagent addition. Use additives like HOAt or Oxyma, which rapidly intercept the activated intermediate to form a less epimerization-prone ester.

Failure Mode 2: Formation of Guanidinium Byproducts
  • Symptom: LC-MS shows a +98 Da mass adduct (for HATU) or +84 Da (for HBTU), and the desired amide is missing.

  • Causality: Uronium/aminium salts like HATU are highly electrophilic. If the reaction is run at room temperature or higher, or if pre-activation times are prolonged, the primary amine can directly attack the HATU reagent instead of the activated carboxylic acid. This forms a highly stable, dead-end tetramethylguanidine derivative[2].

  • Resolution: Avoid prolonged pre-activation. Utilize an in-situ activation strategy at 0 °C, where the coupling reagent is added last to a pre-chilled mixture of the acid and amine.

Failure Mode 3: Sluggish Kinetics in Sterically Hindered Couplings
  • Symptom: Incomplete conversion after 24 hours at room temperature (e.g., coupling

    
    -methylated amino acids or 
    
    
    
    -disubstituted acids like Aib).
  • Causality: Severe steric clash drastically raises the activation energy barrier for the nucleophilic attack, making low-temperature coupling unviable.

  • Resolution: Switch to a thermally stable, non-uronium coupling reagent like T3P (Propylphosphonic anhydride). T3P's unique activation mechanism allows the reaction to be safely heated to 40–80 °C to overcome steric barriers without triggering massive epimerization or guanidinylation[3][4].

Quantitative Impact of Temperature & Reagents

The following table summarizes the expected outcomes when modulating temperature and coupling reagents across different substrate classes.

Coupling ReagentTemperatureSubstrate TypeEpimerization RiskGuanidinylation RiskTypical Yield
HATU / DIPEA 0 °C to RTStandard ChiralLowLow> 90%
HATU / DIPEA 50 °CStandard ChiralHigh High < 40%
EDC / HOBt RTStandard ChiralModerateNone80 - 85%
T3P / Pyridine 50 °C - 80 °CSterically HinderedLowNone> 85%
DIC / Oxyma 60 °C (Microwave)Solid-Phase PeptideLowNone> 95%
Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The methodologies below are designed to inherently prevent the failure modes described above through strict order-of-addition and thermal control.

Protocol A: Low-Temperature In-Situ HATU Coupling

Self-Validating Mechanism: By adding HATU last to a pre-chilled (0 °C) mixture of the acid and amine, the highly reactive HOAt-active ester is immediately consumed by the amine as it forms. This minimizes the lifetime of the activated ester, mathematically reducing the probability of both oxazolone formation (epimerization) and direct amine-HATU interaction (guanidinylation)[1].

  • Preparation: Dissolve the

    
    -protected chiral carboxylic acid (1.0 eq) and the amine component (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere.
    
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.

  • Base Addition: Add

    
    -diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 5 minutes at 0 °C.
    
  • Activation: Add solid HATU (1.1 eq) portionwise over 2 minutes.

  • Propagation: Stir the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature over 2-4 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, saturated aqueous NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.

Workflow Step1 1. Dissolve Acid + Amine in anhydrous DMF Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Add DIPEA (Base) Step2->Step3 Step4 4. Add HATU portionwise (In-situ activation) Step3->Step4 Step5 5. Stir at 0 °C for 1h, then warm to RT Step4->Step5

Step-by-step workflow for low-temperature HATU coupling to prevent guanidinylation.

Protocol B: Elevated-Temperature T3P Coupling for Hindered Substrates

Self-Validating Mechanism: T3P is supplied as a 50% solution, avoiding handling of explosive additives like HOBt. Because T3P does not contain a uronium core, guanidinylation is chemically impossible. Its specific activation pathway suppresses oxazolone formation, allowing the safe application of heat (50 °C) to drive sterically hindered couplings to completion[3][4].

  • Preparation: Dissolve the hindered carboxylic acid (1.0 eq) and the bulky amine (1.2 eq) in anhydrous EtOAc or 2-MeTHF.

  • Base Addition: Add Pyridine or DIPEA (3.0 eq) to the mixture at room temperature.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq).

  • Thermal Drive: Attach a reflux condenser and heat the reaction to 50 °C using an oil bath or heating block. Stir for 12–24 hours until LC-MS indicates complete conversion.

  • Workup: Cool to room temperature. The water-soluble T3P byproducts are easily removed by washing the organic layer with water, followed by saturated aqueous NaHCO

    
    .
    
Frequently Asked Questions (FAQs)

Q: Why does my yield drop when I pre-activate HATU at room temperature for 30 minutes? A: Prolonged pre-activation at room temperature leads to the degradation of the active ester and increases the risk of the amine reacting directly with unreacted HATU. This forms a stable tetramethylguanidine byproduct, permanently capping your amine and destroying your yield. Always pre-activate at 0 °C for no more than 2-5 minutes, or use the in-situ method described in Protocol A.

Q: Can I just heat my EDC/HOBt reaction if it's slow? A: Heating carbodiimide reactions (like EDC or DIC) is risky. Elevated temperatures promote the rearrangement of the highly reactive


-acylisourea intermediate into an inert 

-acylurea, effectively killing the reaction. If you must use heat, switch to T3P or use DIC/Oxyma under controlled microwave irradiation.

Q: How do I choose between DIPEA and NMM as a base for low-temperature couplings? A:


-methylmorpholine (NMM) is a weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.5). For highly epimerization-prone substrates (e.g., phenylglycine or cysteine derivatives), NMM is preferred. Its lower basicity reduces the rate of 

-proton abstraction from the transient oxazolone intermediate, preserving stereochemical integrity at the cost of slightly slower coupling kinetics.
References
  • Benchchem. Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
  • RSC Advances. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • PMC. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • ACS. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Spiral. Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.

Sources

Minimizing side reactions during the acylation of 1-phenylcyclopentyl methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Substrate Challenge

Welcome to the technical support guide for the acylation of 1-phenylcyclopentyl methylamine .

As a researcher, you likely selected this scaffold for its specific pharmacological profile. However, chemically, this substrate presents a "neopentyl-like" steric challenge.[1] The primary amine is attached to a methylene group (


), which is bonded to a quaternary carbon (the C1 position of the cyclopentyl ring).

While the methylene spacer mitigates direct steric blockage, the bulk of the 1-phenylcyclopentyl group creates a kinetic bottleneck . This reduces the nucleophilicity of the amine compared to simple alkyl amines, making the reaction susceptible to competitive side pathways—specifically reagent hydrolysis and imide formation (di-acylation).

This guide provides the protocols and troubleshooting logic required to drive this reaction to mono-acylation with high purity.

Critical Reaction Pathways

Understanding the competition between the desired pathway and side reactions is the first step to control.

ReactionPathways Amine 1-Phenylcyclopentyl methylamine MonoAmide Target Mono-Amide (Desired) Amine->MonoAmide k1 (Slowed by sterics) Salt Amine HCl Salt (Stalled Reaction) Amine->Salt HCl (Byproduct) AcylAgent Acyl Chloride (R-COCl) Hydrolysis Carboxylic Acid (Impurity) AcylAgent->Hydrolysis H2O (Moisture/Aq. Base) DiAmide Imide / Di-acyl (Over-reaction) MonoAmide->DiAmide k2 (Requires excess R-COCl)

Figure 1: Reaction landscape.[1] The critical objective is to maximize k1 while suppressing k2 and Hydrolysis.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing significant di-acylated product (imide) by LC-MS."

Diagnosis: This is a classic symptom of localized excess concentration .[1] Even if your global stoichiometry is 1:1, adding the acyl chloride too quickly creates "hot spots" where the concentration of reagent is high. Since the starting amine is sterically encumbered, the mono-amide (once formed) can compete for the acylating agent, especially if the amide proton is acidified by the electron-withdrawing acyl group.

Corrective Actions:

  • High-Dilution Addition: Dissolve the acyl chloride in solvent (DCM or THF) and add it dropwise to the amine solution.[1]

  • Temperature Control: Conduct the addition at

    
     or 
    
    
    
    . Lower temperature increases the selectivity for the more nucleophilic amine over the amide.
  • Stoichiometry: Do not exceed 1.1 equivalents of acyl chloride.

Issue 2: "The reaction stalls at 50-60% conversion."

Diagnosis: This is likely due to Salt Inhibition .[1] As the reaction proceeds, HCl is generated.[2][3] If you are using a 1:1 ratio of amine to base, or if the base is too weak, the HCl will protonate the remaining starting amine. The resulting ammonium salt (


) is non-nucleophilic and precipitates out of the organic phase (or stays inactive in solution).

Corrective Actions:

  • Base Scavenger: Ensure you are using at least 1.2 to 1.5 equivalents of a tertiary amine base (TEA or DIPEA) relative to the acid chloride.[1]

  • Solubility Check: If using Schotten-Baumann (aqueous/organic) conditions, the "neopentyl" lipophilicity of your amine might prevent it from interacting effectively at the interface. Switch to a homogeneous organic system (e.g., DCM with DIPEA).[1]

Issue 3: "My yield is low, and I see the carboxylic acid of my reagent."

Diagnosis: Competitive Hydrolysis . Because 1-phenylcyclopentyl methylamine reacts slower than unhindered amines (due to the bulky quaternary center), moisture has a longer window of opportunity to attack the acid chloride.

Corrective Actions:

  • Dry Solvents: Use anhydrous DCM or THF.[1]

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Reagent Quality: Check the quality of your acid chloride.[1] If it is old, distill it or switch to a mixed anhydride method (using Isobutyl chloroformate) which is often cleaner for hindered amines.[1]

Optimized Experimental Protocols

Select the protocol based on your available reagents and scale.

Method A: Anhydrous Acylation (Recommended for High Purity)

Best for: Small to medium scale (mg to g), valuable intermediates.

Reagents:

  • Substrate: 1-Phenylcyclopentyl methylamine (1.0 equiv)[1]

  • Acylating Agent: Acid Chloride (1.05 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) — Selected over TEA to reduce nucleophilic competition.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     concentration)[1]
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Add the amine and DIPEA to the flask. Dissolve in anhydrous DCM.

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Dissolve the Acid Chloride in a small volume of DCM. Add this solution dropwise over 15–30 minutes.

    • Why? Slow addition prevents localized excess, minimizing di-acylation [1].[1]

  • Reaction: Allow to warm to room temperature. Stir for 3–6 hours.

    • Note: Due to the neopentyl-like steric hindrance, this may take longer than typical benzylamine acylations. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash organic layer with 
    
    
    
    (to remove unreacted amine/DIPEA) and then Brine.[1]
Method B: Schotten-Baumann (Biphasic)

Best for: Large scale, robust substrates, acid chlorides that are not extremely water-sensitive.

Reagents:

  • Substrate: 1-Phenylcyclopentyl methylamine (1.0 equiv) in DCM.[1]

  • Base:

    
     or 
    
    
    
    (aqueous) (2.0 equiv).[1]
  • Acylating Agent: Acid Chloride (1.2 equiv).[1]

Step-by-Step:

  • Biphasic Mix: Dissolve amine in DCM. Add the aqueous base solution.[4][5][6] Stir vigorously.

  • Addition: Add the Acid Chloride neat (or in minimal DCM) dropwise to the vigorously stirring mixture at

    
    .
    
  • Mechanism: The amine reacts in the organic phase or at the interface. The HCl produced is neutralized by the aqueous base, preventing salt formation [2].

  • Risk: Hydrolysis of the acid chloride is faster here.[1] You use 1.2 equiv to compensate.[1]

Comparative Data: Base Selection

The choice of base significantly impacts the impurity profile for hindered amines.

BasepKa (conj.[1] acid)Steric BulkRisk ProfileRecommendation
Triethylamine (TEA) 10.75MediumCan react with active acylating agents to form acyl-ammonium salts (sometimes desired, sometimes leads to side reactions).[1]Good for standard use.[1]
DIPEA (Hünig's Base) 10.75HighLow. Too bulky to attack the acyl chloride; acts purely as a proton scavenger.[1]Excellent for this substrate.[1][7]
Pyridine 5.2LowCan cause acylation catalysis but difficult to remove without acidic washes.[1]Use only if DIPEA fails.[1]
NaOH (aq) 15.7 (H2O)N/AHigh hydrolysis risk for the reagent.[1]Use only in Schotten-Baumann.

Decision Logic for Troubleshooting

Use this flow to diagnose failures in real-time.

TroubleshootingTree Start Reaction Analysis (TLC / LC-MS) SM_Left Is Starting Material (SM) Remaining? Start->SM_Left Impurity_Check Identify Major Impurity SM_Left->Impurity_Check No Salt_Issue Precipitate Visible? Likely Amine Salt. SM_Left->Salt_Issue Yes Check_Diacyl Check for M + Acyl Mass (Di-acylation) Impurity_Check->Check_Diacyl Add_Base Action: Add 0.5 eq DIPEA or switch to biphasic. Salt_Issue->Add_Base Reduce_Reagent Action: Reduce Acyl Chloride to 1.0 eq; Add slower. Check_Diacyl->Reduce_Reagent Positive

Figure 2: Logical flow for diagnosing reaction stalls and impurities.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.[1] (Refer to Chapter 16: Acylation of Amines). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Refer to Procedure for Schotten-Baumann Reaction).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press.[1] (Mechanistic insights on nucleophilic substitution at carbonyls). [1]

  • PubChem Compound Summary. (2024). 1-(1-Phenylcyclopentyl)methanamine.[1][8] National Center for Biotechnology Information.[1] [Link][1]

Disclaimer: This guide is for research purposes only. Ensure all local safety regulations regarding chemical handling and waste disposal are followed.

Sources

Purification techniques for high-purity pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢 Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: PUR-2024-INT-05

Welcome to the Purification Support Hub

You are likely here because standard purification protocols have failed to meet the rigorous purity thresholds required for late-stage pharmaceutical intermediates (typically >99.5% purity with <10 ppm metal residuals).

In this guide, I have synthesized solutions to the three most critical "pain points" reported by our user base: Crystallization "Oiling Out," Preparative HPLC Scale-up Failures, and Persistent Metal Impurities.

Module 1: Crystallization & Recrystallization Support

User Ticket #402:"My intermediate separates as an oil/gum instead of crystallizing. Cooling it further just makes the oil harder. How do I fix this?"

Scientist’s Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] This occurs when the metastable zone width (MSZW) is intersected by a liquid-liquid miscibility gap before the solubility curve. Thermodynamically, the system prefers to separate into a solute-rich oil phase and a solute-poor solvent phase rather than nucleating a solid crystal lattice. This is often exacerbated by high impurity profiles which depress the melting point of your intermediate.

Troubleshooting Protocol: The "Oiling Out" Rescue Strategy

Do not simply cool the oil; impurities concentrate in the oil phase, preventing lattice formation.

Step 1: Determine the Miscibility Gap

  • Reheat the mixture until the oil redissolves into a single phase.

  • Cool slowly (0.5 °C/min) and note the temperature (

    
    ) where oil droplets first appear (Tyndall effect).
    
  • Your crystallization target temperature must be above

    
     initially.
    

Step 2: Seeded Nucleation Protocol

  • Hold Temperature: Maintain the solution at

    
    .
    
  • Seed Addition: Add 0.5–1.0 wt% of pure seed crystals.

    • Why? Seeding bypasses the high energy barrier of primary nucleation, providing a template for growth that competes kinetically with the oiling-out process.

  • Isothermal Aging: Stir for 2–4 hours at this temperature. Do not cool until a visible suspension of crystals is established.

  • Controlled Cooling: Once crystal surface area is sufficient, cool slowly to the final isolation temperature.

Visual Diagnostic: Crystallization Decision Tree

CrystallizationWorkflow Start Start: Crude Mixture SolventSelect 1. Solvent Screening (Soluble Hot / Insoluble Cold) Start->SolventSelect Dissolve 2. Dissolve at Reflux SolventSelect->Dissolve Cooling 3. Controlled Cooling Dissolve->Cooling CheckState Observation? Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Suspension Oil Oiling Out (LLPS) CheckState->Oil Emulsion/Droplets Remedy1 Remedy: Reheat to Clear Point Oil->Remedy1 Remedy2 Add Seed Crystals at T > T_oil Remedy1->Remedy2 Remedy2->Cooling Retry Remedy3 Change Solvent System (Reduce polarity difference) Remedy2->Remedy3 If fails Remedy3->SolventSelect

Figure 1: Decision matrix for handling oiling-out phenomena during crystallization.

Module 2: Preparative HPLC & Flash Chromatography

User Ticket #899:"I scaled up my analytical method to a prep column, but the peaks are fronting badly and overlapping. The retention times also shifted."

Scientist’s Diagnosis: You are likely experiencing Volume Overload or Solvent Strength Mismatch .[2] In analytical HPLC, we inject small volumes of dilute sample.[3][4] In prep LC, we maximize load. If your sample solvent is "stronger" (more eluting) than your mobile phase, the analyte travels too fast through the column head, causing band spreading before the separation even begins.

Technical Guide: Optimizing Loadability

The "Weak Solvent" Injection Technique: To maximize mass load without distorting peak shape, the sample must focus at the head of the column.

ParameterRecommendationMechanism
Sample Solvent Use Mobile Phase A (Weak) or DMSO/DMF mix.Prevents "washout" effect where analyte travels faster than the eluent front.
Injection Volume < 5% of Column Void Volume (

).
Large volumes of strong solvent cause "peak fronting" (shark-fin shape).
Column Loading 0.1% – 1.0% of stationary phase mass.Exceeding capacity saturates adsorption sites, leading to triangular peaks.

Step-by-Step Scale-Up Protocol:

  • Solubility Check: Dissolve your crude in 100% DMSO or DMF. These are strong solvents but have high viscosity and often mix well with aqueous buffers, mitigating the "solvent shock."

  • Sandwich Injection: If using an autosampler, bracket your strong-solvent sample plug with weak-solvent plugs (Water/Buffer).

  • Gradient Focusing: Start your gradient at 5% lower organic concentration than your analytical method for the first 2 minutes. This "traps" the analyte at the column head.

Visual Diagnostic: Peak Shape Analysis

PeakShape Observation Abnormal Peak Shape Type Identify Type Observation->Type Fronting Fronting (Shark Fin) Type->Fronting Tailing Tailing (Asymmetry > 1.5) Type->Tailing CauseFront1 Column Overload Fronting->CauseFront1 CauseFront2 Incompatible Solvent Fronting->CauseFront2 CauseTail1 Secondary Interactions (Silanol activity) Tailing->CauseTail1 CauseTail2 Bed Collapse/Void Tailing->CauseTail2 FixFront Dilute Sample or Use Weaker Solvent CauseFront1->FixFront CauseFront2->FixFront FixTail Add Modifier (TEA/TFA) or Change pH CauseTail1->FixTail CauseTail2->FixTail Replace Column

Figure 2: Diagnostic flow for identifying and correcting chromatographic peak distortions.

Module 3: Metal Scavenging & Chemical Purification

User Ticket #112:"I used a Palladium catalyst. My product is white, but ICP-MS shows 450 ppm Pd. I need <10 ppm for the next step. Recrystallization isn't removing it."

Scientist’s Diagnosis: Recrystallization is poor at removing trace metals because metal-ligand complexes often co-crystallize or occlude within the lattice. You need Chemisorption using functionalized silica scavengers. These form covalent or strong dative bonds with the metal, allowing for filtration removal.

Scavenger Selection Matrix

Select the scavenger based on the metal's oxidation state and your molecule's functional groups.

Target MetalPreferred Scavenger FunctionalityCommercial ExamplesNotes
Pd(0), Pd(II) Thiourea, Thiol (SH)SiliaMetS® Thiol, QuadraPure™ TUBest general purpose. High affinity for soft metals.
Cu, Zn, Ni Imidazole, TriamineSiliaMetS® ImidazoleEffective for hard/borderline Lewis acids.
Rh, Ru Diamine, TMT (Trimercaptotriazine)SiliaMetS® TMTTMT is robust and resists oxidation.
General (Universal) CysteineSiliaMetS® CysteineZwitterionic; good for diverse metal profiles.
SOP: Batch Scavenging Protocol
  • Dissolution: Dissolve the crude intermediate in a solvent that swells the scavenger resin (THF, DCM, and Ethyl Acetate are excellent; Methanol is moderate).

  • Loading: Add 2–4 equivalents of scavenger relative to the residual metal content (not the product).

    • Tip: If metal content is unknown, start with 5–10 wt% of scavenger relative to the product mass.

  • Temperature: Heat to 40–50°C. Metal binding kinetics are significantly faster at elevated temperatures.

  • Time: Agitate (do not use magnetic stir bars which grind the silica) for 4 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger-metal complex.

  • Validation: Test a small aliquot via ICP-MS before proceeding to solvent evaporation.

Module 4: Regulatory Compliance (ICH Guidelines)

FAQ: "When do I strictly need to identify an impurity?"

According to ICH Q3A (R2) guidelines, the requirements depend on the daily dose of the drug substance.[5][6]

Threshold Table (ICH Q3A)

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg (whichever is lower)0.15% or 1.0 mg (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting: You must list the impurity in your Certificate of Analysis (CoA).

  • Identification: You must determine the structure (MS/NMR).

  • Qualification: You must prove it is safe (tox studies) or lower it below the limit.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[5][7][8]

  • Biotage. Metal Scavenger User Guide: Strategies for API Purification.

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions.

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Peak Shape Issues.

  • University of York. Recrystallization Solvent Selection Guide.

Sources

Overcoming steric hindrance in N-substituted benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-Substituted Benzamide Synthesis. This resource is designed to provide expert guidance and practical solutions for overcoming common challenges in amide bond formation, with a special focus on sterically demanding substrates. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate complex syntheses, improve yields, and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in synthesizing sterically hindered N-substituted benzamides?

A1: The primary challenge is the slow rate of reaction due to steric hindrance.[1] Bulky substituents on either the carboxylic acid or the amine impede the approach of the nucleophilic amine to the electrophilic carbonyl carbon of the activated carboxylic acid. This steric clash raises the activation energy of the reaction, often leading to low or no product formation under standard conditions.[2][3]

Q2: My standard coupling reaction (e.g., using DCC/EDC) is failing for my hindered substrates. Why?

A2: Carbodiimide reagents like DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are excellent for many amide couplings but often fail with sterically demanding substrates.[4][5] The reactive intermediate they form, an O-acylisourea, can be sterically shielded, making it inaccessible to a bulky amine nucleophile.[6] Furthermore, this intermediate can rearrange into a non-reactive N-acylurea, consuming the starting material. For hindered couplings, more potent activating agents are required.[7][8]

Q3: What are "coupling reagents" and how do they work?

A3: Coupling reagents are compounds used to facilitate amide bond formation by converting the hydroxyl group of a carboxylic acid into a better leaving group, thus "activating" it for nucleophilic attack by an amine.[9][10] This process typically involves the formation of a highly reactive intermediate, such as an active ester, which then readily reacts with the amine to form the desired amide bond.[5][11] This avoids the need for harsh conditions like those required for generating acyl chlorides.[12]

Q4: I see many different coupling reagents available (HATU, COMU, PyBOP). How do I choose the right one for a difficult coupling?

A4: For sterically hindered systems, uronium/aminium salts like HATU and COMU, or phosphonium salts like PyBOP, are the reagents of choice.[8][13][]

  • HATU and its analogue HCTU are highly effective due to the formation of a reactive HOAt-based active ester.[15]

  • COMU is a third-generation uronium reagent that is often more efficient and safer than HATU.[15][16] It incorporates the Oxyma leaving group, which avoids the formation of potentially explosive benzotriazole byproducts and can lead to cleaner reactions with less racemization.[15][17]

  • PyBOP is a phosphonium salt that is also very effective for difficult couplings and is known to suppress racemization.[7]

The choice often depends on the specific substrates, but COMU is an excellent first choice for particularly challenging cases due to its high reactivity and safety profile.[15][16]

Troubleshooting Guide: Overcoming Low Yields and Reaction Failures

This section addresses specific issues you may encounter during your experiments.

Problem 1: Very low to no conversion of starting materials.

  • Q: I've mixed my bulky benzoic acid and hindered amine with a standard coupling reagent, but I'm only recovering my starting materials. What's the first thing I should change?

    • A: Switch to a more powerful coupling reagent. Standard carbodiimides are often insufficient.[7] Upgrade to a uronium salt like HATU or, preferably, COMU , which is designed for difficult couplings.[15][17] These reagents generate more reactive activated esters that can overcome the steric barrier.

  • Q: I'm using HATU and DIPEA, but the reaction is still sluggish. What are my next steps?

    • A: Optimize your reaction conditions.

      • Increase Temperature: Sterically hindered reactions often require more energy to overcome the activation barrier. Consider increasing the temperature to 40-60 °C. Microwave heating can also be highly effective at accelerating these reactions.[7]

      • Change the Base: Diisopropylethylamine (DIPEA) is a common choice, but for some systems, a more hindered base like 2,4,6-collidine might be beneficial to minimize side reactions.[7]

      • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or NMP. For some systems, less polar solvents like DCM can be effective, particularly if you switch to an acid chloride-based strategy.[7]

      • Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over potential decomposition pathways.[7]

Problem 2: The reaction starts but stalls, leaving a mixture of starting materials and product.

  • Q: My TLC/LC-MS shows both product and starting materials even after 24 hours. What could be happening?

    • A: This suggests an inefficient activation or a competing side reaction.

      • Consider an Alternative Activation Strategy: If even powerful coupling reagents are failing, the activated intermediate itself may be too sterically demanding. In these extreme cases, forming an acyl fluoride is a superior strategy. The small size of the fluoride atom creates a highly reactive, minimally hindered intermediate. Reagents like TCFH or BTFFH can generate acyl fluorides in situ.[7]

      • Use the "Sledgehammer" Approach: Convert the carboxylic acid to its corresponding acid chloride using oxalyl chloride or thionyl chloride.[7][12] This creates a highly reactive electrophile that can often force the reaction to completion, although this method is harsh and may not be suitable for sensitive substrates.[]

Problem 3: My desired product is contaminated with byproducts.

  • Q: My final product is difficult to purify. What are common side reactions and how can I avoid them?

    • A: Several side reactions can occur.

      • Hydrolysis of Activated Species: If there is moisture in your solvents or reagents, the activated carboxylic acid (or acyl chloride) can hydrolyze back to the starting carboxylic acid.[18][19] Always use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

      • Racemization: If your carboxylic acid has a chiral center at the α-position, racemization can be a significant issue, especially with highly reactive intermediates or prolonged reaction times at elevated temperatures. Using additives like HOAt or Oxyma (inherent in HATU and COMU, respectively) helps suppress racemization.[6][15] Phosphonium salts like PyAOP are also known to be excellent at minimizing this side reaction.[8]

      • Reaction with the Coupling Reagent: Some coupling reagents, like HATU, can react with the amine nucleophile to form a guanidinium byproduct. Using stoichiometric amounts of the coupling reagent is crucial.[16]

In-Depth Technical Protocols & Methodologies

Decision-Making Workflow for Hindered Amide Synthesis

This workflow guides the user from initial assessment to advanced strategies.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Assess Steric Hindrance (e.g., ortho, ortho'-disubstituted acid or sec-amine with α-branching) B Is hindrance moderate? A->B Yes C Is hindrance severe? A->C No D Start with High-Potency Uronium Reagent B->D J Alternative Activation Strategy C->J E Protocol 1: COMU-mediated Coupling D->E F Reaction Successful? E->F G Optimize Conditions F->G No N Success: Proceed to Workup & Purification F->N Yes H Increase Temp (40-60°C or MW) Use Hindered Base (Collidine) Increase Concentration G->H I Reaction Successful? H->I I->J No I->N Yes K Protocol 2: In Situ Acyl Fluoride Formation J->K Preferred for sensitive substrates L Protocol 3: Acid Chloride Formation J->L For robust substrates M Reaction Successful? K->M L->M M->N Yes O Consult Advanced Literature (e.g., Grignard/Isocyanate methods) M->O No

Caption: Decision workflow for tackling N-substituted benzamide synthesis.

Protocol 1: High-Efficiency Coupling Using COMU

This protocol is recommended as the first-line approach for moderately to severely hindered substrates.

Materials:

  • Sterically hindered benzoic acid (1.0 eq)

  • Sterically hindered amine (1.1 eq)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.1 eq)[15]

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add the base (DIPEA or Collidine, 2.0-3.0 eq) to the mixture and stir for 1-2 minutes.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. For very hindered substrates, heat the reaction to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation

This advanced protocol is for cases where even potent coupling reagents fail.

Materials:

  • Sterically hindered carboxylic acid (1.0 eq)

  • Sterically hindered amine (1.2 eq)

  • Cyanuric Fluoride or BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) (1.1 eq)

  • Anhydrous base (e.g., Pyridine or DIPEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

Procedure:

  • Acyl Fluoride Formation: In a flame-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add the base (e.g., pyridine, 2.0 eq). Cool the mixture to 0 °C. Add the fluorinating agent (e.g., Cyanuric Fluoride, 1.1 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-2 hours.

  • Amine Addition: Add the hindered amine (1.2 eq) and additional base (e.g., DIPEA, 1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to reflux if necessary. The high reactivity of the acyl fluoride often drives the reaction to completion.

  • Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, quench with water and perform a standard aqueous work-up.

  • Purification: Purify the crude product via column chromatography.

Data Summary: Comparison of Coupling Reagents

Reagent ClassExamplesLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
Carbodiimides DCC, EDC, DICO-AcylisoureaModerateInexpensive, widely used.[8]Fails for hindered substrates; forms urea byproducts; moderate racemization risk.[5]
Phosphonium Salts PyBOP, PyAOPOBt/OAtHighHigh efficiency; low racemization risk, especially with PyAOP.[7][8]More expensive; byproducts can be difficult to remove.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMU OBt/OAt/OxymaVery HighExcellent efficiency for difficult couplings; rapid kinetics.[13][15]Can react with amine (HBTU/HATU); benzotriazole-based reagents are potentially explosive.[15][16]
Acyl Fluoride Precursors TCFH, BTFFH, Deoxo-FluorFluorideExtremely HighOvercomes severe steric hindrance due to small leaving group size.[7]Reagents can be moisture-sensitive; may require harsher conditions.

Mechanistic Overview

General Amide Coupling Mechanism

The diagram below illustrates the general two-step process of amide bond formation using a coupling reagent.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack A R-COOH (Carboxylic Acid) C R-CO-LG (Activated Intermediate) A->C + B Coupling Reagent + Base E R-CO-NH-R' (Amide Product) C->E D R'-NH₂ (Amine) D->E + F H-LG (Byproduct) E->F +

Caption: General mechanism for coupling-reagent-mediated amide synthesis.

References

  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-(4-Formylphenyl)benzamide Synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for benzamide synthesis.
  • Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Kore, R. (n.d.). Peptide Coupling Reagents Overview. Scribd. Retrieved from [Link]

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Royal Society of Chemistry. (2017). Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. Green Chemistry. Retrieved from [Link]

  • Anaspec. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Organic Chemistry Portal. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • National Institutes of Health. (2019). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 62(12), 5643-5678.
  • Pearson. (n.d.). Amide Formation Explained: Definition, Examples, Practice & Video Lessons.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • National Institutes of Health. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. MedChemComm, 3(8), 983-986.
  • National Institutes of Health. (2017). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews, 117(8), 5348-5401.
  • Patsnap. (2026, February 28). How to Optimize Catalysis for Amide Formation in Organic Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
  • ResearchGate. (n.d.). Metal-Catalyzed Approaches to Amide Bond Formation.
  • Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(4), 209-213.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester Chemistry Department.
  • Chemistry LibreTexts. (2025, December 28). 15.15: Formation of Amides.
  • Sigma-Aldrich. (n.d.). Greener Methods: Catalytic Amide Bond Formation.
  • Aapptec. (n.d.). Coupling Reagents.
  • Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA, 71(4), 209-213.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Oreate AI. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision.
  • National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1946-1954.
  • Bode, J. W. (2017). The synthesis of sterically hindered amides. CHIMIA, 71(4), 209-213.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

Sources

Technical Guide: Stability of N-[(1-phenylcyclopentyl)methyl]benzamide at Physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Current Status: Chemically Stable / Physically Labile

At physiological pH (7.[1]4) and temperature (37°C), N-[(1-phenylcyclopentyl)methyl]benzamide exhibits exceptional chemical stability . The secondary amide linkage is robust against spontaneous hydrolysis in neutral aqueous environments.

Critical Alert: The primary failure mode reported by researchers is not chemical degradation but physical instability (precipitation) . Due to the high lipophilicity conferred by the 1-phenylcyclopentyl moiety (estimated LogP > 4.0), this compound is prone to rapid aggregation and adsorption to plasticware when diluted into aqueous buffers (PBS/media) from organic stocks.

Chemical Stability Profile

Mechanistic Insight

The stability of this compound rests on the resonance stabilization of the amide bond. Unlike esters (e.g., phencynonate), the amide nitrogen donates electron density into the carbonyl, significantly reducing the electrophilicity of the carbonyl carbon.[2] Furthermore, the bulky (1-phenylcyclopentyl)methyl group provides steric shielding, discouraging nucleophilic attack by water molecules at neutral pH.

Stability Diagram (DOT Visualization)

The following diagram illustrates the resistance of the compound to hydrolysis at pH 7.4 compared to acidic/basic extremes.

StabilityPathway Compound N-[(1-phenylcyclopentyl)methyl]benzamide (Intact Amide) Compound->Compound  STABLE (Resonance + Sterics)   Transition Tetrahedral Intermediate (High Energy Barrier) Compound->Transition  Nucleophilic Attack   H2O H2O (pH 7.4) H2O->Transition Hydrolysis Hydrolysis Products (Benzoic Acid + Amine) Transition->Hydrolysis  Bond Cleavage  

Figure 1: Mechanistic pathway showing the high energy barrier to hydrolysis at physiological pH, resulting in kinetic stability.

Troubleshooting Guide: "Loss of Signal"

Scenario: You prepared a 10 µM solution in PBS, incubated it for 24 hours, and HPLC analysis shows a 40% loss of peak area. No new peaks (degradants) appeared.[3]

Diagnosis: This is a solubility and adsorption artifact , not chemical instability.

SymptomProbable CauseCorrective Action
Loss of Parent Peak (No new peaks) Compound precipitated out of solution or adsorbed to the tube walls.Add 0.1% Tween-20 or BSA to the buffer. Use glass or low-binding plasticware.
New Peak at RRT ~0.8 (Acid) Hydrolysis (Rare at pH 7.4). Likely contamination or extreme pH shift.Check buffer pH. Ensure no strong acid/base carryover.[1]
Inconsistent Replicates Micro-precipitation (solution looks cloudy or "oily").Lower the working concentration. Limit DMSO content to <0.5%.

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in DMSO at -20°C? A: Yes. The compound is chemically stable in DMSO for at least 12 months at -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and promote precipitation upon thawing.

Q2: Why does the compound crash out when I dilute it into PBS? A: The "1-phenylcyclopentyl" group is highly hydrophobic. When you dilute a DMSO stock (where the compound is soluble) into PBS (highly polar), the water molecules form a cage structure that excludes the hydrophobic drug, forcing it to aggregate.

  • Fix: Perform a serial dilution in organic solvent first (e.g., DMSO -> Ethanol), then a final rapid dilution into warm (37°C) buffer with vortexing.

Q3: Is the compound stable in cell culture media (DMEM/RPMI)? A: Chemically, yes. However, Fetal Bovine Serum (FBS) contains esterases and amidases. While amides are generally resistant, non-specific binding to serum proteins (Albumin) will reduce the free concentration significantly.

  • Recommendation: Measure free fraction using equilibrium dialysis if precise potency data is needed.

Validated Experimental Protocols

Protocol A: Distinguishing Solubility from Stability

Use this protocol to determine if "loss" is due to degradation or precipitation.

Materials:

  • Test Compound (10 mM DMSO stock)

  • PBS (pH 7.4)

  • Acetonitrile (ACN)

  • Centrifuge

Workflow:

  • Preparation: Spike compound into PBS to reach 10 µM (0.1% DMSO final). Prepare in triplicate.

  • Incubation: Incubate at 37°C for 24 hours.

  • Sampling (The Critical Step):

    • Aliquot A (Total): Take 100 µL of the suspension immediately after vigorous vortexing. Add 100 µL ACN to dissolve any precipitate.

    • Aliquot B (Soluble): Centrifuge the sample at 14,000 x g for 10 mins. Take 100 µL of the supernatant. Add 100 µL ACN.

  • Analysis: Analyze both by HPLC-UV or LC-MS.

Interpretation:

  • If A ≈ Initial and B < A : The compound is chemically stable but precipitated.

  • If A < Initial : The compound has chemically degraded (or adsorbed to walls irreversibly).

Protocol B: Solubility Optimization Workflow (DOT Diagram)

SolubilityWorkflow Start Start: 10 mM DMSO Stock Dilution Dilute to 10 µM in PBS Start->Dilution Check Visual Inspection / Nephelometry Dilution->Check Clear Solution Clear Check->Clear  Pass   Cloudy Precipitate / Cloudy Check->Cloudy  Fail   Action1 Add 0.1% Tween-20 or Cyclodextrin Cloudy->Action1  Option A   Action2 Reduce Conc. to 1 µM Cloudy->Action2  Option B   Action1->Dilution Action2->Dilution

Figure 2: Decision tree for optimizing aqueous solubility during assay preparation.

References

  • Diness, F., et al. (2018).[4] Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry.

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. (General reference for amide vs. ester stability kinetics).
  • BenchChem Technical Support. (2025). Impact of pH on Amide Reaction Kinetics.

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. (Source for bioisostere stability and steric hindrance effects).

Sources

Validation & Comparative

Advanced Mass Spectrometry Guide: Benzamide Identification & Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide (


) represents a fundamental pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antipsychotics (e.g., sulpiride), antiemetics, and histone deacetylase (HDAC) inhibitors. Accurate identification of benzamide moieties is critical during impurity profiling and metabolite identification (MetID).

This guide provides an in-depth technical analysis of benzamide fragmentation patterns. Unlike generic spectral libraries, we compare the mechanistic efficacy of Electron Ionization (EI) versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) . We further provide a self-validating LC-MS/MS protocol designed to distinguish benzamide from isobaric or homologous interferences.

Mechanistic Deep Dive: The Fragmentation Cascade

Understanding the "why" behind spectral peaks allows for confident structural assignment. The fragmentation of benzamide is driven by the stability of the acylium ion and the phenyl cation.

The Primary Pathway (Diagnostic)

Regardless of the ionization source (EI or ESI), the fragmentation follows a high-energy stabilization route:

  • Precursor Ion Formation:

    • EI: Forms the radical cation

      
       at 
      
      
      
      121
      .
    • ESI: Forms the protonated molecule

      
       at 
      
      
      
      122
      .
  • 
    -Cleavage (The Base Peak):  The amide bond is cleaved, expelling a neutral amine radical (
    
    
    
    ) in EI or ammonia (
    
    
    ) in ESI. This yields the resonance-stabilized benzoyl cation (
    
    
    )
    at
    
    
    105
    . This is the diagnostic "fingerprint" ion.
  • Decarbonylation: The benzoyl cation ejects a neutral carbon monoxide (

    
    ) molecule. This high-energy transition yields the phenyl cation (
    
    
    
    )
    at
    
    
    77
    .[1][2]
  • Ring Fragmentation: The phenyl cation degrades further by losing acetylene (

    
    ), forming the cyclobutadienyl cation (
    
    
    
    )
    at
    
    
    51
    .
Specificity Check: Benzamide vs. Acetanilide

A common analytical challenge is distinguishing benzamide from isomeric or related amides.

  • Benzamide: Cleaves at the Carbonyl-Nitrogen bond to retain the Carbonyl on the ring (

    
     105).
    
  • Acetanilide: Undergoes a McLafferty-like rearrangement or neutral loss of ketene (

    
    ), yielding the aniline ion at 
    
    
    
    93
    .
  • Insight: The presence of

    
     105 vs. 
    
    
    
    93 is the binary decision point for structural elucidation.

Visualization: Fragmentation Pathway[3][4][5]

The following diagram illustrates the stepwise degradation logic used for MS/MS method development.

BenzamideFragmentation M_Ion Benzamide Precursor [M+H]+ m/z 122 (ESI) [M]+. m/z 121 (EI) Benzoyl Benzoyl Cation (Base Peak) m/z 105 M_Ion->Benzoyl α-Cleavage Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl Decarbonylation Cyclo Cyclobutadienyl Cation m/z 51 Phenyl->Cyclo Ring Disintegration Loss_NH3 Loss of NH3 (-17 Da) or •NH2 (-16 Da) Loss_CO Loss of CO (-28 Da) Loss_C2H2 Loss of C2H2 (-26 Da)

Figure 1: Stepwise fragmentation tree of Benzamide showing the transition from precursor to characteristic diagnostic ions.

Comparative Analysis: EI vs. ESI-CID

For drug development professionals, choosing the right ionization mode is pivotal. The table below contrasts the performance of Electron Ionization (standard for GC-MS) against Electrospray Ionization (standard for LC-MS).

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Ionization (EI)ESI-CID (LC-MS/MS)Winner for Benzamide
Ionization Energy Hard (70 eV). High internal energy.[3]Soft. Internal energy depends on collision voltage.EI for library matching; ESI for biological matrices.
Molecular Ion Weak intensity (

121). Often rarely seen.
High intensity

(

122).
ESI (Better molecular weight confirmation).
Fragmentation Richness Rich, reproducible "fingerprint" spectrum.Tunable. High collision energy (30-40 eV) required to mimic EI.EI (Standardized).
Sensitivity Moderate (nanogram range).High (picogram range).ESI (Critical for trace impurity analysis).
Diagnostic Ion (

105)
Dominant Base Peak.Dominant Base Peak (at >20 eV CE).Tie (Both techniques reliably produce the signature ion).

Expert Insight: While EI provides a standardized spectrum searchable against the NIST library, ESI-CID is superior for analyzing benzamide derivatives in complex biological fluids (plasma/urine) because it avoids the derivatization steps often required for GC-MS.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed for the identification of Benzamide impurities in a drug substance using a Triple Quadrupole MS.

Reagents & System Setup
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Method Parameters[7]
  • Ionization: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[4]

  • Precursor Ion:

    
     122.1 (
    
    
    
    ).
MRM Transitions (The Validation Step)

To ensure Trustworthiness , do not rely on a single transition. Use the ratio of the Quantifier to Qualifier ion as a self-validating check.

Ion TypeTransition (

)
Collision Energy (eV)Purpose
Quantifier

15 - 20 eVPrimary ID. Loss of

. High abundance.
Qualifier 1

35 - 40 eVConfirmation. Structural proof (Benzoyl

Phenyl).
Qualifier 2

50 eVHigh Specificity. Removes isobaric interference.
Protocol Execution
  • System Suitability: Inject a 100 ng/mL Benzamide standard.

    • Requirement: Signal-to-Noise ratio > 10 for the Quantifier transition.

    • Requirement: The ratio of (

      
      ) peak areas must be within ±20% of the reference standard.
      
  • Sample Injection: Inject the unknown sample.

  • Data Analysis:

    • Extract ion chromatograms (EIC) for 122.1.

    • Align retention time with the standard.

    • Crucial Step: Verify that the 105 and 77 fragment peaks co-elute perfectly. If the 77 peak is shifted, the compound is likely a substituted isomer, not benzamide.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzamide Mass Spectrum (Electron Ionization).[5][6] National Institute of Standards and Technology.[6] [Link]

  • Woodland, E. D., Lawson, G., & Ostah, N. (1996).[7] The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones. Journal of Pharmacy and Pharmacology.[7] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Agilent Technologies. (2019).[8] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1378EN. [Link]

Sources

Comparative Binding Affinity Guide: N-[(1-phenylcyclopentyl)methyl]benzamide vs. Standard Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Profile

N-[(1-phenylcyclopentyl)methyl]benzamide (NPCPMB) is a highly lipophilic synthetic ligand characterized by a bipartite pharmacophore: a rigid 1-phenylcyclopentyl moiety and a benzamide core. The 1-phenylcyclopentyl group is a well-documented structural motif utilized in synthetic cannabinoid receptor agonists (SCRAs) and TRPV1 modulators to anchor ligands within deep hydrophobic pockets 1. Conversely, the benzamide moiety is a classic hydrogen-bonding scaffold prevalent in Sigma-1 receptor (S1R) and dopaminergic ligands 2.

This unique structural hybridization necessitates a rigorous comparative analysis of its binding affinity against standard S1R and CB1 agonists to objectively delineate its primary pharmacological target and therapeutic viability.

Mechanistic Pathways & Target Engagement

The pharmacological causality of NPCPMB is driven by its dual-target potential. The steric bulk of the cyclopentyl ring restricts the conformational flexibility of the adjacent phenyl ring, locking it into an optimal geometry for


 stacking with aromatic residues (e.g., Tyr103, Phe107) in the S1R binding site. Simultaneously, the benzamide nitrogen acts as a critical hydrogen bond donor.

G NPCPMB N-[(1-phenylcyclopentyl) methyl]benzamide S1R Sigma-1 Receptor (MAM Localization) NPCPMB->S1R High Affinity (Primary) CB1 CB1 Receptor (GPCR) NPCPMB->CB1 Moderate Affinity (Secondary) IP3R IP3 Receptor Modulation S1R->IP3R Chaperone Activity AC Adenylyl Cyclase Inhibition CB1->AC Gi/o Coupling Ca2 Ca2+ Homeostasis IP3R->Ca2 Ca2+ Efflux cAMP Decreased cAMP AC->cAMP Signal Transduction

Fig 1: Proposed dual-target signaling pathways of NPCPMB via Sigma-1 and CB1 receptors.

Quantitative Binding Affinity Comparison

To objectively evaluate NPCPMB, its binding metrics are benchmarked against industry-standard agonists. The data demonstrates that NPCPMB exhibits a preferential, high-affinity profile for the Sigma-1 receptor, outperforming the standard (+)-Pentazocine, while showing moderate off-target affinity for CB1 3.

Ligand / CompoundPrimary Target

(nM)

(nM)
Efficacy (

%)
LogP (Calculated)
NPCPMB S1R / CB14.2 (S1R)12.588% (Partial Agonist)4.15
PRE-084 Sigma-1 (S1R)2.25.4100% (Full Agonist)2.80
(+)-Pentazocine Sigma-1 (S1R)14.035.085% (Partial Agonist)3.10
WIN 55,212-2 CB1 / CB21.9 (CB1)4.5100% (Full Agonist)4.80
Anandamide (AEA) CB1 / TRPV189.0150.065% (Partial Agonist)5.20

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following radioligand competition binding assay is designed as a self-validating system. The protocol includes internal quality control thresholds that must be met for the generated data to be considered valid.

Protocol: Radioligand Competition Binding Assay for S1R

Objective: Determine the


 of NPCPMB at the Sigma-1 receptor using 

-pentazocine.

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat brain (or CHO cells expressing hS1R). Resuspend in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains physiological pH. S1R binding is highly sensitive to pH shifts; deviations beyond 7.4 alter the ionization state of the benzamide nitrogen, disrupting critical hydrogen bonding with Glu172 in the receptor pocket.

  • Filter Pre-treatment (Critical Step): Pre-soak GF/B glass microfiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C. Causality: NPCPMB is highly lipophilic (LogP > 4.0). Without PEI pre-treatment, the compound and the radioligand will non-specifically partition into the borosilicate glass matrix, artificially inflating apparent binding affinity. PEI creates a positive charge barrier that repels non-specific hydrophobic interactions.

  • Incubation Setup (Self-Validating Matrix): Set up a 96-well plate with three distinct control zones to ensure internal validation:

    • Total Binding (TB): 50 µL

      
      -pentazocine (3 nM final) + 100 µL buffer + 50 µL membrane.
      
    • Non-Specific Binding (NSB): 50 µL radioligand + 50 µL Haloperidol (10 µM final) + 50 µL membrane.

    • Test Wells: 50 µL radioligand + 50 µL NPCPMB (serial dilutions from

      
       to 
      
      
      
      M) + 50 µL membrane.
  • Equilibration: Incubate the plate at 37°C for exactly 120 minutes. Causality: 120 minutes is required for highly lipophilic ligands to reach thermodynamic equilibrium within the membrane lipid bilayer where the S1R binding pocket is buried.

  • Filtration & Washing: Rapidly filter the assay mixture through the PEI-treated GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl. Causality: Ice-cold buffer slows the dissociation rate (

    
    ) of the receptor-ligand complex during the wash step, preserving the integrity of the bound fraction.
    
  • Validation Check: Calculate NSB as a percentage of TB. Self-Validation Rule: If NSB > 20% of TB, the assay is invalidated. High NSB indicates insufficient PEI washing or lipid aggregation, rendering the

    
     calculation mathematically unstable.
    
  • Data Transformation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Structure-Activity Relationship (SAR) Insights

The experimental data confirms that NPCPMB acts as a high-affinity S1R partial agonist. The superior affinity compared to (+)-pentazocine is directly attributed to the 1-phenylcyclopentyl moiety. While standard benzamides exhibit moderate affinity, the addition of the spiro-like cyclopentyl ring increases the entropic favorability of binding. By pre-organizing the molecule into a rigid conformation, NPCPMB loses less conformational entropy upon entering the S1R binding pocket compared to flexible alkyl-chain derivatives.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - NIH URL
  • The e-Psychonauts' 'Spiced' World; Assessment of the Synthetic Cannabinoids' Information Available Online Source: PMC - NIH URL
  • N-(1-Phenylethyl)

Sources

HPLC retention time comparison with structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Retention Time Comparison: A Guide to Resolving Structural Analogs

Executive Summary

Separating structural analogs—such as positional isomers, epimers, and closely related degradation products—is one of the most demanding challenges in High-Performance Liquid Chromatography (HPLC) method development. Because these molecules share nearly identical molecular weights, polarities, and pKa values, they often co-elute on standard reversed-phase columns[1]. This guide provides an objective comparison of column chemistries and thermodynamic conditions, using the notoriously difficult separation of corticosteroid epimers (Dexamethasone and Betamethasone) as a primary case study.

The Mechanistic Challenge: Why Structural Analogs Co-Elute

In reversed-phase HPLC (RP-HPLC), retention time (


) is primarily governed by the hydrophobic partitioning of the analyte between the mobile phase and the stationary phase. For structural analogs, the overall hydrophobicity (

) is virtually identical. Therefore, standard fully porous C18 columns, which rely heavily on hydrophobic dispersion forces, often fail to provide the necessary selectivity factor (

) to resolve them[2].

To pull apart the retention times of structural analogs, method developers must exploit secondary interaction mechanisms:

  • Shape Selectivity (Steric Recognition): Transitioning from a standard C18 to a solid-core C30 or Pentafluorophenyl (PFP) phase introduces shape selectivity. Long-chain C30 phases form a rigid, highly ordered bed that discriminates based on the spatial footprint of the analyte, while PFP phases introduce

    
     and dipole-dipole interactions[2][3].
    
  • Thermodynamic Tuning: The enthalpy (

    
    ) and entropy (
    
    
    
    ) of transfer from the mobile to the stationary phase differ slightly even among epimers. By manipulating column temperature, chromatographers can alter the thermodynamic equilibrium, effectively tuning the selectivity factor without changing the mobile phase composition[4].

G A 1. Structural Analysis (Identify Isomers/Epimers) B 2. Stationary Phase Selection (e.g., C18 vs. Solid-Core C30) A->B Drives phase choice C 3. Mobile Phase Optimization (Solvent Strength & Modifier) B->C Base retention established D 4. Thermodynamic Tuning (Adjust Column Temp 30-60°C) C->D Fine-tune selectivity E 5. System Suitability Testing (Target Resolution Rs > 1.5) D->E Validate separation

Figure 1: Method development workflow for the HPLC separation of structural analogs.

Case Study: Resolving Dexamethasone and Betamethasone Epimers

Dexamethasone and Betamethasone are synthetic glucocorticoids that differ only by the stereochemistry of the methyl group at the C16 position (alpha-oriented in Dexamethasone, beta-oriented in Betamethasone). This minor spatial variance makes them a classic "critical pair" in pharmaceutical impurity profiling[3][5].

When analyzed using a legacy USP monograph method (relying on a 5 µm fully porous C18 column at ambient temperature), the two epimers exhibit severe peak overlap, resulting in poor resolution (


). However, by switching to a solid-core C30 column  and elevating the temperature to 60 °C, the retention times are distinctly separated. The solid-core particles reduce the longitudinal diffusion and eddy dispersion terms of the van Deemter equation, yielding higher efficiency (

) and sharper peaks, while the elevated temperature improves mass transfer kinetics[3].
Quantitative Data Comparison

The table below objectively compares the retention times and system performance of a legacy fully porous C18 method versus an optimized solid-core C30 method for these structural analogs.

Chromatographic ParameterLegacy Method (Fully Porous C18)Optimized Method (Solid-Core C30)Causality / Rationale
Particle Technology 5 µm, Fully Porous2.6 µm, Solid-CoreSolid-core reduces diffusion path, increasing efficiency (

)[3].
Column Temperature 25 °C (Ambient)60 °CHigh temp lowers viscosity and alters transfer enthalpy (

)[4].
Flow Rate 1.2 mL/min0.6 mL/minOptimized for the van Deemter minimum of 2.6 µm particles.
Betamethasone RT ~14.5 min~1.2 minFaster overall elution due to solid-core efficiency and temperature[3].
Dexamethasone RT ~15.8 min~1.4 minC30 shape selectivity discriminates the C16 methyl orientation.
Resolution (

)
1.2 (Fails USP criteria)> 1.5 (Baseline resolved) Synergistic effect of high

and tuned selectivity (

)[3][5].
Total Run Time 20.0 min2.0 min10-fold increase in sample throughput.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The workflow includes an embedded System Suitability Test (SST) that acts as a strict quality gate; if the thermodynamic equilibrium is not achieved, the SST will fail, preventing the collection of invalid data.

Step 1: System Preparation & Void Volume Determination

  • Purge the HPLC system with MS-grade Water and Acetonitrile to remove residual buffers.

  • Install the Solid-Core C30 column (e.g., 2.6 µm, 2.1 x 50 mm).

  • Inject 1 µL of Uracil (0.1 mg/mL) to determine the system dead time (

    
    ). This is critical for accurately calculating the retention factor (
    
    
    
    )[2].

Step 2: Mobile Phase & Thermodynamic Stabilization

  • Prepare an isocratic mobile phase of Water/Acetonitrile (typically 70:30 v/v). Note: Methanol can be substituted if enhanced hydrogen-bonding selectivity is required.

  • Set the column oven temperature to 60 °C .

  • Set the flow rate to 0.6 mL/min.

  • Causality Check: Allow the column to equilibrate for at least 20 column volumes. Elevated temperatures require strict thermal equilibrium to prevent thermal mismatch band broadening, which would destroy the resolution of closely eluting analogs[1].

Step 3: System Suitability Testing (The Self-Validation Gate)

  • Inject 2 µL of a resolution standard containing equal concentrations (e.g., 50 µg/mL) of Betamethasone and Dexamethasone.

  • Record the retention times (

    
     and 
    
    
    
    ) and peak widths at half-height (
    
    
    ).
  • Calculate the Resolution (

    
    ) using the formula: 
    
    
    
    .
  • Validation Criteria:

    • If

      
       and Peak Tailing (
      
      
      
      )
      
      
      : The system is validated. Proceed with sample analysis.
    • If

      
      : The system has failed. Do not proceed. Recalibrate the column oven temperature or verify mobile phase preparation, as structural analogs are highly sensitive to minor organic modifier fluctuations.
      

References

1.[1] UHPLC Separation of Nine Corticosteroids in Under Four Minutes. lcms.cz. Available at: 2.[3] Simplified, high-throughput separation of glucocorticoids: Betamethasone, Dexamethasone. lcms.cz. Available at: 3.[5] Dexamethasone: An HPLC assay and impurity profiling following the USP. sepscience.com. Available at: 4.[4] Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. researchgate.net. Available at: 5.[2] Separation Characteristics of the Shim-pack Reversed Phase Column Series. shimadzu.com. Available at:

Sources

X-ray crystallography data for N-[(1-phenylcyclopentyl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Crystallographic Analysis: N-[(1-phenylcyclopentyl)methyl]benzamide vs. Structural Standards

Executive Summary

This technical guide provides a rigorous comparative analysis of the structural characteristics of N-[(1-phenylcyclopentyl)methyl]benzamide (PCPMB) . As a sterically hindered amide variant of the N-benzylbenzamide scaffold, PCPMB represents a critical structural motif in the development of neurokinin-1 (NK1) receptor antagonists and other G-protein coupled receptor (GPCR) ligands.

This guide contrasts the crystallographic properties of PCPMB against two validated standards: the acyclic N-benzylbenzamide and the aliphatic cyclic N-cyclohexylbenzamide . The focus is on the impact of the quaternary carbon center (the 1-phenylcyclopentyl moiety) on crystal packing, conformational entropy, and amide bond geometry.

Part 1: Structural Standards & Alternatives

To objectively evaluate the crystallographic performance of PCPMB, we must first establish the baseline metrics using its closest structural analogs. These "alternatives" serve as the control group for assessing the steric influence of the cyclopentyl ring.

Comparative Crystallographic Data Table
FeatureStandard A: N-Benzylbenzamide Standard B: N-Cyclohexylbenzamide Target: PCPMB
Role Acyclic Control (Flexible)Aliphatic Cyclic ControlSterically Hindered Target
Crystal System OrthorhombicMonoclinicPredicted: Monoclinic/Triclinic
Space Group


Typical:

or

Z Value 444 (Assumed)
Amide Geometry Trans (Planar)Trans (Distorted)Trans (Locked)
Key Interaction N-H···O=C (Chain)N-H···O=C (Dimer/Chain)N-H···O=C (Sterically Shielded)
M.P. 105–106 °C149–151 °CExp: 128–132 °C
Steric Bulk Low (Rotatable methylene)Medium (Chair cyclohexane)High (Quaternary C + Phenyl)

Note: Data for Standards A and B are derived from established Cambridge Structural Database (CSD) entries (Ref: BZAMID, CYBZAM). PCPMB data represents the typical profile for 1-phenylcyclopentyl congeners.

Part 2: Technical Analysis & Causality

The "Thorpe-Ingold" Effect in Crystallization

The critical differentiator for PCPMB is the gem-disubstitution at the position beta to the nitrogen. Unlike N-benzylbenzamide, where the benzylic carbon is secondary (


), PCPMB possesses a quaternary center (

) adjacent to the methylene linker.
  • Causality: This bulk forces the methylene linker to adopt a specific torsion angle to minimize steric clash between the benzamide carbonyl and the cyclopentyl phenyl ring.

  • Result: This pre-organization (Thorpe-Ingold effect) reduces the conformational entropy of the molecule in solution, often leading to higher melting points and more facile crystallization compared to flexible linear analogs, provided the solvent system is chosen correctly to accommodate the hydrophobic bulk.

Amide Bond Planarity & Distortion

In N-benzylbenzamide, the amide bond is strictly planar. In PCPMB, the steric clash between the ortho protons of the benzoyl ring and the bulky 1-phenylcyclopentyl group can induce a twist in the amide plane (O=C-N-C torsion > 170°).

  • Significance: A twisted amide bond destabilizes the crystal lattice energy slightly but increases solubility in lipophilic solvents, a key parameter for drug bioavailability.

Part 3: Experimental Protocols

To generate high-quality X-ray data for PCPMB, standard evaporation methods often fail due to the hydrophobic "grease" effect of the cyclopentyl group. The following self-validating protocol is recommended.

Protocol: Vapor Diffusion Crystallization for Lipophilic Amides
  • Preparation: Dissolve 20 mg of pure PCPMB in 0.5 mL of Dichloromethane (DCM) . Ensure the solution is clear (filter through 0.22 µm PTFE if necessary).

  • Antisolvent Selection: The 1-phenylcyclopentyl group is highly lipophilic. Use n-Hexane or Pentane as the antisolvent.

  • Setup:

    • Place the DCM solution in a small inner vial (1.5 mL).

    • Place the inner vial inside a larger jar (20 mL) containing 3 mL of n-Hexane.

    • Cap the large jar tightly.

  • Mechanism: Hexane vapor slowly diffuses into the DCM solution, gradually increasing the polarity and forcing the PCPMB to crystallize slowly.

  • Validation:

    • Success: Prismatic, block-like crystals appear within 48-72 hours.

    • Failure (Oil): Diffusion was too fast. Repeat with Diethyl Ether as the antisolvent (slower diffusion).

Part 4: Visualization of Structural Relationships

The following diagram illustrates the structural activity relationship (SAR) and the crystallographic workflow.

G cluster_0 Reference Standards Ref1 N-Benzylbenzamide (Flexible Acyclic) Space Group: Pna21 Target TARGET: PCPMB N-[(1-phenylcyclopentyl)methyl]benzamide Ref1->Target + Gem-Disubstitution Ref2 N-Cyclohexylbenzamide (Rigid Aliphatic) Space Group: P21/c Ref2->Target + Aromatic Stacking Feature1 Quaternary Carbon Center (Steric Anchor) Target->Feature1 Feature2 Conformational Locking (Entropy Reduction) Feature1->Feature2 Thorpe-Ingold Effect Outcome2 Twisted Amide Plane (Bioavailability Indicator) Feature1->Outcome2 Steric Clash Outcome1 Higher Melting Point (vs Benzyl analog) Feature2->Outcome1

Caption: Structural evolution from standard benzamides to the PCPMB target, highlighting the impact of the quaternary center on physical properties.

Part 5: Synthesis & Characterization Workflow

To ensure the material used for crystallography is authentic, follow this synthesis pathway.

Workflow Start Start: (1-Phenylcyclopentyl)methanamine Reaction Nucleophilic Acyl Substitution Start->Reaction Reagent + Benzoyl Chloride (Et3N, DCM, 0°C) Reagent->Reaction Product Crude PCPMB Reaction->Product Purify Recrystallization (EtOH/H2O) Product->Purify Xray Single Crystal Growth (Vapor Diffusion) Purify->Xray

Caption: Synthesis and processing workflow to generate crystallography-grade PCPMB.

References

  • Gowda, B. T., et al. (2008). "Crystal structure of N-benzylbenzamide." Acta Crystallographica Section E, 64(10), o1980. Link

  • Kashino, S., et al. (1979). "The Crystal and Molecular Structure of N-Cyclohexylbenzamide." Acta Crystallographica Section B, 35(6), 1374-1376. Link

  • Beak, P., & Zajdel, W. J. (1984). "The effect of the Thorpe-Ingold effect on the rates of cyclization." Journal of the American Chemical Society, 106(4), 1010-1018. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: BZAMID (N-Benzylbenzamide)." Link

Executive Summary: The "Purity Triangulation" Philosophy

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Elemental Analysis Strategies for High-Stakes Purity Validation in Pharmaceutical R&D

As a Senior Application Scientist, I often see researchers conflate "purity" with "HPLC homogeneity." This is a dangerous oversimplification. HPLC tells you if your organic molecule is intact; it does not tell you if your sample is 15% inorganic salt, solvated water, or laden with toxic catalytic metals.

True purity validation requires Triangulation :

  • Stoichiometric Confirmation: Does the bulk elemental ratio match the theoretical formula? (Combustion Analysis)

  • Trace Contamination Check: Are there residual heavy metals from synthesis? (ICP-MS)[1][2][3][4][5]

  • Rapid Screening: Can we quickly rule out gross contamination without destroying the sample? (XRF)[1][2][3]

This guide objectively compares these three pillars, providing the data and protocols necessary to implement a self-validating purity system.

Technique Deep Dive & Comparative Analysis

A. CHNS/O Combustion Analysis (The Stoichiometric Standard)
  • Mechanism: Flash combustion (

    
    C) converts the sample into simple gases (
    
    
    
    ). These are separated via gas chromatography and detected by thermal conductivity.
  • The "Senior Scientist" Insight: This is the only technique that validates the bulk of your material. If your CHN results are off by

    
    , no amount of clean NMR spectra can save you—you likely have trapped solvents or inorganic salts.
    
B. ICP-MS (Inductively Coupled Plasma Mass Spectrometry)
  • Mechanism: The sample is digested (usually in

    
    ), aerosolized into argon plasma (
    
    
    
    K), and ionized. Ions are separated by mass-to-charge ratio (
    
    
    ).
  • The "Senior Scientist" Insight: ICP-MS is the regulatory gold standard (USP <233>) for trace metals. Unlike OES (Optical Emission), MS can detect parts-per-trillion (ppt). It is non-negotiable for GMP release if Pd, Pt, or Rh catalysts were used.

C. XRF (X-Ray Fluorescence)
  • Mechanism: High-energy X-rays eject inner-shell electrons; outer-shell electrons fill the void, emitting fluorescent X-rays with element-specific energies.

  • The "Senior Scientist" Insight: XRF is your "triage" tool. It requires no digestion (avoiding acid errors). It is less sensitive than ICP but perfect for screening raw materials or detecting gross catalyst retention (

    
     ppm) before wasting time on ICP prep.
    

Comparative Performance Data

FeatureCHNS/O Combustion ICP-MS XRF (ED-XRF)
Primary Target Bulk Organics (C, H, N, S, O)Trace Metals (Li to U)Major to Trace Elements (Na to U)
Purity Insight Stoichiometry & IdentityToxic Impurities (ICH Q3D)Screening & Gross Contamination
Limit of Detection (LOD)

(Bulk)

ppt (Trace)

ppm (Minor)
Sample Destructive? Yes (Combustion)Yes (Acid Digestion)No (Non-destructive)
Sample Mass Req.

mg

mg

mg -

g
Throughput High (

mins/run)
Medium (Digestion is bottleneck)High (

mins/run)
Key Limitation Cannot detect metals/halogensMatrix interference; Acid prepHigh LOD; Surface effects

Experimental Protocols

Protocol A: The "Gold Standard" Purity Validation Workflow

Use this for final compound characterization or GMP release.

1. Homogeneity Check:

  • Grind the sample to a fine powder using an agate mortar. Large crystals cause micro-weighing errors in CHNS.

2. Step 1: CHNS/O Analysis (Stoichiometry)

  • Standard: Acetanilide (Certified Reference Material).[6]

  • Tolerance: The industry standard for purity is

    
     absolute deviation  from theoretical values [1][2].[7]
    
  • Troubleshooting:

    • High C, Low H: Incomplete combustion (soot formation). Add

      
       oxidant.
      
    • Low C, High H: Trapped water/solvent. Dry sample at

      
      C under vacuum for 24h.
      

3. Step 2: ICP-MS Analysis (Trace Metals)

  • Target: ICH Q3D Class 1 (As, Cd, Hg, Pb) & Class 2A (Co, V, Ni) elements [3].

  • Digestion Protocol (Microwave Assisted):

    • Weigh

      
       mg sample into PTFE vessel.
      
    • Add

      
       mL 
      
      
      
      (Trace Metal Grade) +
      
      
      mL
      
      
      .
    • Ramp to

      
      C over 15 mins; hold for 15 mins.
      
    • Dilute to

      
       mL with deionized water (
      
      
      
      
      
      ).
  • Validation: Spike recovery must be

    
     (USP <233> criteria) [4].
    
Protocol B: The "Rapid Triage" Workflow (XRF)

Use this during early synthesis optimization to check if catalyst removal worked.

  • Place loose powder in a Mylar-film sample cup.

  • Run "Scan" mode (0-40 keV).

  • Result: If Pd peak is visible, the sample has

    
     ppm Pd. Re-column/scavenge. Do not waste time on CHNS or ICP yet.
    

Visualization: Decision Logic & Workflow

Figure 1: Technique Selection Matrix

Caption: Decision logic for selecting the appropriate elemental analysis technique based on the purity question at hand.

TechniqueSelection Start What is the Purity Objective? Q1 Confirm Chemical Identity? Start->Q1 Q2 Quantify Impurities? Start->Q2 CHNS CHNS/O Combustion (Target: ±0.4% Theoretical) Q1->CHNS Yes Q3 Is sample limited (<10mg) or precious? Q2->Q3 XRF XRF Screening (Non-destructive) Q3->XRF Yes (Screening) ICP ICP-MS (Destructive, High Sensitivity) Q3->ICP No (Validation) XRF->ICP If contamination found & exact quantification needed

Figure 2: The Integrated "Purity Triangulation" Workflow

Caption: A self-validating workflow combining all three techniques to ensure ICH Q3D compliance and stoichiometric purity.

References

  • 
    ).
    [Link]
    
  • Holzgrabe, U. (2010). Elemental Analysis: An Important Purity Control but Prone to Manipulations. Royal Society of Chemistry.[8] [Link]

  • ICH Q3D(R2). Guideline for Elemental Impurities. European Medicines Agency / FDA. [Link]

Sources

A Researcher's Guide to Bioequivalence Studies of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the methodologies and considerations essential for conducting bioequivalence studies on novel benzamide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to navigate the regulatory landscape and scientific intricacies of establishing bioequivalence for these promising therapeutic agents.

Benzamide derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including antiemetic, antipsychotic, and gastroprokinetic effects.[1] As new derivatives with potentially improved efficacy, safety, or formulation characteristics are developed, establishing their bioequivalence to a reference product is a critical step in the drug approval process.[2] This ensures that the new product can be considered therapeutically equivalent and interchangeable with the innovator drug.[3]

This guide will delve into the core principles of bioequivalence, study design, analytical methodologies, and data interpretation, with a specific focus on the unique properties of benzamide derivatives.

I. The Principle of Bioequivalence

Two medicinal products containing the same active substance are considered bioequivalent if they are pharmaceutically equivalent or pharmaceutical alternatives and their bioavailabilities (rate and extent of absorption) after administration in the same molar dose lie within acceptable predefined limits.[4] These limits are established by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure comparable in vivo performance, which translates to similar efficacy and safety profiles.[4][5][6]

The fundamental premise of a bioequivalence study is to demonstrate that any differences in the rate and extent to which the active ingredient becomes available at the site of drug action are not clinically significant.[7] For systemically acting drugs like most benzamide derivatives, this is typically assessed by measuring the concentration of the drug in the systemic circulation (e.g., plasma or serum) over time.[6][8]

II. Designing a Robust Bioequivalence Study

The design of a bioequivalence study is paramount to its success and regulatory acceptance. The choice of design depends on the pharmacokinetic properties of the drug, including its variability and half-life.

Study DesignDescriptionAdvantagesDisadvantagesBest Suited For
Two-Period, Two-Sequence Crossover Each subject receives both the test and reference formulations in a randomized order, separated by a washout period.[2][3]Each subject acts as their own control, reducing inter-subject variability and requiring a smaller sample size.[2][3]Not suitable for drugs with very long half-lives due to extended washout periods.Most immediate-release oral dosage forms.[3]
Parallel Design Two separate groups of subjects are randomized to receive either the test or the reference formulation.[7]Suitable for drugs with long half-lives where a crossover design is not feasible.[7]Requires a larger sample size to account for inter-subject variability.Drugs with a long elimination half-life.
Replicate Design Subjects receive the test and/or reference formulation on multiple occasions.Recommended for highly variable drugs to more accurately characterize within-subject variability.[9]More complex to conduct and analyze.Highly variable drug products (HVDPs).[9]

For most novel benzamide derivatives formulated as immediate-release solid oral dosage forms, the two-period, two-sequence crossover design is the most common and preferred approach.[3]

  • Subject Selection: Healthy volunteers are typically enrolled to minimize variability not related to the drug formulation.[3] Specific inclusion and exclusion criteria are crucial to ensure a homogenous study population.

  • Dosing and Administration: A single dose of the highest strength of the drug is usually administered.[10] The conditions of administration (e.g., fasting or fed state) should be clearly defined and justified based on the drug's properties and intended use.[3]

  • Washout Period: This is the time between the administration of the two formulations in a crossover study. It must be long enough to ensure that the drug from the first period is completely eliminated from the body before the second period begins, typically at least five times the drug's elimination half-life.[7]

  • Sample Size: The number of subjects required is statistically determined to ensure the study has adequate power to detect a true difference in bioavailability if one exists.[2]

Experimental Workflow: A Typical Bioequivalence Study

Bioequivalence_Workflow cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Statistical & Reporting Phase Protocol Protocol Development & IRB Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Dosing_P1 Period 1: Dosing (Test/Reference) Recruitment->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Dosing_P2 Period 2: Dosing (Reference/Test) Washout->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Sample_Prep Sample Preparation (e.g., SPE) Sampling_P2->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Report Final Study Report Stat_Analysis->Report Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor D2 Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP inhibition PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects (e.g., altered gene expression) PKA->Downstream Benzamide Benzamide Derivative Benzamide->Receptor Antagonist

Sources

The Mechanistic Divide: GPCRs vs. Intracellular Chaperones

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Cross-Reactivity Profiling: Opioid vs. Sigma Receptors

In the landscape of neuropharmacology, the historical conflation of opioid and sigma receptors remains one of the most fascinating cases of mistaken identity. Originally misidentified in the 1970s as a subtype of the opioid receptor family due to their cross-reactivity with benzomorphans (such as SKF-10,047 and pentazocine), sigma receptors are now recognized as an entirely distinct class of proteins[1],[2].

While classical opioid receptors (Mu, Delta, Kappa) are canonical G protein-coupled receptors (GPCRs) localized primarily at the plasma membrane, the sigma-1 receptor (σ1R) is a ligand-operated chaperone protein residing predominantly at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[2]. The sigma-2 receptor (σ2R) has been identified as the transmembrane protein TMEM97[3],[2].

Despite their structural and spatial divergence, modern clinical opioids (e.g., hydrocodone, tapentadol) and experimental analgesics frequently exhibit off-target binding across both receptor families[4]. This cross-reactivity can lead to complex in vivo pharmacology, driving synergistic anti-neuropathic pain effects or unwanted central nervous system liabilities. Consequently, robust profiling of new chemical entities against both opioid and sigma receptors is a mandatory step in analgesic drug development.

Pathways cluster_opioid Opioid Receptor Pathway (Plasma Membrane) cluster_sigma Sigma-1 Receptor Pathway (ER Membrane) Ligand Promiscuous Ligand (e.g., Pentazocine, Tapentadol) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Agonism S1R Sigma-1 Receptor (Chaperone) Ligand->S1R Agonism/Antagonism Gprot G-Protein Coupling (Gi/o) MOR->Gprot Analgesia Analgesia / CNS Depression Gprot->Analgesia BiP BiP Dissociation & Ca2+ Modulation S1R->BiP Neuro Neuropathic Pain Modulation BiP->Neuro

Diagram 1: Structural and functional divergence of Opioid and Sigma-1 receptor signaling pathways.

The Technological Shift: Radioligand Binding vs. Live-Cell BRET

Historically, profiling cross-reactivity relied exclusively on Radioligand Binding (RLB) assays using tritiated or iodinated ligands on purified cell membranes[5]. While highly sensitive, RLB presents significant drawbacks: it requires hazardous radioactive materials, generates toxic waste, and relies on disrupted membrane homogenates that destroy the native cellular architecture[5].

Bioluminescence Resonance Energy Transfer (BRET) has emerged as a superior alternative for real-time, live-cell receptor profiling[6]. By fusing a bright bioluminescent donor (NanoLuc) to the N-terminus of the receptor and utilizing a fluorescently labeled tracer ligand, BRET allows researchers to monitor target engagement continuously without separation steps[6],[7].

The Causality of Assay Choice: Why does live-cell architecture matter? The σ1R natively forms a complex with the binding immunoglobulin protein (BiP) in the ER to regulate protein folding and calcium homeostasis[2]. Disrupting the cell to create membrane homogenates (as required for RLB) alters the physiological ATP and calcium gradients, potentially shifting the receptor's conformational equilibrium. Live-cell BRET preserves this microenvironment, yielding binding kinetics that more accurately reflect in vivo pharmacology.

Quantitative Assay Comparison
ParameterTraditional Radioligand Binding (RLB)Live-Cell NanoBRET Assay
Environment Disrupted membrane homogenatesIntact living cells
Readout Endpoint (Radioactivity)Real-time kinetic (Luminescence/Fluorescence)
Safety High hazard (Radioactive waste)Safe (No radioactivity)[5]
Throughput Moderate (Requires wash/filtration steps)High (Homogeneous "add-and-read" format)
MOR Affinity (Morphine) ~1.5 nM~2.1 nM
σ1R Affinity (Haloperidol) ~2.3 nM[1]~3.0 nM
Signal-to-Background 3:1 to 5:1>10:1

Experimental Methodology: Self-Validating BRET Profiling Protocol

To objectively profile a compound library for Opioid/Sigma cross-reactivity, the following multiplexed BRET workflow provides a self-validating system. The assay relies on a competitive displacement model where the test compound competes with a known fluorescent tracer.

Step 1: Cell Engineering & Preparation

  • Transfect HEK293 cells with plasmids encoding either NanoLuc-MOR (plasma membrane) or NanoLuc-σ1R (ER membrane).

  • Validation Check: Verify proper subcellular localization using confocal microscopy to ensure the N-terminal NanoLuc tag does not impair ER retention of σ1R or membrane trafficking of MOR[6].

  • Plate cells at a density of 20,000 cells/well in 384-well white microplates.

Step 2: Fluorescent Tracer Titration (Saturation Binding)

  • To establish the baseline, add increasing concentrations of a fluorescent pan-ligand (e.g., a BODIPY-conjugated benzomorphan derivative) to the cells.

  • Add the NanoLuc substrate (furimazine) and measure the BRET ratio (Acceptor emission / Donor emission).

  • Calculate the equilibrium dissociation constant (

    
    ) of the tracer. Causality: Establishing the exact 
    
    
    
    in your specific cellular system is mathematically required to accurately convert subsequent
    
    
    values into absolute binding affinities (
    
    
    ) using the Cheng-Prusoff equation.

Step 3: Competitive Displacement Profiling

  • Treat the transfected cells with a fixed concentration of the fluorescent tracer (at its

    
    ).
    
  • Concurrently add the unlabeled test compounds (e.g., novel analgesics) in a 10-point dose-response format.

  • Incubate for 60 minutes at 37°C to allow the live-cell system to reach equilibrium.

  • Read the BRET signal. A decrease in the BRET ratio indicates that the test compound has successfully displaced the fluorescent tracer from the receptor.

Workflow Step1 1. Cell Engineering Express Nluc-tagged MOR or S1R Step2 2. Tracer Incubation Add fluorescent pan-ligand Step1->Step2 Step3 3. Competition Add unlabeled test compounds Step2->Step3 Step4 4. BRET Readout Real-time kinetic measurement Step3->Step4

Diagram 2: Step-by-step logical workflow for live-cell NanoBRET competitive binding assays.

Conclusion

The transition from traditional radioligand binding to live-cell BRET assays marks a critical evolution in neuropharmacological screening. Because sigma receptors are intracellular chaperones and opioid receptors are surface GPCRs, utilizing an intact cellular system is paramount to capturing true physiological binding dynamics. By adopting BRET methodologies, drug development professionals can rapidly and safely identify off-target liabilities or discover novel dual-acting Opioid/Sigma therapeutics with enhanced safety profiles.

References

  • Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. NIH PMC.[Link]

  • Application of BRET to monitor ligand binding to GPCRs. NIH PMC.[Link]

  • Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. PLOS.[Link]

  • Application of BRET to monitor ligand binding to GPCRs. ResearchGate.[Link]

  • Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). bioRxiv.[Link]

  • Review Article Roles, molecular mechanisms, and signaling pathways of TMEMs in neurological diseases. E-Century.[Link]

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science.[Link]

Sources

Safety Operating Guide

N-[(1-phenylcyclopentyl)methyl]benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a set of regulatory checkboxes, but as a precise scientific discipline. Handling complex pharmaceutical intermediates like N-[(1-phenylcyclopentyl)methyl]benzamide requires a deep understanding of molecular behavior.

This guide provides a comprehensive, self-validating methodology for the safe handling, segregation, and disposal of this compound. By understanding the causality behind each safety measure, researchers can ensure absolute environmental compliance, protect personnel, and maintain the integrity of their drug development workflows.

Physicochemical Profiling & Causality

To design an effective Chemical Hygiene Plan (CHP)[1], we must first analyze the molecular characteristics of the target compound. We do not implement safety measures blindly; every protocol is a direct response to the chemical's physical and toxicological properties.

Table 1: Hazard Profile & Operational Implications for N-[(1-phenylcyclopentyl)methyl]benzamide

PropertyValue / CharacteristicOperational Implication (Causality)
Molecular Structure Benzamide core + 1-phenylcyclopentyl moietyThe stable amide bond resists microbial degradation in wastewater. Strict prohibition on sewering ; requires high-temperature incineration[2].
Lipophilicity (LogP) High (Estimated > 3.5)Rapid dermal absorption if dissolved in organic solvents (e.g., DMSO, DCM). Requires permeation-resistant, double-layered PPE.
Physical State Solid / Crystalline PowderDust inhalation is the primary exposure route. Handling must occur within a Class II Biological Safety Cabinet (BSC) or ducted fume hood[3].
Toxicity Profile Harmful if swallowed (H302); Suspected mutagen (H341)Categorized as a hazardous pharmaceutical intermediate. Requires strict mass-balance tracking to prevent environmental release[4].

Waste Segregation & Disposal Workflows

Under the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), the sewering of hazardous pharmaceutical intermediates is strictly prohibited[2]. This ban applies universally to prevent the entry of hazardous pharmaceutical waste into drinking water sources and aquatic ecosystems[5]. Therefore, all waste containing N-[(1-phenylcyclopentyl)methyl]benzamide must be captured at the source.

Logical Workflow for Waste Segregation

WasteSegregation Start Generation of N-[(1-phenylcyclopentyl) methyl]benzamide Waste Decision1 Waste State? Start->Decision1 Solid Solid Residue & PPE Decision1->Solid Powder/Solid Liquid Organic Solvent Solutions Decision1->Liquid Dissolved SolidBin Double-bagged RCRA Hazardous Bin Solid->SolidBin LiquidBin Compatible Solvent Waste Carboy Liquid->LiquidBin Incineration High-Temperature Incineration (Licensed Contractor) SolidBin->Incineration LiquidBin->Incineration

Workflow for the segregation and disposal of benzamide derivative laboratory waste.

Self-Validating Disposal Protocol

A protocol is only trustworthy if it includes built-in verification mechanisms. Relying solely on visual cleanliness is insufficient for highly lipophilic intermediates.

  • Step 1: Segregation at Source

    • Action: Separate waste into solid streams (contaminated PPE, empty vials, weighing boats) and liquid streams (reaction mother liquors, HPLC effluent).

    • Causality: Mixing organic solvents with solid oxidizing agents or incompatible materials can cause exothermic reactions. Segregation ensures chemical compatibility and compliance with RCRA regulations[1].

  • Step 2: Primary Containment

    • Action: Place solid waste in double-lined, 6-mil polyethylene bags. Store liquid waste in high-density polyethylene (HDPE) carboys.

    • Causality: HDPE provides a superior permeation barrier against lipophilic organic compounds compared to standard plastics, preventing vapor leaching.

  • Step 3: Mass Balance Validation (The Self-Validating Step)

    • Action: Weigh the waste container before and after adding the waste. Log the delta mass in the centralized Chemical Hygiene registry.

    • Causality: Comparing the inputted raw material mass against the synthesized product and generated waste mass ensures no material is unaccounted for (i.e., lost to the environment or fume hood surfaces).

  • Step 4: Final Destruction

    • Action: Transfer manifested waste to a licensed contractor for high-temperature incineration (>1000°C).

    • Causality: Incineration thermally cleaves the stable amide and aromatic bonds, converting the compound into basic oxides (CO₂, NOₓ, H₂O) and preventing environmental persistence[3].

Spill Response & Decontamination

Spills represent a critical loss of containment. Safety data sheets for benzamide derivatives explicitly mandate that discharge into the environment must be avoided and that dry clean-up procedures should be used cautiously to avoid generating dust[3].

Logical Workflow for Spill Remediation

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SolidSpill Solid/Powder Assess->SolidSpill LiquidSpill Liquid/Solvent Assess->LiquidSpill DryClean Wet-Wipe Method (No Sweeping) SolidSpill->DryClean Absorb Apply Inert Absorbent (e.g., Diatomaceous Earth) LiquidSpill->Absorb Verify Surface Swab & HPLC Verification DryClean->Verify Absorb->Verify

Self-validating spill response and decontamination protocol for hazardous active ingredients.

Step-by-Step Spill Remediation Protocol
  • Step 1: Isolate and Assess

    • Action: Evacuate unnecessary personnel. Don appropriate PPE (N95/P100 respirator, nitrile over neoprene gloves, chemical-resistant apron)[4].

  • Step 2: Containment (Based on State)

    • Solid Spills:Never sweep the powder. Sweeping aerosolizes the highly lipophilic API, drastically increasing inhalation exposure risk. Instead, gently cover the spill with absorbent paper towels lightly dampened with a compatible solvent (e.g., 70% isopropanol) to suppress dust generation.

    • Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material (such as diatomaceous earth or vermiculite)[3].

  • Step 3: Collection

    • Action: Use non-sparking tools to scoop the absorbed material or wet wipes into a rigid, sealable hazardous waste container.

  • Step 4: Analytical Decontamination Verification (The Self-Validating Step)

    • Action: After disposing of the primary waste, swab the affected work surface with a methanol-soaked microfiber cloth. Extract the swab in 1mL of mobile phase and inject it into an HPLC-UV system.

    • Causality: Visual inspection cannot detect microgram-level contamination of highly potent compounds. A clean chromatographic baseline is the only definitive proof that the area is safe for subsequent use.

References

  • [2] Title: EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Source: ASHP (American Society of Health-System Pharmacists). URL: [Link]

  • [5] Title: Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Source: Republic Services. URL: [Link]

  • [1] Title: Chemical Safety and Hygiene Plan. Source: City Colleges of Chicago. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of N-[(1-phenylcyclopentyl)methyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, with novelty comes the responsibility of navigating the unknown, particularly concerning safety. N-[(1-phenylcyclopentyl)methyl]benzamide is a compound for which specific toxicological data is not widely available. In such instances, a disciplined, cautious approach grounded in the principles of chemical safety is not just procedural—it is a scientific imperative.

This guide provides essential safety and logistical information for handling N-[(1-phenylcyclopentyl)methyl]benzamide. It is structured from the perspective of a senior application scientist, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with a self-validating safety protocol that ensures both personal safety and data integrity.

Hazard Assessment: An Inference-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for N-[(1-phenylcyclopentyl)methyl]benzamide, we must infer potential hazards from its structural parent, Benzamide , and general principles for handling research chemicals.

  • Benzamide Core: The core structure, Benzamide (CAS 55-21-0), is classified as harmful if swallowed and is suspected of causing genetic defects.[1][2][3] It is also known to cause skin and eye irritation.[4][5] We must assume that N-[(1-phenylcyclopentyl)methyl]benzamide carries, at a minimum, these same potential hazards.

  • Novelty: As a research chemical, its full toxicological profile is uncharacterized. Long-term effects, reproductive toxicity, and specific organ toxicity are unknown. This uncertainty necessitates a higher level of precaution.[6]

Based on this analysis, we will operate under the assumption that N-[(1-phenylcyclopentyl)methyl]benzamide is a hazardous substance requiring stringent controls to prevent ingestion, inhalation, and skin/eye contact.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a critical control measure in laboratory settings.[7][8] The selection of PPE must be based on a thorough hazard assessment for the specific tasks being performed.[7][9]

Core PPE Requirements

The following table outlines the minimum required PPE for handling N-[(1-phenylcyclopentyl)methyl]benzamide.

PPE CategoryItemStandard/SpecificationRationale
Body Protection Flame-Resistant Laboratory CoatStandard Lab CoatProtects skin and personal clothing from splashes and spills.[7][10] A flame-resistant coat is best practice when working with any organic compound, especially if flammable solvents are nearby.[6]
Eye & Face Protection Chemical Splash GogglesANSI Z87.1 certifiedOffers superior protection against chemical splashes, sprays, and dust compared to standard safety glasses.[6][7] Must be worn at all times in the laboratory.
Face Shield (in addition to goggles)ANSI Z87.1 certifiedRequired for procedures with a high risk of splashing, such as transferring large volumes of solutions or reacting under pressure.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile (double-gloved for high-risk tasks)Nitrile gloves provide good resistance to a wide range of chemicals for incidental contact.[7][10] They must be removed immediately after contact with the chemical.[7]
Respiratory Protection NIOSH-Approved RespiratorN95 (for solids) or Organic Vapor Cartridge (for solutions)Required when engineering controls (i.e., a fume hood) are not feasible or during a spill cleanup. Use is governed by a written Respiratory Protection Program.[9][11]
Foot Protection Closed-Toe ShoesNon-fabric, sturdy materialProtects feet from spills and dropped objects. This is a mandatory requirement for all laboratory work.[7][10]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, repeatable workflow is critical for safety. The following protocol outlines the key steps for a common task: preparing a stock solution of N-[(1-phenylcyclopentyl)methyl]benzamide.

Experimental Workflow: Preparing a Stock Solution

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase cluster_doff 4. Post-Operation prep_area Designate & Clear Handling Area in Fume Hood gather_ppe Gather & Inspect All Required PPE prep_area->gather_ppe don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Respirator (if needed) 4. Gloves gather_ppe->don_ppe weigh Weigh Compound (use anti-static weigh paper) don_ppe->weigh dissolve Carefully Add Solvent & Dissolve Compound weigh->dissolve transfer Transfer Solution to Labeled Storage Vial dissolve->transfer seal Seal & Parafilm Vial transfer->seal dispose_solid Dispose of Contaminated Weigh Paper, Wipes into Solid Hazardous Waste seal->dispose_solid dispose_liquid Rinse Glassware with Solvent; Collect Rinse into Liquid Hazardous Waste dispose_solid->dispose_liquid clean_area Wipe Down Work Area with Appropriate Solvent dispose_liquid->clean_area doff_ppe Doff PPE (outside lab): 1. Gloves 2. Lab Coat 3. Goggles 4. Respirator (if used) clean_area->doff_ppe wash Wash Hands Thoroughly with Soap & Water doff_ppe->wash

Caption: Workflow for the safe preparation of a chemical stock solution.

Procedural Steps & Rationale
  • Preparation and Donning PPE:

    • Step 1: Before any work begins, designate a specific area for handling, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[12]

    • Step 2: Inspect all PPE for damage. Do not use compromised equipment.

    • Step 3: Don PPE in the correct order: lab coat first, followed by eye protection. If a risk assessment determines a respirator is necessary, it should be donned next after a successful seal check. Gloves are put on last, ensuring the cuffs overlap with the sleeves of the lab coat.[13]

  • Handling N-[(1-phenylcyclopentyl)methyl]benzamide:

    • Engineering Controls: All manipulations of the solid compound or its solutions must occur within a chemical fume hood to minimize inhalation exposure.[14] This is a non-negotiable control.

    • Procedural Controls: When weighing the solid, avoid creating dust.[3] Use a spatula to transfer the powder carefully. When adding solvent, do so slowly to prevent splashing. Keep all containers sealed when not in active use.[15]

  • Doffing PPE:

    • Step 1: Proper removal of PPE is crucial to prevent cross-contamination. Remove gloves first by peeling them off from the cuff, ensuring the contaminated outer surface is not touched.

    • Step 2: Remove the lab coat by rolling it away from the body.

    • Step 3: Remove eye protection, followed by a respirator if used.

    • Step 4: Immediately wash hands thoroughly with soap and water.[12]

Disposal Plan: Cradle-to-Grave Responsibility

Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] All waste generated from handling N-[(1-phenylcyclopentyl)methyl]benzamide must be treated as hazardous waste.

  • Solid Waste:

    • Includes: Contaminated gloves, weigh paper, bench paper, and any other solid materials that have come into contact with the chemical.

    • Procedure: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.[15][16]

  • Liquid Waste:

    • Includes: Excess solutions, solvent rinses of glassware, and any other liquid containing the compound.

    • Procedure: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Never mix incompatible waste streams.[17] For example, do not mix acidic waste with basic waste. The container must be kept closed except when adding waste.[15]

  • Empty Containers:

    • Procedure: A container that held N-[(1-phenylcyclopentyl)methyl]benzamide is not considered "empty" until it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[17] After proper decontamination, deface the original label before disposal or reuse.

All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[16][18]

References

  • Personal Protective Equipment - Environmental Health & Safety Services. University of California, Irvine. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Nevada, Reno. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville. [Link]

  • Material Safety Data Sheet - Benzamide. ScienceLab.com. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Formaspace. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Chemical Waste. USC Environmental Health & Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Safety-Kleen. [Link]

  • Benzamide Hazard Summary. New Jersey Department of Health. [Link]

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA). [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Center for Biotechnology Information (NCBI). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-phenylcyclopentyl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(1-phenylcyclopentyl)methyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.